An In-depth Technical Guide to 3-Cyclobutyl-1,2-oxazol-5-amine: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Novel Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the exploration of novel chemical scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Novel Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is paramount. 3-Cyclobutyl-1,2-oxazol-5-amine emerges as a compound of significant interest, strategically combining two key structural motifs: the rigid, sp3-rich cyclobutyl group and the versatile 5-aminooxazole heterocycle. The cyclobutyl moiety has gained prominence in drug design for its ability to serve as a bioisosteric replacement for other groups, influencing conformation and improving metabolic stability[1]. Simultaneously, the 5-aminooxazole core is a recognized pharmacophore present in a range of biologically active molecules, offering multiple points for chemical elaboration[2][3].
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic strategies, and potential applications of 3-Cyclobutyl-1,2-oxazol-5-amine, positioning it as a valuable building block for the development of next-generation therapeutics. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related structures and established chemical principles to provide a robust framework for its scientific exploration.
Physicochemical and Structural Properties
The fundamental properties of 3-Cyclobutyl-1,2-oxazol-5-amine are summarized below. These data are a combination of information from chemical suppliers and computational predictions, providing a solid foundation for its handling and characterization.
Synthesis Strategies: A Roadmap to 3-Cyclobutyl-1,2-oxazol-5-amine
While a specific, published synthesis for 3-Cyclobutyl-1,2-oxazol-5-amine is not yet available, established methodologies for the construction of 5-aminooxazoles provide a clear and reliable path forward. The reactivity of the 5-aminooxazole core is well-documented, and several synthetic routes can be envisioned. A particularly promising approach involves the cycloaddition of a β-enamino ketoester with hydroxylamine[3].
A plausible synthetic workflow is outlined below:
Caption: A plausible synthetic route to 3-Cyclobutyl-1,2-oxazol-5-amine.
Step-by-Step Protocol (Proposed):
Esterification of Cyclobutyl Acetic Acid:
Dissolve cyclobutyl acetic acid in methanol.
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
Reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).
Work up the reaction to isolate the methyl cyclobutylacetate. This step is a standard procedure for ester formation.
Formation of the β-enamino ketoester:
React the methyl cyclobutylacetate with N,N-dimethylformamide dimethylacetal.
This condensation reaction forms the key β-enamino ketoester intermediate. The use of dimethylformamide dimethylacetal is a common strategy for creating such intermediates[3].
Cycloaddition with Hydroxylamine:
Treat the β-enamino ketoester intermediate with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol).
The reaction mixture is typically heated to facilitate the cycloaddition and formation of the 1,2-oxazole ring[3].
Upon completion, the desired product, 3-Cyclobutyl-1,2-oxazol-5-amine, can be isolated and purified using standard techniques such as column chromatography.
Chemical Reactivity and Potential for Derivatization
The 5-aminooxazole scaffold is a versatile platform for further chemical modifications. The primary amino group is a key handle for a variety of chemical transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to introduce aromatic substituents[6].
This wide range of possible reactions allows for the rapid generation of a library of diverse compounds, which is highly advantageous in the early stages of drug discovery.
Caption: Key derivatization reactions of 3-Cyclobutyl-1,2-oxazol-5-amine.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of the cyclobutyl and 5-aminooxazole moieties suggests significant potential for 3-Cyclobutyl-1,2-oxazol-5-amine in medicinal chemistry.
CNS-Targeting Agents: The cyclobutyl group can enhance blood-brain barrier permeability, making this scaffold attractive for developing treatments for central nervous system disorders[1]. Oxazole-based compounds have been investigated as ferroptosis inhibitors with potential applications in neurodegenerative diseases[2].
Anticancer Agents: The cyclobutyl ring is a feature of some successful platinum-based anticancer drugs[1]. The 5-aminooxazole core can be functionalized to target various pathways implicated in cancer.
Antiviral and Anti-inflammatory Agents: The structural rigidity and specific vectoral projection of substituents from the cyclobutyl ring can lead to high-affinity interactions with enzyme active sites.
Analytical Characterization
While experimental data is not publicly available, the expected spectroscopic signatures for 3-Cyclobutyl-1,2-oxazol-5-amine can be predicted:
¹H NMR: Resonances corresponding to the protons of the cyclobutyl ring, a singlet for the oxazole ring proton, and a broad singlet for the amine protons.
¹³C NMR: Signals for the carbons of the cyclobutyl group and the three distinct carbons of the 5-aminooxazole ring.
Mass Spectrometry: An exact mass measurement should confirm the molecular formula C7H10N2O. The predicted monoisotopic mass is 138.07932 Da[5].
IR Spectroscopy: Characteristic stretches for the N-H bonds of the primary amine, C-H bonds of the cyclobutyl group, and C=N and C-O bonds of the oxazole ring.
Safety and Handling
No specific safety data sheet for 3-Cyclobutyl-1,2-oxazol-5-amine is currently available. However, based on related heterocyclic amines, standard laboratory precautions should be observed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat[7][8][9]. The compound should be stored in a cool, dry place away from strong oxidizing agents[7][10].
Conclusion
3-Cyclobutyl-1,2-oxazol-5-amine represents a promising and largely unexplored chemical entity with significant potential as a building block in drug discovery. Its synthesis is feasible through established methodologies, and its structure offers numerous avenues for chemical diversification. The insights provided in this guide, drawn from the broader chemical literature, are intended to catalyze further research into this and related scaffolds, ultimately contributing to the development of novel and effective therapeutics.
MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]
MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
ResearchGate. Some known approaches to trisubstituted 5‐aminooxazoles. [Link]
ACS Publications. A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. [Link]
ACS Publications. Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. [Link]
ACS Publications. Regioselective Synthesis of 5-Aminooxazoles via CpCo(III)-Catalyzed Formal [3 + 2] Cycloaddition of N-(Pivaloyloxy)amides with Ynamides*. [Link]
ACS Publications. Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. [Link]
PubMed. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. [Link]
PubMed Central. Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. [Link]
PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]
An In-depth Technical Guide to 3-Cyclobutyl-1,2-oxazol-5-amine (CAS No. 1039833-39-0)
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Cyclobutyl-1,2-oxazol-5-amine is a heterocyclic compound featuring a cyclobutyl moiety attached to a 5-aminoisoxazole core. The isoxazole rin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclobutyl-1,2-oxazol-5-amine is a heterocyclic compound featuring a cyclobutyl moiety attached to a 5-aminoisoxazole core. The isoxazole ring is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active molecules.[1][2][3] The incorporation of a cyclobutyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Cyclobutyl-1,2-oxazol-5-amine is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.
The synthesis of 3-cyclobutyl-1,2-oxazol-5-amine can be achieved through a regioselective condensation reaction between a β-ketonitrile and hydroxylamine. The control of pH and temperature is critical to favor the formation of the desired 5-amino isomer over the 3-amino counterpart.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-cyclobutyl-3-oxopropanoate (β-ketonitrile intermediate)
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add cyclobutylacetonitrile (1.0 equivalent) dropwise at room temperature under an inert atmosphere.
Stir the mixture for 30 minutes.
Add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture.
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired β-ketonitrile.
Step 2: Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine
Dissolve the ethyl 2-cyano-3-cyclobutyl-3-oxopropanoate (1.0 equivalent) in ethanol.
Add an aqueous solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium hydroxide to achieve a pH > 8) (1.2 equivalents).
Heat the reaction mixture to 100 °C in a sealed vessel.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
The crude product can be purified by recrystallization or column chromatography to yield pure 3-cyclobutyl-1,2-oxazol-5-amine.
This protocol is based on established methods for the synthesis of 5-amino-3-alkylisoxazoles, where maintaining a basic pH and elevated temperature is key to achieving the desired regioselectivity.[6]
Spectroscopic Characterization
While experimental spectra for 3-cyclobutyl-1,2-oxazol-5-amine are not widely available in the public domain, the following table summarizes the predicted mass spectrometry data and expected features in other spectroscopic analyses based on its structure and data from analogous compounds.
Predicted Mass Spectrometry Data[5]
Adduct
m/z
[M+H]⁺
139.08660
[M+Na]⁺
161.06854
[M-H]⁻
137.07204
[M]⁺
138.07877
Expected Spectroscopic Features
¹H NMR: The spectrum is expected to show signals corresponding to the protons of the cyclobutyl ring, a singlet for the proton on the isoxazole ring, and a broad singlet for the amine protons. The cyclobutyl protons will likely appear as complex multiplets in the aliphatic region.
¹³C NMR: The spectrum should display distinct signals for the carbons of the cyclobutyl ring and the three carbons of the isoxazole ring, in addition to the carbon bearing the amino group.
FT-IR: Characteristic absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and C-H stretching of the cyclobutyl group (around 2850-2950 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The 5-aminoisoxazole scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][2][3] The presence of the amino group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships.
Potential Therapeutic Areas
Derivatives of isoxazoles have been investigated for a multitude of therapeutic applications, including:
The cyclobutyl moiety is also increasingly utilized in drug design to modulate pharmacokinetic and pharmacodynamic properties. The combination of the 5-aminoisoxazole core with a cyclobutyl substituent in 3-cyclobutyl-1,2-oxazol-5-amine makes it an attractive starting point for the development of novel therapeutic agents.
Conclusion
3-Cyclobutyl-1,2-oxazol-5-amine is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has outlined a plausible and adaptable synthetic route, predicted its key physicochemical and spectroscopic properties, and highlighted its potential applications in drug discovery. Further experimental validation of the synthesis and detailed biological evaluation are warranted to fully explore the therapeutic potential of this compound and its derivatives.
References
Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
PubChemLite. 3-cyclobutyl-1,2-oxazol-5-amine (C7H10N2O). Available from: [Link]
MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Available from: [Link]
Google Patents. Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
Google Patents. Cyclobutyl amine derivatives.
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]
PubMed Central. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Available from: [Link]
PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]
ResearchGate. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Available from: [Link]
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 3-Cyclobutyl-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Amo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the 1,2-oxazole (isoxazole) scaffold is a privileged structure, present in a range of biologically active molecules. This guide provides a detailed technical overview of a specific isoxazole derivative, 3-Cyclobutyl-1,2-oxazol-5-amine, a compound of interest for its potential as a building block in the synthesis of novel chemical entities. As a Senior Application Scientist, the following sections will not only delineate the fundamental properties of this molecule but also provide a scientifically grounded, plausible synthetic route and an analysis of its structural characteristics, underpinned by established chemical principles.
Part 1: Molecular Structure and Physicochemical Properties
3-Cyclobutyl-1,2-oxazol-5-amine (CAS Number: 1039833-39-0) is a substituted isoxazole characterized by a cyclobutyl group at the 3-position and a primary amine at the 5-position of the heterocyclic ring. The presence of the strained cyclobutyl ring and the nucleophilic amino group makes it a versatile synthon for further chemical modifications.
Core Chemical Attributes
The fundamental properties of 3-Cyclobutyl-1,2-oxazol-5-amine are summarized in the table below. These have been collated from reputable chemical databases and predictive models.[1]
While a specific, peer-reviewed synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine has not been extensively documented in the public domain, a robust and regioselective synthetic strategy can be proposed based on established methodologies for the preparation of 5-amino-3-alkyl isoxazoles.[2] The most logical approach involves the reaction of a β-ketonitrile with hydroxylamine, where the regioselectivity of the cyclization is controlled by the reaction conditions.
Proposed Synthetic Pathway
The synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine can be envisioned to proceed via a two-step sequence starting from cyclobutylacetonitrile. The key is the regioselective formation of the 5-aminoisoxazole isomer, which is favored under basic conditions at elevated temperatures.[2]
Proposed synthetic workflow for 3-Cyclobutyl-1,2-oxazol-5-amine.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the general procedure for the synthesis of 5-amino-3-alkyl isoxazoles.[2]
Step 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add cyclobutylacetonitrile (1.0 equivalent) dropwise at 0 °C.
After the addition is complete, add ethyl acetate (1.5 equivalents) and allow the mixture to warm to room temperature and stir for 12-18 hours.
The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the ethanol is removed under reduced pressure.
The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude product is purified by column chromatography on silica gel to afford 3-cyclobutyl-3-oxopropanenitrile.
Causality Behind Experimental Choices: The Claisen condensation is a classic method for forming carbon-carbon bonds. Sodium ethoxide is a sufficiently strong base to deprotonate the α-carbon of the nitrile, which then acts as a nucleophile attacking the electrophilic carbonyl of ethyl acetate. The reaction is typically performed in the corresponding alcohol to avoid transesterification.
Step 2: Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine
To a solution of 3-cyclobutyl-3-oxopropanenitrile (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2.0 equivalents).
The reaction mixture is heated to 100 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography.
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude product is purified by column chromatography on silica gel to yield 3-Cyclobutyl-1,2-oxazol-5-amine.
Causality Behind Experimental Choices: The key to forming the 5-aminoisoxazole isomer is to favor the nucleophilic attack of hydroxylamine on the ketone rather than the nitrile. This is achieved by maintaining a basic pH (pH > 8) and using elevated temperatures.[2] Sodium bicarbonate acts as a base to neutralize the HCl from hydroxylamine hydrochloride and maintain the basic conditions required for the desired regioselectivity.
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy:
The IR spectrum of 3-Cyclobutyl-1,2-oxazol-5-amine is expected to show characteristic peaks for the primary amine and the isoxazole ring.
N-H stretching: Two medium-intensity bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine.[3]
N-H bending: A band in the region of 1650-1580 cm⁻¹ due to the scissoring vibration of the primary amine.[3]
C=N and C=C stretching: Bands in the 1650-1550 cm⁻¹ region characteristic of the isoxazole ring.
C-O stretching: A band in the 1250-1150 cm⁻¹ region for the C-O bond within the isoxazole ring.
C-N stretching: A band in the 1250–1020 cm⁻¹ region for the aliphatic amine C-N bond.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be expected to show signals for the cyclobutyl protons, the isoxazole ring proton, and the amine protons.
The cyclobutyl protons would likely appear as a set of multiplets in the upfield region (around 1.5-2.5 ppm).
The isoxazole ring proton (at the 4-position) would appear as a singlet in the aromatic region (around 5.0-6.0 ppm).
The amine protons would likely appear as a broad singlet that is exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the cyclobutyl carbons and the isoxazole ring carbons. The carbon attached to the amine (C5) would be expected to resonate at a higher chemical shift compared to the other ring carbons.
Mass Spectrometry:
Predicted mass spectrometry data for various adducts of 3-Cyclobutyl-1,2-oxazol-5-amine are provided by PubChemLite.[1] For instance, the [M+H]⁺ ion is predicted to have an m/z of 139.08660.[1]
Part 3: Potential Biological Significance and Applications
While there is no specific biological activity reported for 3-Cyclobutyl-1,2-oxazol-5-amine in the searched literature, the broader class of cyclobutyl- and amino-substituted oxazoles and isoxazoles has demonstrated significant potential in medicinal chemistry.
Rationale for Pharmacological Interest
The isoxazole ring is a bioisostere for various functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets. The incorporation of a cyclobutyl moiety can enhance metabolic stability and introduce a three-dimensional character to the molecule, which can be beneficial for receptor binding.
The following diagram illustrates the potential role of 3-Cyclobutyl-1,2-oxazol-5-amine as a versatile building block for the synthesis of more complex, potentially bioactive molecules.
Potential synthetic applications of 3-Cyclobutyl-1,2-oxazol-5-amine.
Insights from Structurally Related Compounds
Antimycobacterial Activity: A study on 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, constitutional isomers of derivatives of the target molecule, demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests that the cyclobutyl-oxazole scaffold could be a valuable starting point for the development of new antitubercular agents.
Ferroptosis Inhibition: Research into oxazole-based ferroptosis inhibitors for central nervous system diseases has utilized cyclobutyl-substituted oxazoles. This indicates the potential for this class of compounds to have applications in neurodegenerative disorders.
Conclusion
3-Cyclobutyl-1,2-oxazol-5-amine is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds with diverse pharmacological activities. While specific experimental data for this molecule is sparse in publicly available literature, established synthetic methodologies for related 5-aminoisoxazoles provide a clear and reliable pathway for its preparation. The structural features of this compound, namely the isoxazole core, the primary amine, and the cyclobutyl substituent, make it an attractive starting material for medicinal chemistry campaigns targeting a range of therapeutic areas. Further research into the synthesis and biological evaluation of derivatives of 3-Cyclobutyl-1,2-oxazol-5-amine is warranted to fully explore its potential in drug discovery.
References
PubChemLite. (n.d.). 3-cyclobutyl-1,2-oxazol-5-amine. Retrieved January 26, 2026, from [Link]
UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 26, 2026, from [Link]
An In-depth Technical Guide to 3-Cyclobutyl-1,2-oxazol-5-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Foreword The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities and presence in numerous clinicall...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities and presence in numerous clinically approved drugs. This technical guide focuses on a specific, yet promising derivative: 3-Cyclobutyl-1,2-oxazol-5-amine. The introduction of a cyclobutyl moiety presents a unique structural feature that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This document serves as a comprehensive resource for researchers, providing an in-depth analysis of its chemical identity, plausible synthetic routes, and potential therapeutic applications, thereby empowering further investigation and drug discovery efforts.
Chemical Identity and Nomenclature
The compound at the core of this guide is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 3-Cyclobutyl-1,2-oxazol-5-amine [1].
Caption: 2D Structure of 3-Cyclobutyl-1,2-oxazol-5-amine.
Physicochemical and Predicted Properties
A summary of the key physicochemical properties of 3-Cyclobutyl-1,2-oxazol-5-amine is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing formulation strategies.
A proposed multi-step synthesis is outlined below:
Overall Reaction Scheme:
Caption: Proposed synthetic workflow for 3-Cyclobutyl-1,2-oxazol-5-amine.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of Cyclobutanecarboxaldehyde Oxime
To a solution of cyclobutanecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
Stir the reaction mixture at room temperature for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Extract the product with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 2 & 3: In situ Generation of Cyclobutanecarbonitrile Oxide and [3+2] Cycloaddition
Dissolve the cyclobutanecarboxaldehyde oxime (1.0 eq) and cyanoacetamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.1 eq), in the same solvent.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the formation of the isoxazole product by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with an organic solvent.
The resulting intermediate, 3-cyclobutyl-5-amino-1,2-oxazole-4-carboxamide, may be the desired product or can be further processed.
Step 4: Hydrolysis of the Carboxamide (if necessary)
If the final product from Step 3 is the carboxamide, it can be hydrolyzed to the amine.
Dissolve the carboxamide in a mixture of ethanol and aqueous sodium hydroxide.
Reflux the mixture for 4-8 hours.
After cooling, neutralize the reaction mixture with hydrochloric acid.
Extract the product, 3-Cyclobutyl-1,2-oxazol-5-amine, with a suitable organic solvent.
Purify the final product by column chromatography on silica gel.
Causality Behind Experimental Choices:
The choice of a [3+2] cycloaddition is based on its high efficiency and regioselectivity in forming the isoxazole ring.
The in-situ generation of the nitrile oxide is preferred as nitrile oxides are generally unstable and can dimerize.
The use of cyanoacetamide as the dipolarophile directly introduces the amino group at the 5-position of the isoxazole ring, potentially simplifying the synthetic route.
Analytical Characterization
The structural confirmation and purity assessment of synthesized 3-Cyclobutyl-1,2-oxazol-5-amine would rely on a combination of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR is expected to show characteristic signals for the cyclobutyl protons, the isoxazole ring proton, and the amine protons. The chemical shifts and coupling patterns will be crucial for confirming the connectivity of the molecule.
¹³C NMR will provide information on the number and types of carbon atoms present, further confirming the structure. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals[3][4][5].
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.
Fragmentation patterns observed in the mass spectrum can provide additional structural information. Predicted m/z values for various adducts are available in public databases[1].
Chromatography:
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both separation and identification, particularly for volatile derivatives[5].
Potential Therapeutic Applications and Biological Activity
While specific biological data for 3-Cyclobutyl-1,2-oxazol-5-amine is not yet published, the broader class of isoxazole derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound could be a valuable candidate for screening in various therapeutic areas.
Inferred Areas of Interest for Biological Screening:
Anticancer Activity: Many isoxazole derivatives have shown potent cytotoxic effects against various cancer cell lines[6]. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
Antimicrobial and Antifungal Activity: The isoxazole scaffold is present in several antimicrobial and antifungal agents[7][8]. It is plausible that 3-cyclobutyl-1,2-oxazol-5-amine could exhibit inhibitory activity against clinically relevant bacterial and fungal strains.
Anti-inflammatory Properties: Some isoxazoles act as inhibitors of enzymes like cyclooxygenase (COX), which are key mediators of inflammation[9].
Neurological Disorders: Certain isoxazole-containing compounds have been investigated for their potential in treating neurological and psychiatric disorders, acting on various receptors and enzymes in the central nervous system[10][11].
The cyclobutyl group at the 3-position is a key feature. Its size, lipophilicity, and conformational flexibility compared to smaller or larger alkyl or aryl groups could lead to unique interactions with biological targets, potentially enhancing potency or selectivity. The amino group at the 5-position provides a handle for further chemical modification to explore SAR and optimize drug-like properties.
Safety, Handling, and Storage
Given the lack of specific safety data for 3-Cyclobutyl-1,2-oxazol-5-amine, it is prudent to handle this compound with the care afforded to all novel chemical entities. General safety precautions for related amino-isoxazole compounds should be followed.
General Handling Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[12][13][14].
Some amino-isoxazole derivatives can be thermally unstable and may decompose explosively under heating[16].
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area[12].
Keep away from heat, sparks, and open flames[13][14].
Store away from strong oxidizing agents and acids[12].
For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature is recommended to prevent degradation[17].
Future Directions and Conclusion
3-Cyclobutyl-1,2-oxazol-5-amine represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. The synthetic strategies outlined in this guide provide a clear path for its preparation and subsequent biological evaluation. Further research should focus on:
Execution and Optimization of the Proposed Synthesis: Validating and refining the proposed synthetic route to achieve high yields and purity.
Comprehensive Biological Screening: Evaluating the compound's activity in a broad range of assays targeting cancer, infectious diseases, inflammation, and neurological disorders.
In-depth Mechanistic Studies: Elucidating the mechanism of action for any observed biological activity.
Exploration of Structure-Activity Relationships: Synthesizing and testing analogs to understand the contribution of the cyclobutyl and amino moieties to the biological profile.
This technical guide provides a solid foundation for initiating research on 3-Cyclobutyl-1,2-oxazol-5-amine. Its unique structural features, combined with the proven therapeutic potential of the isoxazole core, make it a compelling candidate for further investigation in the quest for novel therapeutic agents.
References
PubChem. 3-cyclobutyl-1,2-oxazol-5-amine (C7H10N2O). Available from: [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]
Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. ResearchGate. Available from: [Link]
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available from: [Link]
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Available from: [Link]
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available from: [Link]
The synthesis of 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol, (I). ResearchGate. Available from: [Link]
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available from: [Link]
Cyclobutyl amine derivatives. Google Patents.
The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. ResearchGate. Available from: [Link]
A review of isoxazole biological activity and present synthetic techniques. ScienceDirect. Available from: [Link]
Benzothiazole cyclobutyl amine derivatives. Google Patents.
Process for the purification of 3-amino-5-methylisoxazole. Google Patents.
Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. PubMed. Available from: [Link]
Safety Data Sheet. CHEMTRON. Available from: [Link]
3-Cyclobutyl-1-cyclopropylpropane-1,2-diol. PubChem. Available from: [Link]
3-(6-methoxy-1H-indol-3-yl)-1,2-oxazol-5-amine. PubChem. Available from: [Link]
The new 3-( tert -butyl)-1-(2-nitrophenyl)-1 H -pyrazol-5-amine: Experimental and computational studies. ResearchGate. Available from: [Link]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyclobutyl-1,2-oxazol-5-amine
Introduction 3-Cyclobutyl-1,2-oxazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) ring is a key scaffold in a variety of biologically active molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-Cyclobutyl-1,2-oxazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) ring is a key scaffold in a variety of biologically active molecules, exhibiting a range of activities including anti-inflammatory, antimicrobial, and anticancer properties. The amine substituent at the 5-position provides a crucial site for further functionalization, allowing for the exploration of a diverse chemical space in the development of new therapeutic agents. A thorough understanding of the physicochemical properties of this core structure is paramount for its effective use in drug design, formulation development, and pharmacokinetic studies.
Molecular Structure and Properties
The foundational attributes of a molecule are dictated by its structure. The key identifiers and computed properties for 3-Cyclobutyl-1,2-oxazol-5-amine are summarized below.
Caption: 2D structure of 3-Cyclobutyl-1,2-oxazol-5-amine.
Physicochemical Characterization Workflow
The systematic evaluation of a novel compound's physicochemical properties is a critical step in its development. The following diagram illustrates a logical workflow for the characterization of 3-Cyclobutyl-1,2-oxazol-5-amine.
Caption: General workflow for physicochemical characterization.
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]
Experimental Protocol: Capillary Melting Point Determination
Sample Preparation: A small amount of the dry, crystalline 3-Cyclobutyl-1,2-oxazol-5-amine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
Preliminary Determination: A rapid heating rate (10-20°C per minute) is used to obtain an approximate melting point range.
Accurate Determination: A fresh sample is heated to about 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded as the melting range.
Replicates: The determination should be repeated at least twice to ensure reproducibility.
Solubility
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. The "shake-flask" method is a widely used technique for determining thermodynamic solubility.
System Preparation: An excess amount of 3-Cyclobutyl-1,2-oxazol-5-amine is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.
Equilibration: The mixture is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity.
pKa (Acid Dissociation Constant)
The pKa value reflects the ionization state of a molecule at a given pH. For an amine-containing compound like 3-Cyclobutyl-1,2-oxazol-5-amine, the pKa of its conjugate acid is crucial for understanding its behavior in biological systems, as it influences properties like solubility, permeability, and receptor binding. Potentiometric titration is a common and straightforward method for pKa determination.[3]
Sample Preparation: A precise amount of 3-Cyclobutyl-1,2-oxazol-5-amine is dissolved in a known volume of water or a water-cosolvent mixture.
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
Data Collection: The pH of the solution is recorded after each addition of the titrant.
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Software Analysis: Alternatively, specialized software can be used to analyze the titration data and calculate the pKa value.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For 3-Cyclobutyl-1,2-oxazol-5-amine, the following characteristic signals would be expected:
¹H NMR: Signals corresponding to the protons on the cyclobutyl ring, the proton on the isoxazole ring, and the protons of the amine group. The chemical shifts, splitting patterns, and integration of these signals would confirm the connectivity of the molecule.
¹³C NMR: Resonances for the carbon atoms of the cyclobutyl group and the isoxazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for 3-Cyclobutyl-1,2-oxazol-5-amine would include:
N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.
C-H stretching: For the cyclobutyl and isoxazole C-H bonds.
C=N and C=C stretching: Within the isoxazole ring.
N-O stretching: Characteristic of the isoxazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For 3-Cyclobutyl-1,2-oxazol-5-amine, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The predicted mass-to-charge ratios (m/z) for various adducts are presented below.[1]
Adduct
Predicted m/z
[M+H]⁺
139.08660
[M+Na]⁺
161.06854
[M-H]⁻
137.07204
Reactivity and Stability
The reactivity of 3-Cyclobutyl-1,2-oxazol-5-amine is primarily dictated by the nucleophilic character of the 5-amino group and the electronic nature of the isoxazole ring. The amine can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, making it a versatile building block for the synthesis of more complex molecules. The stability of the compound under various conditions (e.g., pH, temperature, light) should be experimentally determined to establish appropriate storage and handling procedures.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Cyclobutyl-1,2-oxazol-5-amine is not available, general precautions for handling laboratory chemicals should be observed. Based on the safety information for a structurally related compound, 5-Cyclobutyl-4H-1,2,4-triazol-3-amine, the following hazards may be anticipated: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has outlined the key physicochemical characteristics of 3-Cyclobutyl-1,2-oxazol-5-amine and provided a framework for their experimental determination. A comprehensive understanding of these properties is essential for advancing the use of this and related compounds in drug discovery and development. The provided protocols offer a starting point for researchers to empirically characterize this molecule and unlock its full potential as a valuable synthetic intermediate.
University of Calgary. Melting point determination. [Link]
A. Avdeef. Drug Solubility: Importance and Enhancement Techniques. [Link]
A. D. T. et al. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]
S. K. Singh. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
A Technical Guide to the Spectral Analysis of 3-Cyclobutyl-1,2-oxazol-5-amine
This in-depth technical guide provides a comprehensive analysis of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the novel heterocyclic compound, 3-Cyclobutyl-1,2-oxazol...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the novel heterocyclic compound, 3-Cyclobutyl-1,2-oxazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed interpretation of its structural features through modern spectroscopic techniques.
Introduction
3-Cyclobutyl-1,2-oxazol-5-amine (C₇H₁₀N₂O) is a heterocyclic compound of interest in medicinal chemistry due to the presence of the 1,2-oxazole core, a scaffold found in numerous biologically active molecules. The strategic incorporation of a cyclobutyl group at the 3-position and an amine group at the 5-position offers unique structural and electronic properties that are ripe for exploration in drug discovery programs. Accurate structural elucidation is the cornerstone of understanding its chemical reactivity and potential as a therapeutic agent. This guide delineates the expected spectral characteristics of this molecule, providing a foundational reference for its identification and characterization.
Molecular Structure and Spectroscopic Correlation
The structural features of 3-Cyclobutyl-1,2-oxazol-5-amine are expected to give rise to a distinct set of signals in its various spectra. The following sections will delve into the predicted data for ¹H NMR, ¹³C NMR, IR, and MS, offering a rationale for the expected chemical shifts, absorption frequencies, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of a molecule. For 3-Cyclobutyl-1,2-oxazol-5-amine, a combination of ¹H and ¹³C NMR would provide a complete picture of its molecular connectivity.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:
Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyclobutyl-1,2-oxazol-5-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from residual protons.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required.
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The resulting spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Interpretation
The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the cyclobutyl ring, the oxazole ring, and the primary amine.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constants (J, Hz)
NH₂
~5.0-6.0
Broad Singlet
2H
-
Oxazole-H (C4-H)
~5.8-6.2
Singlet
1H
-
Cyclobutyl-CH
~3.0-3.5
Quintet
1H
~8-9
Cyclobutyl-CH₂ (adjacent to CH)
~2.2-2.6
Multiplet
4H
-
Cyclobutyl-CH₂ (distant)
~1.8-2.2
Multiplet
2H
-
Causality Behind Assignments:
NH₂ Protons: The amine protons are expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be highly dependent on solvent and concentration.
Oxazole Proton: The proton at the C4 position of the oxazole ring is anticipated to be a sharp singlet in the downfield region due to the electron-withdrawing nature of the heterocyclic ring.
Cyclobutyl Protons: The cyclobutyl protons will present a more complex pattern. The methine proton (CH) directly attached to the oxazole ring will be the most downfield of the aliphatic protons and is expected to appear as a quintet due to coupling with the four adjacent methylene protons. The methylene protons of the cyclobutyl ring will likely appear as complex multiplets due to diastereotopicity and complex coupling patterns.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C5 (C-NH₂)
~160-170
C3 (C-Cyclobutyl)
~155-165
C4
~90-100
Cyclobutyl-CH
~30-40
Cyclobutyl-CH₂
~20-30
Cyclobutyl-CH₂
~15-25
Causality Behind Assignments:
Oxazole Carbons: The carbons of the oxazole ring are expected to be significantly downfield. C5, bearing the electron-donating amine group, and C3, attached to the cyclobutyl group, will be the most deshielded. C4 will be the most upfield of the ring carbons.
Cyclobutyl Carbons: The methine carbon of the cyclobutyl group will be the most downfield of the aliphatic carbons. The methylene carbons will appear in the typical aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 3-Cyclobutyl-1,2-oxazol-5-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Experimental Protocol: IR Data Acquisition
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. For attenuated total reflectance (ATR) IR, the neat solid can be used directly.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
Data Acquisition: The spectrum is usually recorded from 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.
IR Spectral Interpretation
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3400-3200
N-H stretch
Primary Amine (NH₂)
3100-3000
C-H stretch
sp² C-H (Oxazole)
3000-2850
C-H stretch
sp³ C-H (Cyclobutyl)
~1650
N-H bend
Primary Amine (NH₂)
~1600
C=N stretch
Oxazole Ring
~1500
C=C stretch
Oxazole Ring
1450-1300
C-H bend
Cyclobutyl
1250-1000
C-N stretch
Amine
Causality Behind Assignments:
N-H Vibrations: The primary amine will give rise to two characteristic N-H stretching bands in the 3400-3200 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.[1][2] A bending vibration is also expected around 1650 cm⁻¹.[1]
C-H Vibrations: The spectrum will contain both sp² C-H stretching from the oxazole ring and sp³ C-H stretching from the cyclobutyl group.[3][4]
Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1600-1500 cm⁻¹ region.[3]
C-N Stretching: The C-N stretching of the amine group will appear in the fingerprint region.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: MS Data Acquisition
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. ESI is often preferred for polar molecules as it typically results in a prominent protonated molecular ion peak.
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
MS Spectral Interpretation (ESI-MS)
For ESI in positive ion mode, the most prominent peak is expected to be the protonated molecular ion.
m/z
Ion
139.0866
[M+H]⁺
Predicted Fragmentation Pattern (EI-MS or MS/MS):
Under higher energy conditions (like EI), the molecule is expected to fragment in a predictable manner.
Caption: Predicted EI-MS fragmentation of 3-Cyclobutyl-1,2-oxazol-5-amine.
Causality Behind Fragmentation:
Loss of Ethylene: A common fragmentation pathway for cyclobutyl-substituted rings is the loss of ethylene (C₂H₄) via a retro [2+2] cycloaddition.
Subsequent Fragmentations: The resulting fragment can then undergo further cleavage, such as the loss of a methyl radical or hydrogen cyanide, which are common fragmentation pathways for heterocyclic rings.[5]
Conclusion
The predicted spectral data for 3-Cyclobutyl-1,2-oxazol-5-amine, based on established spectroscopic principles and data from analogous structures, provides a robust framework for its characterization. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for researchers working with this compound and highlights the power of modern spectroscopic techniques in advancing the field of medicinal chemistry.
References
PubChem. (n.d.). 3-cyclobutyl-1,2-oxazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
Ukhin, L. Y., et al. (1983). Mass Spectrometry of Oxazoles. Khimiya Geterotsiklicheskikh Soedinenii, 19(1), 3-15.
An In-Depth Technical Guide to the Predicted XLogP and pKa of Oxazole Derivatives for Researchers, Scientists, and Drug Development Professionals Foreword: The Physicochemical Compass of Drug Discovery In the intricate l...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Predicted XLogP and pKa of Oxazole Derivatives for Researchers, Scientists, and Drug Development Professionals
Foreword: The Physicochemical Compass of Drug Discovery
In the intricate landscape of modern drug discovery, the journey of a molecule from a promising lead to a life-saving therapeutic is guided by a complex interplay of factors. Among the most fundamental of these are the physicochemical properties that govern a molecule's behavior in a biological system. For medicinal chemists and drug development professionals, understanding and predicting these properties is not merely an academic exercise; it is the very compass that directs the optimization of a compound's efficacy and safety. This guide focuses on two such critical parameters, the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa), within the context of a particularly significant class of heterocyclic compounds: oxazole derivatives.
The oxazole scaffold, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] The inherent ability of the oxazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for its interaction with a diverse range of biological targets.[1] However, the therapeutic potential of any oxazole derivative is profoundly influenced by its ability to reach its target in the body, a journey dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. At the heart of ADME lie the compound's lipophilicity and its ionization state, quantified by LogP and pKa, respectively.
This technical guide provides a comprehensive exploration of the prediction and experimental determination of XLogP (a computationally predicted LogP) and pKa for oxazole derivatives. We will delve into the theoretical underpinnings of these parameters, survey the computational methodologies available for their in silico prediction, and provide detailed, field-proven protocols for their experimental validation. By integrating computational and experimental approaches, researchers can build a robust understanding of their compounds, enabling more rational and efficient drug design and development.
The Theoretical Bedrock: Understanding Lipophilicity and Ionization
A molecule's journey through the body is a continuous process of partitioning between aqueous and lipid environments. The ability to navigate these diverse environments is governed by two key intrinsic properties: lipophilicity and the propensity to ionize.
LogP: The Measure of Lipophilicity
The octanol-water partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2] It is a fundamental measure of a molecule's hydrophobicity or lipophilicity. For practical purposes, this ratio is expressed in its logarithmic form, LogP:
A positive LogP value indicates a preference for the lipid phase, suggesting greater lipophilicity.[2]
A negative LogP value signifies a preference for the aqueous phase, indicating greater hydrophilicity.[2]
A LogP of 0 means the compound partitions equally between the two phases.[2]
In drug discovery, a balanced LogP (often considered to be in the range of 1-5) is typically sought. A compound that is too hydrophilic may have poor membrane permeability and be rapidly excreted, while a compound that is too lipophilic may have poor aqueous solubility, high plasma protein binding, and may accumulate in fatty tissues, potentially leading to toxicity.
pKa: The Determinant of Ionization
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[3] It is a quantitative measure of the strength of an acid in solution. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the concentrations of the deprotonated (A-) and protonated (HA) forms of an ionizable group:
pH = pKa + log10 ([A-] / [HA])
The pKa value is critical because it determines the extent to which a molecule will be ionized at a given physiological pH. The ionization state of a drug molecule profoundly affects its solubility, permeability, and interaction with its biological target. For instance, the non-ionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes, while the ionized form is typically more water-soluble.
The oxazole ring itself is weakly basic. The nitrogen atom at position 3 has a lone pair of electrons that can be protonated. The basicity of the oxazole nitrogen is influenced by the substituents on the ring. Electron-withdrawing groups will decrease the basicity (lower the pKa of the conjugate acid), while electron-donating groups will increase it.
In Silico Insights: Computational Prediction of XLogP and pKa
The ability to predict LogP and pKa from a molecule's structure is a cornerstone of modern, computationally driven drug discovery. These in silico methods allow for the rapid screening of large virtual libraries of compounds, prioritizing those with desirable physicochemical profiles for synthesis and further testing.
Predicting Lipophilicity: The Landscape of XLogP Calculation Methods
A variety of computational methods exist for predicting LogP, often denoted as XLogP to signify its calculated origin. These methods can be broadly categorized as follows:
Atom-based Methods: These approaches calculate LogP by summing the contributions of individual atoms.[4] Each atom type is assigned a hydrophobicity value based on its local environment. A well-known example is the XLogP algorithm, which applies corrections for intramolecular interactions.[4] These methods are fast and straightforward but may struggle with complex molecules where through-space interactions are significant.[4]
Fragment-based Methods: These methods dissect a molecule into a set of predefined structural fragments and sum the corresponding hydrophobicity values of these fragments.[4] Correction factors are often applied to account for interactions between fragments.[4] Fragment-based methods are generally more accurate than atom-based methods, especially for molecules that are well-represented in the training data from which the fragment contributions were derived.[4]
Property-based (Whole Molecule) Methods: These more advanced methods utilize quantum mechanical calculations or other molecular descriptors to compute LogP from a more fundamental physicochemical perspective.[4] They can account for 3D conformational effects and electronic properties, offering the potential for higher accuracy, particularly for novel chemical scaffolds.[5] However, these methods are computationally more intensive.
Predicting Ionization: Approaches to pKa Calculation
The prediction of pKa is a more complex challenge than LogP prediction due to the intricate interplay of electronic and solvation effects. The primary computational approaches include:
Linear Free Energy Relationships (LFER): These methods are based on the Hammett and Taft equations, which correlate the pKa of a substituted compound to that of a parent compound through substituent constants that quantify the electronic effects of the substituents.[6]
Quantum Mechanical (QM) Methods: QM-based approaches calculate the free energy change of the deprotonation reaction, from which the pKa can be derived.[7] These methods can be highly accurate but are computationally expensive and sensitive to the chosen level of theory and solvation model.[7]
Empirical and Machine Learning Methods: A growing number of software tools utilize empirical rules, topological descriptors, and machine learning algorithms trained on large datasets of experimental pKa values to predict the pKa of new compounds.[8] These methods can be very fast and accurate for compounds within their applicability domain.
A Selection of Software and Tools
A variety of commercial and open-source software packages are available for the prediction of XLogP and pKa. Some commonly used tools include:
ChemAxon MarvinSketch and Calculator Plugins: A widely used suite of tools that provides predictions for a broad range of physicochemical properties, including LogP and pKa, based on a variety of models.
ACD/Labs Percepta: A platform offering robust predictors for LogP, pKa, and other ADME properties, often considered a benchmark in the field.[9]
Schrödinger's Epik: A tool that uses machine learning to predict pKa values and protonation states for drug-like molecules.[10]
Open-Source Tools: Several open-source libraries and web-based servers, such as RDKit and SwissADME, offer functionalities for predicting XLogP.
The choice of method and software often depends on the desired balance between accuracy, computational cost, and the novelty of the chemical space being explored.
From Theory to Practice: Experimental Determination of LogP and pKa
While computational predictions are invaluable for high-throughput screening and lead optimization, experimental determination of LogP and pKa remains the gold standard for obtaining accurate physicochemical data for key compounds.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most widely accepted technique for the experimental determination of LogP.[11]
Principle:
The compound is partitioned between two immiscible phases, n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.
Step-by-Step Methodology:
Preparation of Solvents:
Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together for 24 hours, followed by a separation period to allow the phases to fully separate.[2] This ensures that the two phases are in equilibrium before the experiment begins.
Preparation of the Test Solution:
Accurately weigh a small amount of the oxazole derivative and dissolve it in the pre-saturated n-octanol or water phase. The initial concentration should be chosen to ensure that it is well within the linear range of the analytical method to be used and does not exceed 0.01 M in either phase.
Partitioning:
In a suitable vessel (e.g., a separatory funnel or a centrifuge tube), combine a known volume of the test solution with a known volume of the other pre-saturated phase. The volume ratio of the two phases can be adjusted depending on the expected LogP value.
Shake the vessel vigorously for a sufficient period to allow equilibrium to be reached (this can range from a few minutes to several hours). The use of a mechanical shaker at a constant temperature is recommended.
Phase Separation:
Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation, especially if an emulsion has formed.
Analysis of Phases:
Carefully withdraw a sample from each phase, taking care not to cross-contaminate the samples.
Determine the concentration of the oxazole derivative in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for accurate quantification.
Calculation of LogP:
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The LogP is then calculated as the base-10 logarithm of P.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[4]
Principle:
The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a standard solution of an acid or a base. The pKa corresponds to the pH at the half-equivalence point.
Step-by-Step Methodology:
Apparatus Setup:
Use a calibrated pH meter with a combination pH electrode.
Employ a magnetic stirrer and stir bar to ensure solution homogeneity.
Use a burette for the precise addition of the titrant.
Preparation of Solutions:
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant.
Accurately prepare a solution of the oxazole derivative at a known concentration (typically in the millimolar range). For poorly water-soluble compounds, a co-solvent such as methanol or DMSO may be used, but the effect of the co-solvent on the pKa should be considered.
Titration Procedure:
Place a known volume of the oxazole derivative solution in a beaker and immerse the pH electrode.
Begin stirring the solution.
Add the titrant in small, precise increments, recording the pH after each addition. Smaller increments should be used near the equivalence point where the pH changes most rapidly.
Data Analysis:
Plot the pH versus the volume of titrant added to obtain the titration curve.
Determine the equivalence point, which is the point of inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
The pKa is the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).
Experimental Protocol: UV-Vis Spectrophotometric Method for pKa Determination
This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.[12]
Principle:
The pKa is determined by measuring the change in the UV-Vis absorbance of a solution of the compound at a specific wavelength as a function of pH.
Step-by-Step Methodology:
Preparation of Buffer Solutions:
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
Preparation of Test Solutions:
Prepare a stock solution of the oxazole derivative in a suitable solvent (e.g., methanol or DMSO).
In a series of vials or a 96-well plate, add a small, constant amount of the stock solution to each of the buffer solutions to create a set of solutions with the same compound concentration but different pH values.
Spectrophotometric Measurement:
Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
Identify an analytical wavelength where the absorbance difference between the ionized and non-ionized forms is maximal.
Data Analysis:
Plot the absorbance at the analytical wavelength versus the pH of the solutions. This will generate a sigmoidal curve.
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum absorbance values.
Case Study and Data Analysis of Oxazole Derivatives
To illustrate the interplay between prediction and experimental data, let's consider a selection of oxazole-containing compounds. The following table summarizes predicted XLogP and pKa values from various sources, alongside available experimental data.
Note: Predicted values are approximate ranges from various computational tools and may differ depending on the algorithm used. Experimental values are from cited literature where available.
Structure-Property Relationship Insights:
The unsubstituted oxazole ring is a weakly basic and moderately lipophilic scaffold.
In Oxaprozin , the presence of the carboxylic acid group introduces a strongly acidic pKa, and the extensive aromatic system contributes to a high LogP value.[15]
For Sulfamethoxazole , the sulfonamide group imparts acidic character, and the overall structure results in a relatively low LogP, indicating a balance between hydrophilic and lipophilic properties.[13][14]
The complex natural product Hennoxazole A is predicted to be highly lipophilic due to its long hydrocarbon side chain.[7] It also possesses multiple basic nitrogen atoms within its bis-oxazole core, leading to multiple pKa values.
This data highlights the significant impact of substituents on the physicochemical properties of the oxazole core. A systematic analysis of these relationships, often through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool in drug design.
Visualizing the Workflow and Interdependencies
To better understand the integrated process of physicochemical characterization, the following diagrams, generated using Graphviz, illustrate the key workflows and relationships.
Caption: Integrated workflow for physicochemical characterization.
Caption: Interplay of LogP, pKa, and ADME properties.
Conclusion: An Integrated Approach to Physicochemical Profiling
The accurate prediction and determination of XLogP and pKa are indispensable components of the modern drug discovery process for any chemical series, including the versatile and pharmacologically significant oxazole derivatives. As we have explored, a synergistic approach that combines the high-throughput capabilities of in silico prediction with the definitive accuracy of experimental validation provides the most robust and reliable physicochemical characterization of lead compounds.
Computational tools empower researchers to navigate vast chemical spaces and prioritize candidates with favorable ADME profiles early in the discovery pipeline, thereby conserving valuable resources. However, the inherent limitations and potential inaccuracies of these predictive models necessitate experimental verification for key compounds. The detailed protocols provided herein for the shake-flask, potentiometric, and spectrophotometric methods offer a practical framework for obtaining high-quality experimental data.
Ultimately, a deep understanding of the lipophilicity and ionization characteristics of oxazole derivatives, guided by both predictive and empirical data, enables medicinal chemists to make more informed decisions in the design and optimization of new therapeutic agents. This integrated physicochemical profiling is not merely a data-gathering exercise but a critical strategy for accelerating the development of safer and more effective medicines.
References
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]
Guan, L., Yang, H., & Cai, Y. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6061-6073. [Link]
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]
Hossain, M. F., Obi, C., Shrestha, A., & Khan, M. O. F. (2014). UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead, Cyclen Bisquinoline. Modern Chemistry & Applications, 2(145). [Link]
Ciulla, M. G., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8569. [Link]
Baltruschat, M., et al. (2021). Open source application for small molecule pKa predictions. Zenodo. [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
Işık, S., & Yildiz, I. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 735-742. [Link]
Knauer, A., et al. (2018). Calculated pKa values of other N-heterocycles including indole, purine, oxazole, phthalazine, and 1,5-naphthyridine. ResearchGate. [Link]
Iuga, C., & Ortiz, J. V. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 817-831. [Link]
Paixão, P., & Gouveia, L. F. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 183-191. [Link]
Zhang, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
Box, K. J., & Comer, J. E. (2008). Using UV-spectroscopy to determine the pKa of a compound. Current Drug Discovery.
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In Water, Ions and the Cell (pp. 1-38). Springer, Dordrecht. [Link]
Cheméo. (n.d.). Chemical Properties of Sulfamethoxazole (CAS 723-46-6). [Link]
Williams, D. R., et al. (2002). Total Synthesis of (−)-Hennoxazole A. Organic letters, 4(21), 3727-3730. [Link]
Pal, R., et al. (2022). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. Molecules, 27(19), 6538. [Link]
Sahu, N. K., et al. (2020). QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. Pharmaceutical Chemistry Journal, 54(5), 457-466. [Link]
Singh, S., & Lahiri, S. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. American Journal of Analytical Chemistry, 9(9), 425-438. [Link]
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
Wipf, P., & Uto, Y. (2000). Total synthesis of the antiviral marine natural product (-)-hennoxazole A. The Journal of organic chemistry, 65(4), 1037-1049. [Link]
National Institute of Technology and Evaluation, Japan. (n.d.). Sulfamethoxazole. [Link]
Hossain, M. F., et al. (2014). UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead, Cyclen Bisquinoline. Semantic Scholar. [Link]
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
Allen, R. I., et al. (1998). Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs. Journal of pharmaceutical and biomedical analysis, 17(4-5), 699-712.
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.
Pal, C., et al. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. International Journal of Molecular Sciences, 24(2), 1435. [Link]
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
Chaudhari, S. A., et al. (2018). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 7. [Link]
The Biological Versatility of Novel Oxazole Scaffolds: A Technical Guide for Drug Discovery
Foreword: The Oxazole Core in Modern Medicinal Chemistry The oxazole scaffold, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its un...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Oxazole Core in Modern Medicinal Chemistry
The oxazole scaffold, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of novel oxazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, present detailed protocols for the evaluation of biological activity, and explore the molecular mechanisms that underpin the therapeutic potential of these versatile compounds.
I. The Spectrum of Biological Activity of Oxazole Scaffolds
Oxazole derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a wide array of enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking.[1][2] This has led to the discovery of oxazole-containing compounds with potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4]
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of oxazole-based anticancer agents is a highly active area of research.[1] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through a variety of mechanisms of action.[1]
Key Molecular Targets and Mechanisms:
Tubulin Polymerization: Certain oxazole derivatives act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[5]
Protein Kinases: Many oxazoles function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[5]
Topoisomerases: These enzymes are essential for DNA replication and repair. Oxazole-containing compounds have been shown to inhibit topoisomerases, leading to DNA damage and cell death.[5]
STAT3 and G-quadruplex: Novel targets for oxazole derivatives include Signal Transducer and Activator of Transcription 3 (STAT3) and G-quadruplex DNA structures, both of which are implicated in cancer progression.[5]
Other Targets: Oxazoles have also been found to inhibit a range of other cancer-related targets, including histone deacetylases (HDACs), heat shock protein 90 (HSP90), and epidermal growth factor receptor (EGFR).[5]
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action.[7] Oxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][8]
Key Mechanisms of Action:
Enzyme Inhibition: Oxazole-containing compounds can inhibit essential microbial enzymes, such as aminoacyl-tRNA synthetases, disrupting protein synthesis.[7]
Cell Wall Synthesis Inhibition: Some derivatives interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.
DNA Gyrase Inhibition: Inhibition of this essential bacterial enzyme prevents DNA replication and repair.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a variety of diseases. Oxazole derivatives have been shown to possess anti-inflammatory properties by targeting key mediators of the inflammatory response.[9]
Key Mechanisms of Action:
COX-2 Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Some oxazole derivatives, such as oxaprozin, are known COX-2 inhibitors.[3]
Inhibition of Pro-inflammatory Cytokines: Oxazoles can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.
Diabetes mellitus is a metabolic disorder characterized by hyperglycemia.[10] Oxazole-based compounds have emerged as potential therapeutic agents for the management of diabetes.[3][11]
Key Mechanisms of Action:
α-Glucosidase and α-Amylase Inhibition: These digestive enzymes are responsible for the breakdown of carbohydrates into glucose. Inhibition of these enzymes by oxadiazole (a related five-membered heterocycle) derivatives can reduce postprandial hyperglycemia.[11]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Some oxadiazole-containing drugs act as agonists for PPARs, which are nuclear receptors that play a key role in regulating glucose and lipid metabolism.[12]
II. Experimental Workflows for Evaluating Biological Activity
A robust evaluation of the biological activity of novel oxazole scaffolds requires a multi-pronged approach, progressing from initial screening assays to more detailed mechanistic studies. The following sections provide detailed, step-by-step protocols for key experiments, presented as self-validating systems where the results of one assay inform the design and interpretation of the next.
Anticancer Activity Workflow
A logical workflow for assessing the anticancer potential of a novel oxazole compound begins with a broad cytotoxicity screen, followed by assays to elucidate the mechanism of cell death and identify the molecular target.
Caption: Workflow for anticancer activity assessment.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]
Materials:
96-well microplate
Novel oxazole compound
Cancer cell line (e.g., MCF-7)
Cell culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[13]
Plate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]
Treatment: Treat the cells with various concentrations of the oxazole compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[13]
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[14]
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a plate reader.[14]
Causality and Next Steps: A dose-dependent decrease in absorbance indicates that the oxazole compound is cytotoxic. This primary screen validates proceeding to mechanistic studies, such as Western blotting for apoptosis markers.
Western blotting allows for the detection and quantification of specific proteins involved in apoptotic signaling, such as caspases and PARP.
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
Protein Transfer: Transfer the separated proteins to a western blot membrane.
Blocking: Block the membrane to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the apoptotic markers of interest.
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using a chemiluminescent substrate.
Causality and Next Steps: The detection of cleaved forms of caspase-3 and PARP confirms that the observed cytotoxicity is due to the induction of apoptosis. This finding can be further corroborated by examining changes in the expression of apoptosis-related genes using RT-PCR.
RT-PCR is a highly sensitive technique for detecting and quantifying mRNA levels, allowing for the analysis of gene expression changes in response to treatment with an oxazole compound.[1][2]
Materials:
Total RNA extracted from treated and untreated cells
Reverse transcriptase
Primers for target genes (e.g., Bcl-2, Bax) and a housekeeping gene (e.g., GAPDH)
qPCR instrument and reagents (e.g., SYBR Green)
Procedure:
RNA Extraction: Isolate total RNA from the cells.[1]
Reverse Transcription: Synthesize cDNA from the RNA template using reverse transcriptase.[2]
qPCR: Perform quantitative PCR using primers specific for the genes of interest and a housekeeping gene for normalization.[1]
Causality and Next Steps: An increase in the expression of pro-apoptotic genes (e.g., Bax) and a decrease in the expression of anti-apoptotic genes (e.g., Bcl-2) provides further evidence for the induction of apoptosis. To identify the direct molecular target of the oxazole compound, in silico molecular docking studies can be performed.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and potential molecular targets.[15]
Software:
AutoDock Vina, GOLD Suite, or similar docking software[15][16]
Ligand and Receptor Preparation: Prepare the 3D structure of the oxazole compound (ligand) and the potential protein target (receptor).
Grid Generation: Define the docking grid box around the active site of the receptor.[15]
Docking Simulation: Run the docking simulation to generate multiple binding poses of the ligand within the receptor's active site.
Analysis: Analyze the docking results to identify the binding pose with the lowest binding energy and to visualize the interactions between the ligand and the receptor.
Causality and Self-Validation: Molecular docking can generate hypotheses about the direct molecular target of the oxazole compound. These hypotheses can then be validated experimentally, for example, by performing in vitro enzyme inhibition assays with the predicted target protein. The convergence of computational and experimental data provides a self-validating system for target identification.
Antimicrobial Activity Workflow
The evaluation of antimicrobial activity typically begins with a primary screen to determine the susceptibility of various microorganisms to the oxazole compound, followed by a quantitative determination of the minimum inhibitory concentration (MIC).
Caption: Key components of the Van Leusen oxazole synthesis.
General Protocol:
Dissolve the aldehyde and TosMIC in a suitable solvent (e.g., methanol, THF).
Add a base (e.g., K2CO3) to the reaction mixture.
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
Perform an aqueous workup and purify the product by column chromatography.
The Robinson-Gabriel Synthesis
This classical method involves the acid-catalyzed cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles.
[17]
General Protocol:
Treat the α-acylamino ketone with a dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid).
[18]2. Heat the reaction mixture to effect cyclization and dehydration.
Isolate and purify the resulting oxazole.
IV. Conclusion and Future Directions
The oxazole scaffold is a remarkably versatile platform for the design and discovery of new therapeutic agents. [1]The diverse range of biological activities exhibited by oxazole derivatives underscores their potential to address unmet medical needs across various disease areas. [1][2]Future research in this field will likely focus on the development of more selective and potent oxazole-based compounds, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to enhance clinical efficacy. The continued investigation of this privileged heterocyclic system holds great promise for the future of drug discovery.
V. References
Ask this paper. (2024, October 10). review-on-therapeutic-diversity-of-oxazole-scaffold-an-update. Bohrium.
iajps. (n.d.). a brief review on antimicrobial activity of oxazole derivatives.
Benchchem. (n.d.). Biological relevance of the oxazole scaffold in chemical research.
Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
RJPT. (n.d.). A Comprehensive Review on the Antidiabetic Activity of Oxadiazole Derivatives.
SciSpace. (n.d.). A comprehensive review on biological activities of oxazole derivatives.
MDPI. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.
Der Pharma Chemica. (n.d.). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic.
ResearchGate. (2025, August 7). (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
PMC - NIH. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives.
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives.
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
Journal of Drug Delivery and Therapeutics. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
ResearchGate. (2025, August 7). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
PMC. (n.d.). Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats.
NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
PubMed. (n.d.). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity.
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
Semantic Scholar. (n.d.). Novel oxazole derivatives as anti-diabetic agents along with in silico modeling: a critical analysis of recent trends and finding.
MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.
PubMed. (n.d.). Recent developments in azole compounds as antibacterial and antifungal agents.
HELDA - University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery.
PMC - NIH. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT.
AIP Publishing. (2023, May 23). A report on synthesis and applications of small heterocyclic compounds: Oxazole.
CMS. (n.d.). ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD).
Journal of Pharmaceutical Negative Results. (n.d.). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole.
CST Blog. (2021, April 9). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
Biology LibreTexts. (2024, November 23). 13.5B: Kirby-Bauer Disk Susceptibility Test.
ACS Publications. (2026, January 25). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines.
ResearchGate. (2025, August 10). Carrageenan-Induced Paw Edema in the Rat and Mouse.
Scribd. (n.d.). 5-Iii) Sem 4 | PDF.
The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice.
CUTM Courseware. (n.d.). Oxazole.pdf.
ResearchGate. (n.d.). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents | Request PDF.
YouTube. (2021, October 30). Van Leusen Reaction.
YouTube. (2020, October 13). synthesis by Robinson Gabriel synthesis method of oxazole |EASY EXPLANATION|Decode pharmacy.
The Synthesis and Significance of Substituted 1,2-Oxazol-5-Amines: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Appeal of the 1,2-Oxazole Core The 1,2-oxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Appeal of the 1,2-Oxazole Core
The 1,2-oxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its status as a privileged scaffold in drug design. Among its various substituted forms, the 1,2-oxazol-5-amine moiety has emerged as a particularly valuable pharmacophore, gracing the structures of natural products and blockbuster synthetic drugs alike. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of substituted 1,2-oxazol-5-amines, offering valuable insights for researchers, scientists, and drug development professionals.
A Historical Odyssey: From Claisen's Pioneering Work to Modern Innovations
The journey of the 1,2-oxazole ring begins in the late 19th and early 20th centuries with the seminal work of German chemist Ludwig Claisen. His investigations into the reactions of β-dicarbonyl compounds with hydroxylamine laid the very foundation for isoxazole synthesis.[1] This classical approach, known as the Claisen isoxazole synthesis, remains a fundamental and widely practiced method for constructing the isoxazole core.
The subsequent decades witnessed a gradual yet steady exploration of isoxazole chemistry. However, it was the discovery of naturally occurring 1,2-oxazol-5-amines with potent biological activities that truly ignited significant interest in this scaffold within the scientific community.
Nature's Blueprint: Muscimol and Ibotenic Acid
Found in the infamous Amanita muscaria mushroom, ibotenic acid and its decarboxylated derivative, muscimol, are potent neurotoxins that interact with the central nervous system's glutamate and GABA receptors, respectively. The isolation and structural elucidation of these compounds in the mid-20th century provided a natural blueprint for the design of synthetic analogues with therapeutic potential.
The Dawn of a Therapeutic Era: Sulfamethoxazole
The mid-20th century marked a pivotal moment with the development of sulfamethoxazole, a sulfonamide antibiotic that features a 3-amino-5-methylisoxazole core.[2][3] As a key component of the combination drug co-trimoxazole, sulfamethoxazole has been instrumental in treating a wide range of bacterial infections for decades. Its synthesis, based on the fundamental principles of isoxazole chemistry, showcased the therapeutic potential of synthetic 1,2-oxazol-5-amine derivatives.
Further Natural Inspirations: Acivicin and Pimprinine
The discovery of other natural products like the antitumor agent acivicin, a glutamine antagonist produced by Streptomyces sviceus, and the indole alkaloid pimprinine, first isolated from Streptomyces pimprina, further solidified the importance of the 1,2-oxazol-5-amine scaffold in bioactive molecules.[4][5][6][7][8] Acivicin's mechanism of action involves the inhibition of several enzymes crucial for purine and pyrimidine biosynthesis, highlighting the role of the isoxazole ring in enzyme inhibition.[9]
The Chemist's Toolbox: Evolution of Synthetic Methodologies
The synthesis of substituted 1,2-oxazol-5-amines has evolved significantly from the classical methods to encompass a diverse array of modern, highly efficient, and selective techniques. This evolution has been driven by the increasing demand for structurally diverse and complex molecules for drug discovery programs.
Classical Cornerstones: The Two Primary Pathways
Two fundamental strategies have historically dominated the synthesis of the 1,2-oxazole ring:
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes: This powerful and versatile method involves the [3+2] cycloaddition of a nitrile oxide, often generated in situ from an aldoxime or hydroximoyl chloride, with an alkyne. This approach offers a high degree of control over the substitution pattern of the resulting isoxazole.[10]
Reaction of a Three-Carbon Component with Hydroxylamine: This classical approach, rooted in Claisen's original work, typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., α,β-unsaturated ketones) with hydroxylamine.[11] The regioselectivity of this reaction can often be a challenge, influenced by the nature of the substituents on the dicarbonyl precursor and the reaction conditions.
Modern Marvels: Advancing Efficiency and Selectivity
In recent years, the synthetic chemist's toolbox has been enriched with a variety of innovative methods that offer significant advantages over classical approaches:
Transition-Metal Catalysis: The use of transition metals, such as copper and gold, has revolutionized isoxazole synthesis. Copper-catalyzed cycloadditions of alkynes and in situ generated nitrile oxides have become a mainstay for their high efficiency and regioselectivity.[10][12] Gold catalysts have been shown to effectively mediate the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles.[10]
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for the generation of nitrile oxides from readily available starting materials like hydroxyimino acids, enabling the synthesis of isoxazoles under benign conditions.[13][14]
Flow Chemistry: The application of continuous flow technology to the synthesis of 1,2-oxazol-5-amines offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive platform for industrial production.[15]
The 1,2-Oxazol-5-Amine Scaffold in Modern Drug Discovery
The unique physicochemical properties of the 1,2-oxazol-5-amine moiety have made it a highly sought-after component in the design of novel therapeutic agents.
A Privileged Bioisostere
The 1,2-oxazole ring is often employed as a bioisostere for other functional groups, most notably the amide bond. Its planarity, dipole moment, and ability to act as both a hydrogen bond donor and acceptor allow it to mimic the spatial and electronic features of an amide while offering improved metabolic stability and pharmacokinetic properties.
Key Therapeutic Applications
Substituted 1,2-oxazol-5-amines are found in a wide array of drugs and clinical candidates targeting various diseases:
Drug/Compound Class
Therapeutic Area
Mechanism of Action/Target
Sulfamethoxazole
Antibacterial
Dihydropteroate synthase inhibitor
Acivicin
Anticancer
Glutamine antagonist
FLT3 Inhibitors
Anticancer (AML)
Inhibition of FMS-like tyrosine kinase 3
Various CNS Agents
Neurology
Modulation of GABA and glutamate receptors
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the two primary classical synthetic routes to substituted 1,2-oxazoles.
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the copper-catalyzed cycloaddition of a terminal alkyne with a nitrile oxide generated in situ from an aldoxime.
Materials:
Aldoxime (1.0 equiv)
Terminal alkyne (1.2 equiv)
Copper(I) iodide (CuI) (0.1 equiv)
N-Chlorosuccinimide (NCS) (1.1 equiv)
Triethylamine (Et₃N) (2.0 equiv)
Solvent (e.g., Dichloromethane, DCM)
Procedure:
To a solution of the aldoxime (1.0 equiv) and terminal alkyne (1.2 equiv) in DCM at 0 °C, add CuI (0.1 equiv).
Slowly add a solution of NCS (1.1 equiv) in DCM to the reaction mixture.
Add triethylamine (2.0 equiv) dropwise to the mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
Extract the aqueous layer with DCM (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Causality Behind Experimental Choices:
In situ generation of nitrile oxide: NCS is used to oxidize the aldoxime to the corresponding hydroximoyl chloride, which is then dehydrochlorinated by triethylamine to generate the reactive nitrile oxide dipole. This avoids the isolation of the potentially unstable nitrile oxide.
Copper(I) catalysis: CuI catalyzes the [3+2] cycloaddition, increasing the reaction rate and often improving the regioselectivity, particularly for terminal alkynes.
Triethylamine: Acts as a base to generate the nitrile oxide and to neutralize the HCl formed during the reaction.
Protocol 2: Synthesis of a 3-Amino-5-methylisoxazole from Acetoacetonitrile and Hydroxylamine
This protocol outlines a method for the synthesis of the key intermediate, 3-amino-5-methylisoxazole.
Materials:
Acetoacetonitrile (1.0 equiv)
Hydroxylamine hydrochloride (1.2 equiv)
Sodium ethoxide (NaOEt) (1.2 equiv)
Ethanol (EtOH)
Procedure:
Dissolve hydroxylamine hydrochloride (1.2 equiv) in ethanol.
To this solution, add a solution of sodium ethoxide (1.2 equiv) in ethanol at room temperature.
Add acetoacetonitrile (1.0 equiv) to the reaction mixture.
Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.
Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.
To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate) (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by recrystallization or column chromatography to yield 3-amino-5-methylisoxazole.
Causality Behind Experimental Choices:
Hydroxylamine hydrochloride and base: Hydroxylamine is used as the free base, which is generated in situ from its hydrochloride salt by the addition of a base like sodium ethoxide.
Reflux conditions: The elevated temperature facilitates the condensation and subsequent cyclization reactions.
Visualizing the Chemistry: Diagrams and Workflows
Caption: Key synthetic routes to substituted 1,2-oxazol-5-amines.
Conclusion: A Scaffold of Enduring Promise
The journey of substituted 1,2-oxazol-5-amines, from their initial discovery to their current prominent role in drug discovery, is a testament to the enduring power of heterocyclic chemistry. The continuous evolution of synthetic methodologies has provided chemists with an ever-expanding toolkit to create novel and complex derivatives with fine-tuned biological activities. As our understanding of disease biology deepens, the versatile and privileged 1,2-oxazol-5-amine scaffold is poised to remain a cornerstone of medicinal chemistry, contributing to the development of the next generation of life-saving therapeutics.
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. PubMed Central. [Link]
Preparation method of 3-amino-5-methyl isoxazole.
A total synthesis of acivicin. Journal of the American Chemical Society. [Link]
Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. [Link]
Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
Discovery of Novel Pimprinine and Streptochlorin Derivatives as Potential Antifungal Agents. PubMed Central. [Link]
Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. [Link]
Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Chemical Communications. [Link]
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PubMed Central. [Link]
Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PubMed Central. [Link]
Organic photoredox catalytic mechanism for the synthesis of isoxazol-5(4H)-one derivatives. ResearchGate. [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
Discovery of Pimprinine Alkaloids as Novel Agents against a Plant Virus. ACS Publications. [Link]
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]
Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. [Link]
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]
New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. [Link]
Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis Online. [Link]
Discovery of Pimprinine Alkaloids as Novel Agents against a Plant Virus. PubMed. [Link]
Discovery of Novel Pimprinine and Streptochlorin Derivatives as Potential Antifungal Agents. National Institutes of Health. [Link]
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition. [Link]
Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity. ResearchGate. [Link]
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
Synthesis and Fungicidal Activity of Novel Pimprinine Analogues. PubMed. [Link]
Crystal structure of acivicin-inhibited γ-glutamyltranspeptidase reveals critical roles for its C-terminus in autoprocessing. UNL Digital Commons. [Link]
Efficient Synthesis of 1H-Benzo[16][17]imidazo[1,2-c][10][11]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. PubMed Central. [Link]
ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. ResearchGate. [Link]
Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]
Historical Perspective of Sulfonamide Drugs (Sulfa drugs). YouTube. [Link]
A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Thieme. [Link]
Acivicin, a modified amino acid that inhibits tumor growth. Bio-Synthesis. [Link]
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
The Cyclobutyl Moiety: A Rising Star in Medicinal Chemistry
An In-depth Technical Guide: Abstract In the landscape of modern drug discovery, the pursuit of novel chemical space is relentless. Medicinal chemists are constantly seeking molecular scaffolds and substituents that can...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Abstract
In the landscape of modern drug discovery, the pursuit of novel chemical space is relentless. Medicinal chemists are constantly seeking molecular scaffolds and substituents that can confer improved potency, selectivity, and pharmacokinetic properties. Among the array of structural motifs available, the cyclobutyl moiety has emerged as a powerful and versatile tool. This guide provides an in-depth exploration of the multifaceted roles of the cyclobutyl group in medicinal chemistry, moving beyond its traditional perception as a simple cycloalkane. We will dissect its unique conformational preferences, its utility as a bioisosteric replacement for common functional groups, its impact on metabolic stability, and its successful incorporation into marketed drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this understated yet impactful structural unit.
Introduction: Beyond Flatland – The Allure of 3D Scaffolds
The drive to escape "flatland" — the over-reliance on two-dimensional aromatic structures in drug design — has pushed chemists to explore more three-dimensional (3D) scaffolds. Increased 3D character in a molecule is often correlated with improved solubility, metabolic stability, and target selectivity. The cyclobutyl ring, a four-membered carbocycle, offers a readily accessible entry into this desirable 3D chemical space.
Historically, small rings like cyclobutane and cyclopropane were often viewed with suspicion due to perceived ring strain and potential for metabolic instability. However, extensive research has demonstrated that the cyclobutyl moiety is not only stable but also possesses a unique set of conformational and physicochemical properties that can be strategically exploited in drug design. Its growing presence in FDA-approved drugs is a testament to its value.
Conformational Character: The Pucker is the Power
Unlike the planar representation often seen in 2D drawings, the cyclobutyl ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain. This puckering is a dynamic equilibrium between two equivalent bent conformations, as illustrated below.
Caption: Dynamic equilibrium of the cyclobutyl ring's puckered conformations.
This non-planar geometry is critical. When substituents are placed on the ring, they can occupy distinct axial or equatorial positions, creating well-defined vectors for probing interactions within a protein's binding pocket. This is a significant advantage over a freely rotating acyclic chain or a flat aromatic ring, allowing for more precise control over the orientation of key pharmacophoric elements.
The Cyclobutyl Moiety as a Versatile Bioisostere
One of the most powerful applications of the cyclobutyl group is as a bioisostere — a substituent that can replace another group while retaining or enhancing biological activity.
A Superior Alternative to the gem-Dimethyl Group
The gem-dimethyl group is frequently used to introduce steric bulk or to block a site of metabolism. However, it can sometimes lead to suboptimal physicochemical properties, such as increased lipophilicity. The cyclobutyl ring, particularly when spiro-fused, serves as an excellent bioisostere for the gem-dimethyl group.
Property
gem-Dimethyl Group
Spiro-Cyclobutyl Group
Advantage of Cyclobutyl
Conformation
Freely rotating C-C bonds
Conformationally restricted
Improved entropic profile for binding
Lipophilicity (cLogP)
High contribution
Lower contribution
Improved solubility and ADME properties
Metabolic Stability
Can be susceptible to oxidation
Generally more robust
Blocks metabolism effectively
3D Character (Fsp3)
Lower
Higher
Better fit for complex binding pockets
Case Study: Venetoclax
The BCL-2 inhibitor venetoclax is a prime example. An early lead compound contained a gem-dimethyl group. Replacing this with a spiro-cyclobutane not only maintained potency but also significantly improved the pharmacokinetic profile, contributing to the development of the final drug.
A 3D Surrogate for Phenyl Rings
Replacing a phenyl ring with a non-aromatic scaffold is a common strategy to improve properties like solubility and metabolic stability. The cyclobutyl ring can mimic the space-filling nature of a phenyl ring while introducing desirable 3D character.
Caption: Replacing a phenyl ring with a cyclobutyl moiety to enhance drug-like properties.
Mimicking the Carbonyl Group
The 1,1-disubstituted cyclobutane can act as a non-polar, non-hydrolyzable mimic of a ketone or hydrated ketone (gem-diol). This is particularly useful for designing enzyme inhibitors where the carbonyl group is involved in a key interaction but may be metabolically liable or lead to off-target reactivity.
Enhancing Metabolic Stability and Pharmacokinetics
The cyclobutyl group is often employed to "shield" a molecule from metabolic degradation. Its robust, sterically hindered nature can block access by metabolic enzymes like cytochrome P450s (CYPs).
Mechanism of Metabolic Shielding:
Site Blocking: A cyclobutyl group placed adjacent to a metabolically labile position (e.g., an oxidizable N-alkyl group) can sterically hinder the approach of CYP enzymes.
Removal of Labile Protons: Replacing a benzylic methylene group (Ar-CH2-R) with a cyclobutylidene structure (Ar-C(=C4H6)-R) removes the easily abstracted protons, preventing oxidation at that site.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a standard workflow for assessing the metabolic stability of a compound containing a cyclobutyl moiety compared to a control compound.
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
Test Compound (with cyclobutyl) and Control Compound (e.g., with gem-dimethyl)
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate Buffer (pH 7.4)
Acetonitrile (ACN) with internal standard (e.g., warfarin) for reaction quenching
LC-MS/MS system
Methodology:
Preparation: Prepare stock solutions of test and control compounds in DMSO. Dilute to a final concentration of 1 µM in phosphate buffer.
Incubation: Pre-warm HLM solution (final concentration 0.5 mg/mL) and compound solutions at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Quenching: Immediately quench the reaction by adding the aliquot to a 2x volume of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins.
Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).
Synthesis: Accessing the Cyclobutyl Core
The utility of the cyclobutyl moiety is underpinned by the development of reliable and scalable synthetic routes. While numerous methods exist, [2+2] cycloadditions and ring expansions of cyclopropanes are among the most common strategies.
Workflow: [2+2] Cycloaddition for Cyclobutane Synthesis
Caption: A generalized synthetic workflow for accessing cyclobutyl cores.
Conclusion and Future Perspectives
The cyclobutyl moiety has firmly established its place in the medicinal chemist's toolbox. Its unique combination of a puckered 3D structure, metabolic stability, and its ability to serve as a bioisostere for several common functional groups makes it an invaluable tool for optimizing drug candidates. The successful incorporation of this ring system into drugs like venetoclax highlights its real-world impact. As synthetic methods become even more sophisticated and our understanding of its subtle conformational effects deepens, the strategic application of the cyclobutyl ring is poised to play an even greater role in the development of the next generation of therapeutics.
References
Title: The Cyclobutyl Ring in Medicinal Chemistry.
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Cyclobutanes in Medicinal Chemistry.
Source: ChemMedChem
URL: [Link]
Title: How to use cyclobutyl groups in medicinal chemistry.
Source: Royal Society of Chemistry
URL: [Link]
Title: The Cyclopropyl Ring in Medicinal Chemistry.
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Escaping Flatland: The Current Need for Increasing the Three-Dimensionality of Screening Compounds.
Source: Journal of Medicinal Chemistry
URL: [Link]
Foundational
An In-depth Technical Guide to the Solubility Profile of 3-Cyclobutyl-1,2-oxazol-5-amine
Prepared by: Gemini, Senior Application Scientist Executive Summary The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from bioavailability and therapeutic efficacy to formulation strategies.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile for the novel chemical entity 3-cyclobutyl-1,2-oxazol-5-amine. As pre-existing public data for this specific molecule is unavailable, this document establishes a predictive profile based on first-principle physicochemical analysis and outlines the authoritative, industry-standard experimental protocols required for its empirical determination. We delve into the structural characteristics of the molecule, predict its behavior in various solvent systems, provide detailed, self-validating experimental workflows for both kinetic and thermodynamic solubility assessment, and interpret the potential data in the context of drug development. This paper is intended for researchers, chemists, and formulation scientists engaged in early-stage drug discovery and development.
Introduction to 3-Cyclobutyl-1,2-oxazol-5-amine and the Primacy of Solubility
Molecular Overview
3-Cyclobutyl-1,2-oxazol-5-amine is a heterocyclic compound featuring a cyclobutyl moiety, an oxazole ring, and a primary amine. The combination of a lipophilic aliphatic ring with a polar, aromatic heterocycle and a key hydrogen-bonding group (the amine) suggests a nuanced solubility profile. Understanding this profile is not merely an academic exercise; it is a fundamental prerequisite for advancing a compound through the development pipeline.[4] Poor aqueous solubility is a primary contributor to inadequate and variable bioavailability for orally administered drugs and can present significant challenges during formulation.[1][3]
The Critical Role of Solubility in Drug Development
Solubility dictates the maximum concentration a drug can achieve in solution, which directly impacts its absorption from the gastrointestinal tract.[1] A compound must be in solution to permeate biological membranes.[1] Therefore, early and accurate characterization of solubility:
Informs Formulation Strategy: Guides the selection of excipients, vehicle systems (e.g., aqueous solutions, suspensions, lipid-based formulations), and potential solubility-enhancement techniques.[3]
Ensures Reliable Bioassay Data: Prevents compound precipitation in in vitro assays, which can lead to erroneous structure-activity relationship (SAR) data.[4]
Predicts In Vivo Performance: Helps anticipate potential bioavailability issues and informs dose selection for preclinical and clinical studies.[2]
This guide will focus on establishing the gold-standard thermodynamic equilibrium solubility, which represents the true maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[5]
Physicochemical Properties and Predicted Solubility Behavior
A molecule's solubility is governed by its structure—specifically its polarity, lipophilicity, and capacity for intermolecular interactions like hydrogen bonding.[4][6]
Structural Analysis
Cyclobutyl Group: This saturated aliphatic ring is nonpolar and lipophilic, contributing favorably to solubility in nonpolar organic solvents.
1,2-Oxazole Ring: This is a planar, aromatic heterocycle containing both oxygen and nitrogen.[7][8] The electronegative oxygen and nitrogen atoms introduce polarity and can act as hydrogen bond acceptors. The oxazole ring itself is considered a weak base.[9]
5-Amine Group (-NH2): This primary amine is a highly polar functional group. It can act as both a hydrogen bond donor and acceptor, significantly enhancing the potential for interaction with polar protic solvents like water. As a basic moiety, its ionization state—and therefore solubility—will be highly dependent on pH.
Predicted Solubility Profile
Based on the "like dissolves like" principle, we can form a strong hypothesis about the molecule's behavior:[6]
Polar Protic Solvents (e.g., Water, Ethanol): Solubility is expected to be moderate. The amine and oxazole groups will facilitate hydrogen bonding, but the nonpolar cyclobutyl group will limit overall aqueous solubility. The solubility in aqueous buffers is predicted to be pH-dependent, increasing significantly at pH values below the pKa of the conjugate acid of the amine group.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): High solubility is predicted. These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the amine group without the high energetic cost of disrupting a water-hydrogen-bond network.
Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is predicted. While the cyclobutyl group is compatible with these solvents, the polar amine and oxazole functionalities will strongly disfavor dissolution.
Standardized Protocols for Thermodynamic Solubility Determination
To move from prediction to empirical data, a rigorous and standardized methodology is essential. The "shake-flask" method is the universally recognized gold standard for determining thermodynamic equilibrium solubility and is described in guidelines from the Organisation for Economic Co-operation and Development (OECD).[10][11][12]
Causality Behind Experimental Choices
Why Equilibrium? Early-stage kinetic solubility assays, which involve precipitating a compound from a DMSO stock solution, are fast but can overestimate solubility by measuring the supersaturated state of an amorphous precipitate.[5][13] Thermodynamic solubility, determined by equilibrating excess solid drug with the solvent, reflects the true, stable equilibrium state and is essential for late-stage development and regulatory filings.[5][14][15]
Why Shake-Flask? This method directly measures the saturation point where the solid drug is in equilibrium with the solution, providing the most accurate and reproducible data.[10][16]
Why 24-48 Hours? Reaching true thermodynamic equilibrium can be a slow process. Shorter incubation times risk underestimating the true solubility. A 24 to 48-hour period is typically sufficient to ensure equilibrium is reached for most small molecules.
Why Temperature Control? Solubility is temperature-dependent. Conducting the experiment in a calibrated, temperature-controlled incubator (e.g., at 25 °C or 37 °C) is critical for data reproducibility and relevance.
This protocol is a self-validating system. By analyzing samples at multiple time points (e.g., 24 and 48 hours), consistency in the measured concentration confirms that equilibrium has been achieved.
Objective: To determine the thermodynamic equilibrium solubility of 3-cyclobutyl-1,2-oxazol-5-amine in a panel of pharmaceutically relevant solvents.
0.22 µm syringe filters (hydrophilic or hydrophobic as appropriate for the solvent)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)
Procedure:
Preparation: Add an excess amount of solid 3-cyclobutyl-1,2-oxazol-5-amine to a pre-weighed 2 mL glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial (e.g., 2-5 mg).
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate at a moderate speed for 24 to 48 hours.
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, avoiding any solid material. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any undissolved particulates.
Dilution: Dilute the filtered sample with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound. A standard calibration curve must be run with each analysis.
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report results in units such as mg/mL or µM.
Experimental Workflow and Data Presentation
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask protocol, a cornerstone of reliable solubility measurement.
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Predicted Solubility Data Summary
The following table presents a predicted solubility profile for 3-cyclobutyl-1,2-oxazol-5-amine based on structural analysis. Note: These values are hypothetical and must be confirmed by empirical measurement using the protocol described above.
Solvent System
Solvent Type
Predicted Solubility Category
Predicted Solubility (µg/mL)
Rationale for Prediction
0.1 N HCl (pH ~1)
Aqueous (Acidic)
Freely Soluble
> 100,000
Amine group is fully protonated and ionized, maximizing interaction with water.
Phosphate Buffer (PBS, pH 7.4)
Aqueous (Neutral)
Sparingly Soluble
30 - 100
Partial ionization of amine; balance between polar groups and lipophilic cyclobutyl moiety.
Purified Water
Polar Protic
Slightly Soluble
100 - 1,000
Dominated by hydrogen bonding with -NH2 and oxazole, limited by cyclobutyl group.
Ethanol
Polar Protic
Soluble
10,000 - 30,000
Good balance of polarity and non-polarity; acts as both H-bond donor and acceptor.
Highly polar aprotic solvent, excellent for dissolving a wide range of compounds.
Toluene
Nonpolar
Very Slightly Soluble
< 100
Energetically unfavorable to break solvent-solvent interactions for the polar functional groups.
Visualizing Molecular Interactions
The solubility behavior is driven by the interplay of intermolecular forces between the solute and various solvent types.
Caption: Intermolecular forces governing solubility in different solvent classes.
Conclusion and Future Directions
The structural features of 3-cyclobutyl-1,2-oxazol-5-amine—a lipophilic cyclobutyl ring coupled with polar amine and oxazole moieties—suggest a complex but predictable solubility profile. It is predicted to exhibit high solubility in polar aprotic solvents and pH-dependent solubility in aqueous media, with limited solubility in nonpolar environments. This predictive analysis provides a strong foundation, but it is not a substitute for the rigorous, empirical data that must be generated for informed decision-making in drug development.
The execution of the standardized shake-flask protocol outlined herein is the essential next step. The resulting data will be critical for guiding all subsequent development activities, from the design of reliable in vitro screening cascades to the development of a viable formulation for preclinical and, ultimately, clinical evaluation.
References
Almansour, A. I., et al. (2012). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]
A Theoretical and Practical Treatise on 3-Cyclobutyl-1,2-oxazol-5-amine: Synthesis, Characterization, and In Silico Evaluation
Foreword: The Oxazole Scaffold in Modern Drug Discovery The 1,2-oxazole (or isoxazole) moiety is a cornerstone in medicinal chemistry, recognized for its versatile role as a bioisostere and its presence in numerous pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Oxazole Scaffold in Modern Drug Discovery
The 1,2-oxazole (or isoxazole) moiety is a cornerstone in medicinal chemistry, recognized for its versatile role as a bioisostere and its presence in numerous pharmacologically active compounds.[1] This five-membered heterocyclic ring, featuring adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties, including metabolic stability and improved pharmacokinetic profiles. The diverse biological activities exhibited by isoxazole derivatives, such as antibacterial, anti-inflammatory, and anticancer properties, underscore their therapeutic potential.[1] This guide focuses on a specific, yet underexplored derivative, 3-Cyclobutyl-1,2-oxazol-5-amine, providing a comprehensive theoretical framework and practical methodologies for its synthesis, characterization, and potential applications in drug development.
Molecular Blueprint: Structure and Physicochemical Properties
The foundational step in evaluating any novel chemical entity is to establish its molecular structure and predict its key physicochemical properties. These parameters are critical determinants of a compound's behavior in biological systems.
1.1. Chemical Structure
The structure of 3-Cyclobutyl-1,2-oxazol-5-amine is characterized by a 1,2-oxazole ring substituted with a cyclobutyl group at the 3-position and an amine group at the 5-position.
Caption: 2D Structure of 3-Cyclobutyl-1,2-oxazol-5-amine.
1.2. Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for 3-Cyclobutyl-1,2-oxazol-5-amine is presented in the table below. These values are computationally derived and serve as a preliminary guide for experimental design.
Property
Predicted Value
Method of Prediction
Molecular Formula
C₇H₁₀N₂O
-
Molecular Weight
138.17 g/mol
-
XLogP3
0.8
In silico prediction
Hydrogen Bond Donors
1
In silico prediction
Hydrogen Bond Acceptors
3
In silico prediction
Rotatable Bonds
1
In silico prediction
Topological Polar Surface Area
55.1 Ų
In silico prediction
Synthetic Strategy: A Proposed Pathway
While a specific synthesis for 3-Cyclobutyl-1,2-oxazol-5-amine is not extensively documented, a plausible and efficient route can be devised based on established methodologies for the synthesis of 5-aminoisoxazoles.[2][3] The proposed synthesis involves a two-step process starting from readily available commercial reagents.
2.1. Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine.
2.2. Detailed Experimental Protocol
Step 1: Synthesis of 3-Amino-2-(cyclobutylmethylene)propanenitrile (β-Enamino Nitrile Intermediate)
Reaction Setup: To a solution of sodium ethoxide (NaOEt), prepared from sodium (1.1 eq) in absolute ethanol, add cyclobutylacetonitrile (1.0 eq) dropwise at 0 °C under an inert atmosphere.
Acylation: After stirring for 30 minutes, add ethyl formate (1.2 eq) dropwise while maintaining the temperature at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Formation of Enamino Nitrile: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 1 hour. Stir the mixture at room temperature for an additional 6 hours.
Work-up and Isolation: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine
Reaction Setup: Dissolve the crude 3-amino-2-(cyclobutylmethylene)propanenitrile (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic and analytical techniques are proposed.
3.1. Predicted Spectroscopic Data
Technique
Predicted Spectral Features
¹H NMR
- Multiplet for cyclobutyl protons. - Singlet for the C4-H of the oxazole ring. - Broad singlet for the NH₂ protons.
¹³C NMR
- Resonances for the cyclobutyl carbons. - Signals for the C3, C4, and C5 carbons of the oxazole ring.
IR (Infrared)
- N-H stretching vibrations for the amine group (~3300-3500 cm⁻¹). - C=N and C=C stretching vibrations for the oxazole ring (~1600-1650 cm⁻¹). - C-O stretching vibration (~1000-1200 cm⁻¹).
Mass Spec (MS)
- Molecular ion peak [M]⁺ corresponding to the molecular weight.
3.2. Analytical Workflow
Caption: Workflow for the analytical characterization of 3-Cyclobutyl-1,2-oxazol-5-amine.
Computational and Theoretical Insights
To rationalize the potential reactivity and biological activity of 3-Cyclobutyl-1,2-oxazol-5-amine, a suite of computational studies is proposed. Density Functional Theory (DFT) calculations provide a powerful tool for this purpose.[4][5]
4.1. Computational Methodology
All calculations should be performed using a suitable quantum chemistry software package. The B3LYP functional with a 6-311++G(d,p) basis set is recommended for geometry optimization and electronic property calculations.[5]
4.2. Key Theoretical Analyses
Geometry Optimization: The first step is to obtain the minimum energy conformation of the molecule. This provides insights into the bond lengths, bond angles, and overall 3D structure.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[6] The HOMO-LUMO energy gap indicates the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Analysis: The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7][8] This is invaluable for predicting sites of interaction with biological macromolecules.
4.3. In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery.[9] Various open-access and commercial software can be used to predict these parameters for 3-Cyclobutyl-1,2-oxazol-5-amine.[10][11] Key predictions include oral bioavailability, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.
Proposed Biological Evaluation
Based on the known biological activities of amino-isoxazole derivatives, a preliminary screening of 3-Cyclobutyl-1,2-oxazol-5-amine for antimicrobial and anticancer activity is warranted.
5.1. Antimicrobial Activity Screening Protocol
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.
Method: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).
Procedure:
Prepare serial dilutions of the test compound in a 96-well microtiter plate.
Inoculate each well with a standardized suspension of the microorganism.
Incubate the plates under appropriate conditions.
Determine the MIC as the lowest concentration of the compound that inhibits visible growth.
Controls: Include a positive control (a known antibiotic/antifungal) and a negative control (vehicle).
5.2. Anticancer Activity Screening
A preliminary in vitro cytotoxicity assay against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) can be performed using the MTT assay. This will provide an initial indication of the compound's potential as an anticancer agent.
Conclusion and Future Directions
This guide provides a comprehensive theoretical and practical framework for the study of 3-Cyclobutyl-1,2-oxazol-5-amine. The proposed synthetic route offers a viable pathway for its preparation, while the outlined analytical and computational methods will enable its thorough characterization. The suggested biological screening protocols will provide initial insights into its therapeutic potential. Future research should focus on the successful synthesis and experimental validation of the predicted properties and biological activities. Optimization of the molecular scaffold through the synthesis of analogues could lead to the discovery of novel drug candidates with enhanced potency and selectivity.
References
Khalafy, J., Akbari Dilmaghani, K., Soltani, L., & Poursattar-Marjani, A. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 712-715.
Chalyk, B. A., Kandaurova, I. Y., Hrebeniuk, K. V., Manoilenko, O. V., Kulik, I. B., Iminov, R. T., ... & Mykhailiuk, P. K. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC advances, 6(32), 27283-27291.
Rosa, G. R., Begtrup, M., & Eifler-Lima, V. L. (2003). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 8(2), 240-251.
Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical and physical properties. In Theoretical and Computational Chemistry (Vol. 9, pp. 1-27). Elsevier.
Belaidi, S., Fekraoui, A., & Bouzid, K. (2010). Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. Asian Journal of Chemistry, 22(8), 6041.
Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., ... & Tang, Y. (2019). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. Medchemcomm, 10(1), 148-157.
Singh, N., & Singh, P. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE.
Fleming, I. (2011). Molecular orbitals and organic chemical reactions. John Wiley & Sons.
World Health Organization. (2017). Antimicrobial resistance: global report on surveillance.
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28905677, 3-cyclobutyl-1,2-oxazol-5-amine. Retrieved January 26, 2026 from [Link].
Organic Chemistry Portal. Isoxazole Synthesis. Retrieved January 26, 2026 from [Link]
Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian Inc. Wallingford CT.
Di, M., & Falcicchio, A. (2020). Spectroscopic characterization of 3-aminoisoxazole, a prebiotic precursor of ribonucleotides. Molecules, 25(21), 5049.
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
Stella, L., & Boucher, J. L. (1982). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Tetrahedron Letters, 23(9), 953-956.
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
ChemTube3D. Molecular Electrostatic Potential (MEP). Retrieved January 26, 2026 from [Link]
Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved January 26, 2026 from [Link]
Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 3-cyclobutyl-1,2-oxazol-5-amine, a valuable building block for drug discovery and development. This document is intended for researchers, scienti...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed protocol for the synthesis of 3-cyclobutyl-1,2-oxazol-5-amine, a valuable building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, and discuss key considerations for a successful synthesis.
Introduction
The 1,2-oxazole (isoxazole) scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. The specific substitution pattern on the isoxazole ring plays a crucial role in modulating the pharmacological profile of these molecules. The title compound, 3-cyclobutyl-1,2-oxazol-5-amine, incorporates a cyclobutyl moiety, a functional group known to enhance metabolic stability and binding affinity in drug candidates. The presence of a primary amine at the 5-position provides a versatile handle for further chemical modifications, making this compound a highly sought-after intermediate in the synthesis of compound libraries for high-throughput screening.
Theoretical Principles and Reaction Mechanism
The synthesis of 3-cyclobutyl-1,2-oxazol-5-amine is achieved through a well-established and robust chemical transformation: the [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile.[1][2][3] This powerful method allows for the efficient construction of the five-membered isoxazole ring.[2]
The overall synthetic strategy can be dissected into three key stages:
Formation of Cyclobutanecarboxaldehyde Oxime: The synthesis commences with the reaction of cyclobutanecarboxaldehyde with hydroxylamine, typically in the presence of a mild base, to afford the corresponding aldoxime.[4][5][6] This is a classic condensation reaction.
In Situ Generation of Cyclobutylacetonitrile Oxide: The aldoxime is then converted into the highly reactive cyclobutylacetonitrile oxide intermediate. A common and effective method for this transformation is the dehydrohalogenation of an intermediate hydroximoyl halide. This is typically achieved by chlorination of the oxime with a reagent like N-chlorosuccinimide (NCS), followed by elimination of hydrogen chloride using a non-nucleophilic base such as triethylamine.[7]
[3+2] Cycloaddition and Ring Formation: The in situ generated cyclobutylacetonitrile oxide readily undergoes a 1,3-dipolar cycloaddition reaction with a dipolarophile that can introduce the 5-amino group.[1][2][8] For the synthesis of 5-amino-1,2-oxazoles, cyanamide is a suitable and commonly used dipolarophile. The cycloaddition is regioselective, leading to the desired 3-cyclobutyl-1,2-oxazol-5-amine.
Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Cyclobutanecarboxaldehyde
≥98%
Commercially Available
Hydroxylamine hydrochloride
≥99%
Commercially Available
Sodium bicarbonate
ACS reagent grade
Commercially Available
N-Chlorosuccinimide (NCS)
≥98%
Commercially Available
Recrystallize if necessary
Triethylamine
≥99.5%, distilled
Commercially Available
Store over KOH pellets
Cyanamide
50 wt. % solution in water
Commercially Available
Caution: Toxic
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Commercially Available
Ethyl acetate
ACS reagent grade
Commercially Available
Hexanes
ACS reagent grade
Commercially Available
Anhydrous sodium sulfate
ACS reagent grade
Commercially Available
Step 1: Synthesis of Cyclobutanecarboxaldehyde Oxime
To a stirred solution of cyclobutanecarboxaldehyde (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add hydroxylamine hydrochloride (1.1 eq).
To this mixture, add sodium bicarbonate (1.2 eq) portion-wise over 15 minutes. The addition may cause some effervescence.
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Once the reaction is complete, remove the ethanol under reduced pressure.
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford cyclobutanecarboxaldehyde oxime as a crude oil or low-melting solid. This product is often used in the next step without further purification.
Causality behind Experimental Choices: The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated from hydroxylamine hydrochloride without promoting side reactions. Ethanol is a suitable solvent that dissolves both the reactants.
Step 2: Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine
Caution: This reaction should be performed in a well-ventilated fume hood as cyanamide is toxic.
Dissolve the crude cyclobutanecarboxaldehyde oxime (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) (0.3 M) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
Cool the solution to 0 °C using an ice bath.
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 1 hour.
To the reaction mixture, add a solution of cyanamide (1.5 eq, 50 wt. % in water) followed by the slow, dropwise addition of triethylamine (2.5 eq) via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
Upon completion, quench the reaction by adding water.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-cyclobutyl-1,2-oxazol-5-amine as a solid.
Causality behind Experimental Choices: The in situ generation of the nitrile oxide is critical as it is a reactive intermediate. The use of an anhydrous solvent prevents the hydrolysis of the intermediate hydroximoyl chloride and the nitrile oxide. Triethylamine acts as a base to facilitate the elimination of HCl to form the nitrile oxide and also to neutralize any HCl generated during the reaction. The excess of triethylamine and cyanamide is used to drive the reaction to completion.
Visualization of the Synthetic Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic workflow for 3-cyclobutyl-1,2-oxazol-5-amine.
Expected Results and Troubleshooting
Parameter
Expected Outcome
Yield (Overall)
40-60%
Purity (after chromatography)
>95% (by NMR and LC-MS)
Appearance
White to off-white solid
Troubleshooting:
Low yield in Step 1: Ensure the starting aldehyde is of high purity. Incomplete reaction can be addressed by increasing the reaction time or slightly warming the mixture.
Low yield in Step 2: The nitrile oxide intermediate is sensitive to moisture; ensure all glassware and solvents are dry. The rate of addition of triethylamine can be critical; too fast an addition can lead to side reactions.
Impure product: Incomplete chlorination or side reactions of the nitrile oxide can lead to impurities. Careful column chromatography is essential for obtaining a pure product. If the product is difficult to purify, consider recrystallization from a suitable solvent system.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 3-cyclobutyl-1,2-oxazol-5-amine. By understanding the underlying chemical principles and carefully following the experimental procedure, researchers can reliably produce this valuable building block for their drug discovery programs. The versatility of the 5-amino group opens up avenues for the creation of diverse chemical libraries based on the 3-cyclobutyl-1,2-oxazole scaffold.
References
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
cycloadditions with nitrile oxides. YouTube. [Link]
How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. [Link]
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]
syn–anti-Isomerism in the cycloaddition of nitrile oxides to cis-3,4-dichlorocyclobutene. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
The synthesis of 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol, (I). ResearchGate. [Link]
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [Link]
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]
Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Cyclobutyl-1,2,4-triazoles
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the microwave-assisted synthesis of 3-cyclobutyl-1,2,4-triazoles, a class of heterocyclic compounds...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted synthesis of 3-cyclobutyl-1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a key pharmacophore found in a variety of therapeutic agents.[1][2] This guide is designed to furnish researchers with a detailed, field-proven protocol, elucidate the underlying scientific principles, and offer insights into the advantages of microwave-assisted organic synthesis (MAOS).
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering substantial benefits over conventional heating methods.[3][4] These advantages include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced product purity.[1][4] The efficient and uniform heating provided by microwave irradiation is a consequence of the direct interaction of microwaves with polar molecules in the reaction mixture, a phenomenon known as dielectric heating.[4] This rapid and controlled heating not only accelerates reaction rates but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions.[5]
This document will detail a specific and reliable protocol for the synthesis of 3-amino-5-cyclobutyl-1,2,4-triazole, a valuable building block for the development of novel therapeutic agents.
I. The Strategic Advantage of Microwave Synthesis for 1,2,4-Triazoles
The synthesis of substituted 1,2,4-triazoles often requires prolonged heating under harsh conditions with conventional methods. Microwave irradiation provides a compelling alternative by overcoming these limitations. The key advantages include:
Rapid Reaction Times: Microwave synthesis can reduce reaction times from many hours to a matter of minutes, significantly accelerating the research and development cycle.
Higher Yields and Purity: The uniform and rapid heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[4]
Enhanced Safety: The use of sealed reaction vessels in dedicated microwave reactors allows for the safe heating of solvents above their atmospheric boiling points, enabling reactions to be performed at higher temperatures and pressures.
Energy Efficiency: Microwave synthesis is more energy-efficient compared to conventional heating methods that rely on the slow transfer of heat through conduction and convection.
Reproducibility: Modern microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, leading to highly reproducible results.
II. Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-5-cyclobutyl-1,2,4-triazole
This protocol details the synthesis of 3-amino-5-cyclobutyl-1,2,4-triazole from aminoguanidine bicarbonate and cyclobutanecarboxylic acid. This method has been demonstrated to be efficient and scalable under microwave irradiation.[5]
Materials and Equipment
Aminoguanidine bicarbonate
Cyclobutanecarboxylic acid
Hydrochloric acid (37% solution)
Sodium hydroxide (10% aqueous solution)
Ethyl acetate
Monomode microwave reactor (e.g., Anton Paar Monowave series or similar)
10 mL microwave process vials with appropriate caps
Magnetic stir bars
Rotary evaporator
Standard laboratory glassware
pH meter or pH paper
Step-by-Step Protocol
Preparation of Aminoguanidine Hydrochloride (in situ):
In a 10 mL microwave process vial, combine aminoguanidine bicarbonate (1.36 g, 0.01 mol) and a magnetic stir bar.
Add a 37% solution of hydrochloric acid (1.25 mL, 0.015 mol).
Stir the mixture at room temperature for 1 hour to allow for the evolution of carbon dioxide and the formation of aminoguanidine hydrochloride.
Evaporate the water under reduced pressure to obtain a dry solid of aminoguanidine hydrochloride.
Reaction Setup:
To the vial containing the dry aminoguanidine hydrochloride, add cyclobutanecarboxylic acid (0.012 mol).
Seal the microwave process vial securely with a cap.
Microwave Irradiation:
Place the sealed vial into the cavity of the monomode microwave reactor.
Set the reaction temperature to 180 °C.
Set the irradiation time to 3 hours.
Initiate the microwave irradiation program.
Work-up and Isolation:
After the irradiation is complete, allow the reaction vial to cool to room temperature.
Carefully open the vial and add a 10% aqueous solution of sodium hydroxide to neutralize the reaction mixture to a pH of 8.
Evaporate the solvent under reduced pressure.
Recrystallize the resulting solid from 5 mL of ethyl acetate to yield 3-amino-5-cyclobutyl-1,2,4-triazole as a white solid.
Expected Yield
The reported yield for this synthesis is approximately 70%.[5]
III. Quantitative Data Summary
The following table summarizes the key quantitative data for the microwave-assisted synthesis of 3-amino-5-cyclobutyl-1,2,4-triazole.
The synthesis of 3-amino-5-cyclobutyl-1,2,4-triazole proceeds through a well-established pathway for the formation of 1,2,4-triazoles from aminoguanidine and a carboxylic acid. The reaction is believed to proceed via the following key steps:
Acylation of Aminoguanidine: The aminoguanidine, activated as its hydrochloride salt, undergoes acylation by the carboxylic acid to form an N-acylaminoguanidine intermediate.
Cyclodehydration: Under the high-temperature conditions facilitated by microwave heating, the N-acylaminoguanidine intermediate undergoes intramolecular cyclization with the elimination of a molecule of water to form the stable 1,2,4-triazole ring.
The use of microwave irradiation is particularly effective in promoting the cyclodehydration step, which often requires significant thermal energy.
V. Visualizing the Workflow and Reaction
Experimental Workflow Diagram
Caption: A streamlined workflow for the microwave-assisted synthesis of 3-amino-5-cyclobutyl-1,2,4-triazole.
Proposed Reaction Pathway
Caption: The proposed reaction pathway for the formation of the 1,2,4-triazole ring.
VI. Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. Key checkpoints for ensuring a successful synthesis include:
Complete Dissolution and Gas Evolution: During the formation of aminoguanidine hydrochloride, the complete dissolution of the bicarbonate salt and the cessation of gas evolution indicate the successful formation of the starting material.
TLC Monitoring (Optional): For optimization, thin-layer chromatography can be employed to monitor the progress of the reaction. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate reaction completion.
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. The expected melting point of 3-amino-5-cyclobutyl-1,2,4-triazole is 173–174 °C.[5]
VII. References
Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. (URL: [Link])
synthesis of 1,2,4 triazole compounds. (URL: [Link])
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. (URL: [Link])
Microwave-assisted synthesis of 1,2,4-triazoles. ResearchGate. (URL: [Link])
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. (URL: [Link])
Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. (URL: [Link])
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. (URL: [Link])
Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. ResearchGate. (URL: [Link])
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. (URL: [Link])
Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. (URL: [Link])
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (URL: [Link])
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. PSE Community.org. (URL: [Link])
Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journals. (URL: [Link])
Reactions of Aminoguanidine with α-Dicarbonyl Compounds Studied by Electrospray Ionization Mass Spectrometry. Request PDF. ResearchGate. (URL: [Link])
Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. NIH. (URL: [Link])
Application Notes & Protocols: Lewis Acid-Catalyzed Synthesis of Cyclobutylamines
Abstract The cyclobutylamine moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer unique conformational constraints and improved physicochemical properties to bioactive...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The cyclobutylamine moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer unique conformational constraints and improved physicochemical properties to bioactive molecules. Traditional synthetic routes to these scaffolds are often multi-step and lack efficiency. This guide details the theory and application of Lewis acid catalysis to streamline the synthesis of substituted cyclobutylamines. We focus on methodologies that leverage strained ring systems, such as bicyclo[1.1.0]butanes (BCBs), providing researchers with robust, field-tested protocols for accessing these high-value compounds. This document provides detailed mechanistic insights, step-by-step experimental procedures, and practical troubleshooting advice to enable drug development professionals to successfully implement these advanced synthetic strategies.
Introduction: The Rising Value of Cyclobutylamines
The four-membered cyclobutane ring is no longer a mere synthetic curiosity; it has become a cornerstone in drug design. Its rigid, three-dimensional structure serves as a bioisostere for more flexible alkyl chains or planar aromatic rings, allowing for precise control over the spatial orientation of pharmacophoric elements. This conformational restriction can lead to significant improvements in binding affinity, selectivity, and metabolic stability.
The incorporation of an amine functional group onto this scaffold creates the cyclobutylamine, a key building block for a new generation of therapeutics. However, accessing polysubstituted cyclobutylamines with defined stereochemistry presents a significant synthetic challenge. Lewis acid catalysis has emerged as a powerful tool to address this challenge, enabling efficient and selective carbon-carbon and carbon-nitrogen bond formations that were previously difficult to achieve.
Mechanistic Principles: The Role of Lewis Acid Catalysis
Lewis acids are electron-pair acceptors that can activate substrates towards nucleophilic attack. In the context of cyclobutylamine synthesis, their primary role is to activate strained ring systems, most notably bicyclo[1.1.0]butanes (BCBs), making them susceptible to ring-opening by amine-derived nucleophiles.
Activation of Bicyclo[1.1.0]butanes (BCBs)
BCBs are highly strained molecules containing a central carbon-carbon bond with significant p-character. A Lewis acid (LA) can coordinate to a substituent on the BCB (e.g., a ketone or ester), withdrawing electron density and further polarizing the central bond. This "activation" facilitates a nucleophilic attack at one of the bridgehead carbons, initiating a ring-opening cascade that ultimately forms the cyclobutane core.[1]
Recent mechanistic studies suggest that the reaction between a Lewis acid-activated BCB and an amine precursor, such as a triazinane, proceeds through a stepwise cycloaddition/ring-opening pathway.[2][3] For instance, the reaction is believed to involve an SN2-type nucleophilic addition of a formaldimine (derived from the triazinane) to the activated BCB.[2][4] This is followed by subsequent intramolecular reactions to form a bicyclic intermediate, which is then opened to yield the desired cyclobutylamine derivative.[1]
Caption: Generalized workflow for BCB activation and amination.
The choice of Lewis acid is critical and can dictate the reaction pathway. For example, B(C₆F₅)₃ is effective for activating BCB ketones, while In(OTf)₃ can be used for BCB esters, sometimes leading to different product classes entirely.[1] This divergence highlights the tunable nature of Lewis acid catalysis in these complex transformations.[5]
Featured Methodology: Cycloaddition/Ring-Opening of BCBs with Triazinanes
A highly modular and efficient strategy for synthesizing syn-diastereoselective cyclobutylamines involves the reaction of BCBs with triazinanes.[2] Triazinanes serve as a practical source of formaldehyde and a protected amine, which engage with the BCB in a formal cycloaddition reaction. The resulting bicyclic intermediate is then opened to furnish the desired product. This method is notable for its operational simplicity, mild conditions, and broad substrate scope.[2][4]
Protocol: Synthesis of cis-3-(Aminomethyl)-1-benzoylcyclobutan-1-amine
This protocol is adapted from a recently developed "cycloaddition/ring-opening" process that can be performed in a one-pot or stepwise manner to yield medicinally relevant cis-cyclobutyl diamines.[1]
Materials:
Bicyclo[1.1.0]butane-1-yl(phenyl)methanone (1 )
1,3,5-tribenzyl-1,3,5-triazinane (2 )
Tris(pentafluorophenyl)borane, B(C₆F₅)₃
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Standard glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon line)
Experimental Workflow:
Caption: One-pot protocol for cis-cyclobutyl diamine synthesis.
Step-by-Step Procedure:
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add bicyclo[1.1.0]butane-1-yl(phenyl)methanone (1 ) (1.0 equiv).
Reagent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material. Sequentially add 1,3,5-tribenzyl-1,3,5-triazinane (2 ) (0.4 equiv, as it provides 1.2 equiv of the reactive species) and tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 equiv).
Causality Check: B(C₆F₅)₃ is a potent Lewis acid that activates the carbonyl group on the BCB, making the bridgehead carbon more electrophilic. The triazinane acts as a stable precursor that slowly releases the iminium species required for the cycloaddition.
Cycloaddition: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting BCB is consumed.
Ring-Opening: To the same flask, carefully add trifluoroacetic acid (TFA) (4.0 equiv) dropwise.
Causality Check: TFA is a strong Brønsted acid that protonates the aminal moiety in the bicyclic intermediate, facilitating its cleavage to reveal the two amine groups in the final product.[1]
Workup: Stir for an additional 30 minutes, then quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired cis-cyclobutyl diamine product.
Substrate Scope & Performance Data
This methodology demonstrates a broad tolerance for various functional groups on both the BCB and the triazinane components.
Entry
BCB Substituent (R¹)
Triazinane Substituent (R²)
Lewis Acid
Yield (%)
Diastereomeric Ratio (cis:trans)
1
Phenyl
Benzyl
B(C₆F₅)₃
85
>20:1
2
4-MeO-Ph
Benzyl
B(C₆F₅)₃
82
>20:1
3
4-Cl-Ph
Benzyl
B(C₆F₅)₃
88
>20:1
4
2-Thienyl
Benzyl
B(C₆F₅)₃
75
>20:1
5
Phenyl
Allyl
B(C₆F₅)₃
79
>20:1
6
Ethyl (Ester)
Benzyl
In(OTf)₃
71*
N/A
Data synthesized from representative examples in the literature.[1] For entry 6, the reaction with a BCB ester using In(OTf)₃ leads to a different class of products (biscyclobutenyl amines) and is shown for comparative purposes.[1]
Alternative Strategies and Considerations
While the BCB ring-opening is a powerful tool, other Lewis acid-catalyzed methods are also valuable for accessing cyclobutane frameworks.
[2+2] Cycloadditions: The reaction of ketenes with alkenes, promoted by Lewis acids like EtAlCl₂, can produce cyclobutanones, which are versatile precursors to cyclobutylamines.[6] This method offers a distinct advantage in diastereoselectivity compared to thermal cycloadditions.[6]
Ring Expansions: Lewis acids can promote the annulation of azadienes with cyclobutanamines, proceeding through a Michael addition followed by a ring-expansion cascade to yield medium-sized nitrogen-containing rings.[7]
Tandem Cyclopropanation/Semi-Pinacol Rearrangement: Chiral Lewis acids can catalyze the reaction of silyloxyacroleins with diazoesters to form cyclobutanones with high enantioselectivity.[8] These can then be converted to the corresponding amines.
Trustworthiness & Self-Validation: When developing these protocols, it is crucial to establish a system of self-validation.
Confirm Starting Materials: Ensure the purity of the BCB and triazinane, as impurities can inhibit the catalyst or lead to side products.
Inert Conditions: Lewis acids, particularly B(C₆F₅)₃, are sensitive to moisture. Ensure all glassware is dry and the reaction is run under an inert atmosphere.
Stoichiometry: The ratio of BCB to the iminium precursor (from the triazinane) is critical. Use of excess triazinane can lead to side reactions.
Spectroscopic Confirmation: The stereochemistry of the final product should be rigorously confirmed by 1D and 2D NMR techniques (e.g., NOESY) to validate the high diastereoselectivity of the process.
Conclusion
The Lewis acid-catalyzed synthesis of cyclobutylamines, particularly through the strain-release functionalization of bicyclo[1.1.0]butanes, represents a significant advancement in synthetic organic chemistry. These methods provide rapid, efficient, and highly stereoselective access to complex molecular scaffolds that are of high interest to the pharmaceutical industry. The protocols and principles outlined in this guide offer researchers a solid foundation for exploring this exciting area of chemistry, enabling the design and synthesis of next-generation therapeutics. The continued exploration of new Lewis acids and substrate combinations promises to further expand the synthetic toolbox for creating novel cyclobutylamine-based drug candidates.[2]
References
Duan, Y., Chen, F., Guo, Y., Liu, Y., Lang, M., Peng, J., & Peng, S. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters, 26(49), 10505–10510. [Link][4]
Duan, Y., Chen, F., Guo, Y., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. ACS Publications. [Link][2][3]
Duan, Y., Chen, F., Guo, Y., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link][1]
Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link][6]
MDPI. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 28(4), 1650. [Link][7]
ResearchGate. (n.d.). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement. ResearchGate. [Link][8]
ChemRxiv. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link][5]
Application Notes and Protocols: 3-Cyclobutyl-1,2-oxazol-5-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to participate in key biological interactions.[1][2][3] Among the various substituted isoxazoles, 3-cyclobutyl-1,2-oxazol-5-amine has emerged as a particularly valuable building block for the synthesis of complex molecules, especially in the realm of kinase inhibitor discovery. The cyclobutyl group offers a desirable three-dimensional character, which can enhance binding affinity and selectivity for protein targets, while the 5-amino group provides a convenient handle for further synthetic elaboration.
This technical guide provides a comprehensive overview of the synthesis and application of 3-cyclobutyl-1,2-oxazol-5-amine, offering detailed protocols and mechanistic insights to facilitate its use in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-cyclobutyl-1,2-oxazol-5-amine is presented in the table below.
The synthesis of 3-cyclobutyl-1,2-oxazol-5-amine can be achieved through a reliable two-step sequence starting from commercially available cyclobutanecarbonitrile. The overall synthetic scheme is depicted below.
Figure 1: Proposed two-step synthesis of 3-cyclobutyl-1,2-oxazol-5-amine.
Protocol 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile (β-ketonitrile intermediate)
This protocol describes the Claisen condensation of cyclobutanecarbonitrile with ethyl acetate to yield the key β-ketonitrile intermediate.
Materials:
Cyclobutanecarbonitrile
Ethyl acetate
Sodium ethoxide (NaOEt)
Anhydrous ethanol (EtOH)
2 M Hydrochloric acid (HCl)
Diethyl ether
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
To a solution of sodium ethoxide (1.2 equiv.) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanecarbonitrile (1.0 equiv.) dropwise at room temperature.
Add ethyl acetate (1.5 equiv.) to the reaction mixture and heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and carefully quench with 2 M HCl until the pH is acidic (pH ~ 2-3).
Remove the ethanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with diethyl ether (3 x 50 mL).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 3-cyclobutyl-3-oxopropanenitrile. This intermediate can often be used in the next step without further purification.
Protocol 2: Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine
This protocol details the cyclization of the β-ketonitrile intermediate with hydroxylamine to form the target 5-aminoisoxazole. This is a common and effective method for the preparation of 5-aminoisoxazoles.[5][6]
Materials:
3-Cyclobutyl-3-oxopropanenitrile
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (NaOAc)
Ethanol (EtOH)
Water
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
In a round-bottom flask, dissolve 3-cyclobutyl-3-oxopropanenitrile (1.0 equiv.) in ethanol.
Add a solution of hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.) in a small amount of water to the flask.
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-cyclobutyl-1,2-oxazol-5-amine as a solid.
Application of 3-Cyclobutyl-1,2-oxazol-5-amine in Organic Synthesis
The 5-amino group of 3-cyclobutyl-1,2-oxazol-5-amine is a versatile functional handle that can be readily derivatized to access a wide range of more complex molecules. Key applications include its use in the synthesis of amides, ureas, and as a coupling partner in cross-coupling reactions to form C-N bonds. These derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors.
Application Example 1: Synthesis of N-(3-Cyclobutyl-1,2-oxazol-5-yl)carboxamides
Amide bond formation is a fundamental transformation in medicinal chemistry. The amino group of 3-cyclobutyl-1,2-oxazol-5-amine can be readily acylated with carboxylic acids or their activated derivatives to furnish the corresponding amides. These amides are common structural motifs in kinase inhibitors.
Application Notes and Protocols: 3-Cyclobutyl-1,2-oxazol-5-amine in Drug Discovery
Introduction: The Strategic Combination of the Isoxazole Scaffold and Cyclobutyl Moiety In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds with favorable pharmacological propert...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Combination of the Isoxazole Scaffold and Cyclobutyl Moiety
In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds with favorable pharmacological properties is paramount. 3-Cyclobutyl-1,2-oxazol-5-amine emerges as a compound of significant interest, integrating two key structural features: the versatile 1,2-oxazole (isoxazole) ring and a cyclobutyl substituent. The isoxazole ring is a well-established pharmacophore found in a range of FDA-approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5]
The incorporation of a cyclobutyl moiety is a contemporary strategy in drug design to enhance molecular complexity and improve physicochemical properties.[6] This four-membered ring system can influence lipophilicity, metabolic stability, and binding affinity, making it a valuable component in the design of novel therapeutic agents.[6] The convergence of the isoxazole core with the cyclobutyl group in 3-Cyclobutyl-1,2-oxazol-5-amine presents a unique scaffold for exploring novel therapeutic applications, particularly in areas where modulation of specific biological pathways is desired.
Potential Application: A Novel Scaffold for Ferroptosis Inhibition in Neurodegenerative Diseases
A promising avenue for the application of 3-Cyclobutyl-1,2-oxazol-5-amine is in the inhibition of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[7] Ferroptosis has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders. The development of small molecules that can cross the blood-brain barrier and inhibit ferroptosis is a critical therapeutic goal.
Recent studies have highlighted the potential of oxazole-based compounds as potent ferroptosis inhibitors.[7] These molecules often act as radical-trapping antioxidants, preventing the lipid peroxidation that is a hallmark of ferroptosis. The structural features of 3-Cyclobutyl-1,2-oxazol-5-amine, particularly the electron-rich amino-isoxazole core and the lipophilic cyclobutyl group, suggest its potential to function in a similar capacity. The cyclobutyl substituent can enhance membrane permeability, a crucial factor for activity against lipid peroxidation within cellular membranes.
Proposed Mechanism of Action
It is hypothesized that 3-Cyclobutyl-1,2-oxazol-5-amine can act as a radical-trapping antioxidant. The amine substituent on the isoxazole ring can donate a hydrogen atom to quench lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.
Caption: Proposed mechanism of ferroptosis inhibition.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of 3-Cyclobutyl-1,2-oxazol-5-amine in a drug discovery setting.
Protocol 1: Proposed Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine
This protocol outlines a plausible synthetic route based on established methods for the synthesis of substituted amino-isoxazoles.
Caption: Synthetic workflow for 3-Cyclobutyl-1,2-oxazol-5-amine.
Step-by-Step Methodology:
Synthesis of Cyclobutyl-hydroxamic acid:
Dissolve cyclobutanecarbonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., triethylamine, 2.2 eq) in the same solvent.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydroxamic acid.
Cyclization to 3-Cyclobutyl-1,2-oxazol-5-amine:
Dissolve the crude cyclobutyl-hydroxamic acid in a suitable solvent (e.g., DMF).
Add a cyanamide equivalent (e.g., calcium cyanamide) and a suitable base.
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.
After completion, cool the reaction mixture and pour it into water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to yield 3-Cyclobutyl-1,2-oxazol-5-amine.
Protocol 2: In Vitro Ferroptosis Inhibition Assay
This protocol is designed to assess the ability of 3-Cyclobutyl-1,2-oxazol-5-amine to inhibit erastin-induced ferroptosis in a suitable cell line (e.g., HT-1080 fibrosarcoma cells).
Materials:
HT-1080 cells
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
Cell Seeding: Seed HT-1080 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
Compound Treatment:
Prepare serial dilutions of 3-Cyclobutyl-1,2-oxazol-5-amine and Ferrostatin-1 in culture medium.
Aspirate the old medium from the cells and add the medium containing the test compounds.
Incubate for 1 hour.
Induction of Ferroptosis: Add erastin to the wells to a final concentration of 10 µM.
Incubation: Incubate the plates for 24 hours.
Cell Viability Assessment:
Add the cell viability reagent to each well according to the manufacturer's instructions.
Measure luminescence using a plate reader.
Lipid Peroxidation Measurement (parallel plate):
After compound treatment and erastin induction, add the C11-BODIPY 581/591 probe to the cells.
Incubate for 30 minutes.
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
Protocol 3: General Cytotoxicity and Antiproliferative Screening
This protocol provides a standard method for evaluating the cytotoxic and antiproliferative effects of the compound against a panel of cancer cell lines.
Materials:
Cancer cell lines (e.g., NCI-60 panel)
Appropriate culture media and supplements
3-Cyclobutyl-1,2-oxazol-5-amine
Doxorubicin (positive control)
MTT or similar cell proliferation assay reagent
96-well plates
Procedure:
Cell Seeding: Seed the cancer cell lines in 96-well plates at their optimal densities.
Compound Treatment: Add serial dilutions of 3-Cyclobutyl-1,2-oxazol-5-amine and doxorubicin to the wells.
Incubation: Incubate the plates for 72 hours.
Cell Proliferation Assay:
Add the MTT reagent to each well and incubate for 4 hours.
Add solubilization solution (e.g., DMSO).
Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values for each cell line.
Data Presentation: Hypothetical Results
The following tables present hypothetical data that could be generated from the described protocols, serving as a template for data organization and interpretation.
Table 1: Ferroptosis Inhibition Activity
Compound
Cell Viability IC50 (µM)
Lipid Peroxidation Inhibition EC50 (µM)
3-Cyclobutyl-1,2-oxazol-5-amine
0.5
0.2
Ferrostatin-1 (Control)
0.1
0.05
Table 2: Antiproliferative Activity against Selected Cancer Cell Lines
Cell Line
Histotype
3-Cyclobutyl-1,2-oxazol-5-amine GI50 (µM)
A549
Lung Carcinoma
> 10
MCF7
Breast Adenocarcinoma
8.2
U87 MG
Glioblastoma
5.5
Conclusion
3-Cyclobutyl-1,2-oxazol-5-amine represents a promising scaffold for drug discovery, leveraging the favorable properties of both the isoxazole ring and the cyclobutyl moiety. The application notes and protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate this compound, with a particular focus on its potential as a novel inhibitor of ferroptosis for the treatment of neurodegenerative diseases. Further investigation into its mechanism of action and in vivo efficacy is warranted.
References
De Vreese, R., et al. (2024). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry. Available at: [Link]
Mohareb, R. M., & Mohamed, H. E. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. Available at: [Link]
Kaur, R., et al. (2020). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Discovery Technologies. Available at: [Link]
Chen, Y., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs. Available at: [Link]
Geronikaki, A., et al. (2012). Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2. Zeitschrift für Naturforschung C. Available at: [Link]
A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews. Available at: [Link]
The synthesis of 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol, (I). (2024). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024). ChemRxiv. Available at: [Link]
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Scientific Reports. Available at: [Link]
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. (2022). Molecules. Available at: [Link]
Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. (2010). Arkivoc. Available at: [Link]
Isoxazole – Knowledge and References. (2018). Taylor & Francis. Available at: [Link]
Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Available at: [Link]
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2022). Molbank. Available at: [Link]
Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][7][8][9]triazole and Imidazo[2,1-b][1][7][9]thiadiazole Derivatives. (2022). International Journal of Molecular Sciences. Available at: [Link]
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024). ResearchGate. Available at: [Link]
Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. Available at: [Link]
Identification of pyrrolo[3',4':3,4]cyclohepta[1,2-d][7][8]oxazoles as promising new candidates for the treatment of lymphoma. (2022). European Journal of Medicinal Chemistry. Available at: [Link]
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024). Cambridge Open Engage. Available at: [Link]
Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. (2020). Journal of Medicinal Chemistry. Available at: [Link]
1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. Available at: [Link]
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank. Available at: [Link]
Application Note: A Strategic Guide to the Development of 3-Cyclobutyl-1,2-oxazol-5-amine Derivatives as Novel Anticancer Agents
Rationale and Strategy: Targeting Cancer with a Novel Scaffold The pursuit of novel anticancer agents is often driven by the need to overcome multidrug resistance and reduce the adverse effects associated with current ch...
Author: BenchChem Technical Support Team. Date: February 2026
Rationale and Strategy: Targeting Cancer with a Novel Scaffold
The pursuit of novel anticancer agents is often driven by the need to overcome multidrug resistance and reduce the adverse effects associated with current chemotherapies.[1] Heterocyclic compounds, particularly those containing oxazole moieties, have emerged as a promising area of research due to their ability to interact with a wide range of biological targets.[2][3][4] Derivatives of 1,2-oxazole have demonstrated significant cytotoxic effects against various tumor cell lines, with mechanisms of action that include the inhibition of protein kinases, disruption of microtubules, and induction of apoptosis.[3][4]
Our focus on the 3-cyclobutyl-1,2-oxazol-5-amine scaffold is deliberate. The cyclobutyl group provides a three-dimensional structural element that can enhance binding affinity and specificity for target proteins, while the 5-amino group serves as a critical synthetic handle for creating a diverse library of derivatives. This guide outlines a systematic approach to leverage this core structure for the discovery of new oncology drug candidates.
Synthesis and Characterization of the Core Scaffold
The successful evaluation of any new chemical series begins with a reliable and scalable synthetic route. The chosen strategy must not only be efficient but also amenable to the introduction of diverse chemical functionalities for structure-activity relationship (SAR) studies.
Scientific Rationale for Synthetic Approach
We propose a convergent synthesis strategy that involves the construction of the 1,2-oxazole ring via a cycloaddition reaction. This approach is well-documented for its efficiency and regiochemical control in the formation of substituted isoxazoles.[5][6] The key steps involve the preparation of a β-enamino ketoester intermediate, which then undergoes cyclization with hydroxylamine.[5][6] This method is robust and allows for late-stage diversification.
Protocol 2.1: Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine
This protocol details the multi-step synthesis of the core scaffold.
Step 1: Synthesis of Methyl 3-cyclobutyl-3-oxopropanoate
To a solution of cyclobutyl methyl ketone (1.0 eq) in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
Allow the mixture to stir for 15 minutes before adding dimethyl carbonate (1.5 eq).
Warm the reaction to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the desired β-keto ester.
Step 2: Synthesis of Methyl 2-(dimethylaminomethylene)-3-cyclobutyl-3-oxopropanoate
Dissolve the β-keto ester from Step 1 (1.0 eq) in toluene.
Reflux the mixture for 3-5 hours until TLC analysis indicates the complete consumption of the starting material.
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess reagent, yielding the crude β-enamino ketoester. This intermediate is often used in the next step without further purification.
Step 3: Cyclization to form Methyl 3-cyclobutyl-5-amino-1,2-oxazole-4-carboxylate
Dissolve the crude β-enamino ketoester from Step 2 in ethanol.
Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq).
Stir the mixture at room temperature for 12-18 hours.
Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.
Add water to the residue and extract with ethyl acetate (3x).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography to obtain the target 3-cyclobutyl-1,2-oxazol-5-amine derivative.
Structural Characterization
The identity and purity of the synthesized compounds must be unambiguously confirmed.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.
Caption: Synthetic workflow for the core 3-cyclobutyl-1,2-oxazol-5-amine scaffold.
In Vitro Evaluation of Anticancer Activity
The initial screening phase is critical for identifying promising lead compounds. This involves testing the synthesized derivatives against a panel of cancer cell lines to determine their cytotoxic potential.
Rationale for Assay Selection
A tiered approach is recommended. We begin with a broad cytotoxicity assay to measure cell viability, followed by more specific assays to investigate the mechanism of cell death (e.g., apoptosis) and effects on cell proliferation (e.g., cell cycle arrest). The choice of cell lines should represent different cancer types (e.g., breast cancer: MCF-7, lung cancer: A549, liver cancer: HepG2) to assess the breadth of activity.[7]
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[10]
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It provides crucial insight into whether the observed cytotoxicity is due to programmed cell death.[11]
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Incubation: Incubate in the dark at room temperature for 15 minutes.
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Caption: A tiered workflow for the in vitro screening of anticancer compounds.
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, tabular format.
Compound ID
Derivative Structure
IC₅₀ (µM) vs. MCF-7
IC₅₀ (µM) vs. A549
IC₅₀ (µM) vs. HepG2
LEAD-001
R = 4-Fluorophenyl
2.5 ± 0.3
5.1 ± 0.6
7.8 ± 0.9
LEAD-002
R = 3-Chlorophenyl
1.8 ± 0.2
3.9 ± 0.4
6.2 ± 0.5
Doxorubicin
(Positive Control)
0.5 ± 0.1
0.8 ± 0.1
1.1 ± 0.2
Elucidating the Mechanism of Action (MoA)
Identifying the molecular target and downstream pathway is essential for rational drug development. Oxazole derivatives have been reported to inhibit various targets crucial for cancer cell survival, including STAT3, tubulin, and various protein kinases.[3][4]
Hypothetical Signaling Pathway
Based on existing literature, a plausible mechanism for 3-cyclobutyl-1,2-oxazol-5-amine derivatives could involve the inhibition of a key signaling kinase, such as AKT, which is a central node in cell survival and proliferation pathways.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a lead compound.
In Vivo Preclinical Efficacy Assessment
Promising in vitro candidates must be evaluated in a living system to assess their efficacy and potential toxicity. The human tumor xenograft model is a standard and valuable tool for this purpose.[12][13]
Rationale for Xenograft Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, provide a platform to evaluate a compound's ability to inhibit tumor growth in a complex biological environment.[12][14] This is a critical step before considering clinical trials.[15]
Protocol 5.1: Subcutaneous Xenograft Efficacy Study
Animal Model: Use immunocompromised mice (e.g., Athymic Nude or SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation: Subcutaneously inject 2-5 million cancer cells (e.g., MCF-7) mixed with Matrigel into the flank of each mouse.
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume using calipers 2-3 times per week.
Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, test compound at two dose levels, positive control).
Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a fixed duration. At the endpoint, measure final tumor volumes and weights.
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Caption: Standard workflow for an in vivo xenograft efficacy study.
The Role of Pharmacokinetics (PK) and Pharmacodynamics (PD)
Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) — the core of pharmacokinetics (PK) — is crucial for its success.[16] PK describes what the body does to the drug, while pharmacodynamics (PD) describes what the drug does to the body.[17] Early assessment of PK properties helps in selecting candidates with favorable characteristics, such as good oral bioavailability and a suitable half-life, which are essential for effective dosing regimens in patients.[16][18] These studies, while beyond the scope of this initial guide, represent the critical next step in transitioning a lead compound toward clinical development.[19]
Conclusion
This application note provides a structured and scientifically-grounded framework for the initial stages of developing 3-cyclobutyl-1,2-oxazol-5-amine derivatives as potential anticancer agents. By following these detailed protocols—from rational synthesis to rigorous in vitro and in vivo evaluation—researchers can systematically identify and advance promising lead candidates. Each step is designed to build upon the last, creating a self-validating workflow that prioritizes scientific integrity and enhances the potential for successful translation from the laboratory to the clinic.
References
A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Advances.
Di Micco, S., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules.
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021).
Cohen, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews.
Shin, J. N., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research.
Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. (n.d.). MDPI.
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024).
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2024). Crown Bioscience Blog.
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2021). Altogen Labs.
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). PubMed Central.
Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (n.d.). Semantic Scholar.
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Anti-Cancer Agents in Medicinal Chemistry.
The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix.
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent labor
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Pharmaceutical Sciences.
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.
Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers in Oncology.
PK & property differences of biologics & small molecule drugs. (2023). Chem Help ASAP on YouTube.
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][7]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2024). Frontiers in Chemistry.
Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. (2010). CORE.
1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (2020).
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry.
Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Potential of Oxazole Derivatives
Introduction: The Rising Prominence of Oxazole Scaffolds in Antimicrobial Drug Discovery The relentless emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health, necessitating...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Prominence of Oxazole Scaffolds in Antimicrobial Drug Discovery
The relentless emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a cornerstone in medicinal chemistry, with the oxazole nucleus, a five-membered aromatic ring containing oxygen and nitrogen atoms, garnering significant attention.[2][3] First prepared in 1947, this versatile scaffold is a key structural component in numerous clinically approved drugs and a plethora of biologically active molecules.[2] The inherent electronic properties of the oxazole ring, coupled with the vast possibilities for substitution at various positions, allow for the fine-tuning of its physicochemical properties and biological activity.[4] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral effects, making them a privileged scaffold in drug discovery programs.[2][5]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the antimicrobial and antifungal potential of oxazole derivatives. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed, field-proven protocols for their synthesis and biological evaluation.
Untangling the Mechanism of Action: How Oxazole Derivatives Combat Microbes
The antimicrobial and antifungal efficacy of oxazole derivatives stems from their ability to interfere with essential cellular processes in pathogens. While the precise mechanism can vary depending on the specific molecular structure, several key targets have been identified.
Inhibition of Nucleic Acid Synthesis: Targeting DNA Gyrase and Topoisomerase IV
A significant number of oxazole derivatives exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By binding to these enzymes, oxazole-based inhibitors prevent the resealing of DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[7][8] This mechanism is particularly effective against a range of Gram-positive and Gram-negative bacteria.[6]
Disruption of Fungal Cell Membrane Integrity: Inhibition of Ergosterol Biosynthesis
Similar to the well-established azole class of antifungal drugs, some oxazole derivatives target the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component that maintains membrane fluidity and integrity.[9][10] Specifically, these compounds often inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[10] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane function, leading to increased permeability and fungal cell death.[11]
Interference with Biofilm Formation
Bacterial biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. Encouragingly, certain oxazole derivatives have demonstrated the ability to inhibit biofilm formation by various pathogens, including Streptococcus mutans and Pseudomonas aeruginosa.[12][13] The mechanisms underlying this anti-biofilm activity can include the downregulation of genes involved in adhesion and extracellular polysaccharide (EPS) synthesis, thereby preventing the initial attachment and maturation of the biofilm.[13]
The antimicrobial and antifungal potency of oxazole derivatives is intricately linked to the nature and position of substituents on the oxazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more effective therapeutic agents.
Generally, the introduction of specific functional groups at the C2, C4, and C5 positions of the oxazole ring can significantly modulate the biological activity. For instance, the presence of halogen atoms, nitro groups, or specific heterocyclic moieties on phenyl rings attached to the oxazole core has been shown to enhance antimicrobial and antifungal effects.[14] Lipophilicity, electronic effects, and steric factors all play a crucial role in the interaction of the molecule with its biological target. A thorough analysis of SAR, often aided by computational modeling, is a critical step in the optimization of lead compounds.[9]
Experimental Protocols: A Practical Guide to Evaluating Oxazole Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of the antimicrobial and antifungal properties of novel oxazole derivatives. These protocols are designed to be self-validating, incorporating essential controls and referencing established standards from the Clinical and Laboratory Standards Institute (CLSI).[15]
General Synthesis of 2,4,5-Trisubstituted Oxazole Derivatives
A common and versatile method for the synthesis of multisubstituted oxazoles is the Robinson-Gabriel synthesis and its variations.[3]
Protocol 1: One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting N-acyl-α-amino acid (1 equivalent) in a suitable solvent such as acetic anhydride.
Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole derivative.
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16] The broth microdilution method is a widely used and standardized technique for determining MIC values.[17][18]
Protocol 2: Antibacterial MIC Determination by Broth Microdilution
Preparation of Bacterial Inoculum:
From a fresh (18-24 hours) agar plate, pick 3-5 well-isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
Preparation of Oxazole Derivative Stock Solution:
Prepare a stock solution of the test oxazole derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent toxicity.
Serial Dilution in 96-Well Plate:
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
Add 200 µL of the oxazole derivative stock solution (at twice the highest desired test concentration) to well 1.
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no drug).
Well 12 will serve as the sterility control (containing MHB only).
Inoculation:
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
Incubation:
Cover the plate and incubate at 37°C for 18-24 hours.[18]
Reading the MIC:
The MIC is the lowest concentration of the oxazole derivative at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 3: Antifungal MIC Determination by Broth Microdilution (Adapted from CLSI M27)
Preparation of Fungal Inoculum:
From a 24-48 hour culture on Sabouraud Dextrose Agar (SDA), suspend several colonies of the yeast in sterile saline.
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
Serial Dilution and Inoculation:
Follow the same serial dilution procedure as described in Protocol 2, using RPMI-1640 medium instead of MHB.
Incubation:
Incubate the plates at 35°C for 24-48 hours.
Reading the MIC:
For azole-like compounds, the MIC is defined as the lowest concentration that produces a significant (≥50%) reduction in turbidity compared to the growth control.[19]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[20][21]
Protocol 4: MBC/MFC Determination
Subculturing from MIC wells:
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
Spot-inoculate the aliquot onto a sterile, drug-free agar plate (MHB agar for bacteria, SDA for fungi).
Incubation:
Incubate the plates at the appropriate temperature (37°C for bacteria, 35°C for fungi) for 24-48 hours.
Reading the MBC/MFC:
The MBC/MFC is the lowest concentration of the oxazole derivative that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).[20]
Inhibition of Biofilm Formation Assay
This assay assesses the ability of oxazole derivatives to prevent the formation of biofilms.[12][22]
Protocol 5: Crystal Violet Biofilm Assay
Preparation of Inoculum and Compound Dilutions:
Prepare the bacterial or fungal inoculum and serial dilutions of the oxazole derivative in a 96-well plate as described for the MIC assay, using a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth with 1% glucose for S. aureus).
Biofilm Formation:
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
Washing:
Carefully discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
Staining:
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
Washing and Solubilization:
Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the crystal violet bound to the biofilm.
Quantification:
Measure the absorbance of the solubilized crystal violet at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data, such as MIC and MBC/MFC values, should be summarized in well-structured tables.
Table 1: Hypothetical Antimicrobial Activity of Novel Oxazole Derivatives
Compound
S. aureus ATCC 29213 (MIC µg/mL)
E. coli ATCC 25922 (MIC µg/mL)
C. albicans ATCC 90028 (MIC µg/mL)
Oxazole-A
8
16
32
Oxazole-B
2
4
8
Oxazole-C
>64
>64
>64
Ciprofloxacin
0.5
0.015
NA
Fluconazole
NA
NA
1
NA: Not Applicable
Visualizing Molecular Interactions and Experimental Workflows
Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures. The following diagrams, generated using Graphviz, provide a visual representation of key concepts discussed in this guide.
Caption: A generalized workflow for the synthesis of oxazole derivatives.
Caption: Workflow for MIC and MBC/MFC determination.
Caption: Key antimicrobial mechanisms of oxazole derivatives.
Conclusion and Future Perspectives
Oxazole derivatives represent a highly promising class of antimicrobial and antifungal agents with the potential to address the growing threat of drug-resistant infections. Their synthetic tractability, diverse biological activities, and multiple mechanisms of action make them an attractive scaffold for further development. The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of novel oxazole compounds. Future research should focus on leveraging SAR insights and computational tools to design next-generation oxazole derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately paving the way for new and effective treatments for infectious diseases.
References
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
MDPI. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. [Link]
National Center for Biotechnology Information. (2001). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. [Link]
National Center for Biotechnology Information. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]
Frontiers. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. [Link]
Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
PubMed. (2007). Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring. [Link]
EBSCO. (n.d.). Mechanisms of action in antifungal drugs | Research Starters. [Link]
Indo American Journal of Pharmaceutical Sciences. (2022). a brief review on antimicrobial activity of oxazole derivatives. [Link]
National Center for Biotechnology Information. (2023). Antifungal susceptibility testing following the CLSI M27 document.... [Link]
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
Springer. (2023). Discovery of substituted oxadiazoles as a novel scaffold for DNA gyrase inhibitors. [Link]
National Center for Biotechnology Information. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
IADR Abstract Archives. (2018). Inhibition of Streptococcus mutans Biofilm Formation by an Oxazole Derivative. [Link]
MDPI. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. [Link]
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]
National Center for Biotechnology Information. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]
National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
Crimson Publishers. (2025). Antibiotic Resistance in Microbes: Mechanisms, Detection Techniques, and Approaches to Minimize the Risk of Resistance. [Link]
Application Notes & Protocols: Leveraging 3-Cyclobutyl-1,2-oxazol-5-amine for the Design of Next-Generation Kinase Inhibitors
Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of dr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[1][2] The development of selective kinase inhibitors remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[2] This guide presents a comprehensive framework for utilizing 3-cyclobutyl-1,2-oxazol-5-amine, a novel chemical scaffold, in the design and development of potent and selective kinase inhibitors. We will explore the rationale behind its selection, propose a synthetic strategy, and provide detailed protocols for inhibitor screening, cellular validation, and preliminary safety profiling.
Introduction: The Strategic Advantage of Privileged Scaffolds
The concept of "privileged scaffolds" is central to modern medicinal chemistry. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 1,2-oxazole (often referred to as isoxazole) ring is one such scaffold, frequently found in biologically active compounds and approved drugs.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for building kinase inhibitor libraries.[3]
The 3-cyclobutyl-1,2-oxazol-5-amine scaffold offers several strategic advantages:
Vectorial Diversity: The 5-amino group provides a key attachment point for a variety of substituents that can be directed towards the solvent-exposed region of the kinase active site, allowing for the fine-tuning of selectivity and physicochemical properties.
ATP-Mimetic Core: The 1,2-oxazole ring can mimic the purine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase.
Hydrophobic Pocket Engagement: The 3-cyclobutyl group is well-suited to occupy the hydrophobic pocket adjacent to the ATP-binding site, contributing to inhibitor potency.
This application note will guide researchers through a systematic approach to harness the potential of this promising scaffold.
Designing a Kinase Inhibitor Library: A Scaffold-Based Approach
The design of a successful kinase inhibitor library hinges on the strategic elaboration of the core scaffold to maximize interactions with the target kinase. Our proposed strategy involves a combinatorial approach, modifying the 5-amino group of the 3-cyclobutyl-1,2-oxazol-5-amine core.
Protocol 2.1: Hypothetical Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine
While not yet described in the literature, a plausible synthetic route can be envisioned based on established isoxazole synthesis methodologies.[4]
Step 1: Synthesis of a β-ketoester. Condense cyclobutyl methyl ketone with a suitable carbonate source (e.g., dimethyl carbonate) in the presence of a strong base (e.g., sodium hydride) to yield the corresponding β-ketoester.
Step 2: Formation of the oxime. React the β-ketoester with hydroxylamine hydrochloride to form the oxime intermediate.
Step 3: Cyclization to the isoxazole. Treat the oxime with a dehydrating agent (e.g., acetic anhydride) to induce cyclization and formation of the 3-cyclobutyl-1,2-oxazol-5-one.
Step 4: Conversion to the 5-amino derivative. The 5-oxo group can be converted to the desired 5-amino functionality through a series of standard transformations, potentially involving conversion to a 5-chloro intermediate followed by nucleophilic substitution with an amine source.
Protocol 2.2: Library Synthesis via Amide Coupling
This protocol describes the parallel synthesis of an amide-based library.
Reaction Setup: In an array of reaction vials, dissolve 3-cyclobutyl-1,2-oxazol-5-amine (1 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide).
Addition of Carboxylic Acids: To each vial, add a unique carboxylic acid (1.1 equivalents) from a pre-selected library of building blocks.
Coupling Reagent: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) to each vial.
Reaction: Stir the reactions at room temperature for 12-16 hours.
Work-up and Purification: Upon completion, perform an aqueous work-up followed by purification using high-throughput parallel flash chromatography to yield the final compounds.
In Vitro Kinase Screening: Identifying Initial Hits
The first step in evaluating the newly synthesized library is to perform in vitro kinase assays to identify compounds that inhibit the activity of the target kinase(s).[2] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[2][5]
This protocol is adapted for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced.[5]
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and your synthesized compounds in DMSO.
Compound Plating: Dispense your library compounds into the assay plate. Typically, a concentration range from 0.1 nM to 25 µM is used for IC50 determination.[6]
Kinase Reaction: Add the kinase and substrate/ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
Stopping the Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, the kinase activity.[5]
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[2]
Compound ID
Target Kinase
IC50 (nM)
Cpd-001
Kinase A
50
Cpd-002
Kinase A
120
Cpd-003
Kinase A
>10,000
Cpd-001
Kinase B
850
Cpd-002
Kinase B
>10,000
Table 1: Representative IC50 data for two hypothetical compounds against two different kinases.
Cellular Assays: Assessing Target Engagement and Functional Effects
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to understand how a compound behaves in a more physiologically relevant context.[7] These assays can confirm that the inhibitor can cross the cell membrane, engage its target, and elicit a downstream functional response.
Protocol 4.1: Western Blotting for Phospho-Protein Levels
This protocol assesses the ability of an inhibitor to block the phosphorylation of a known kinase substrate within a cell.
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the kinase inhibitor for a predetermined time.
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the kinase substrate. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager.
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
A dose-dependent decrease in the phosphorylated substrate indicates successful target engagement in a cellular context.
ADME-Tox Profiling: Early Assessment of Drug-like Properties
Early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to avoid late-stage failures in drug development.[8][9] In silico and in vitro models can provide valuable predictive data.[8][10]
Protocol 5.1: Metabolic Stability in Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its potential half-life in the body.[11]
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), NADPH (as a cofactor), and the test compound in a phosphate buffer.
Incubation: Incubate the reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Centrifuge the samples to precipitate the protein and analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
Compound ID
Solubility (µM)
PAMPA Permeability (10⁻⁶ cm/s)
Microsomal Half-life (min)
Cpd-001
75
8.2
45
Cpd-002
15
1.5
>60
Table 2: Representative early ADME data for lead compounds.
Conclusion and Future Directions
The 3-cyclobutyl-1,2-oxazol-5-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic and screening protocols outlined in this application note provide a robust framework for identifying potent and selective lead compounds. Subsequent optimization of these leads, guided by cellular activity and early ADME-Tox data, will be crucial for advancing candidates toward preclinical development. The inherent versatility of this scaffold, combined with a systematic and well-validated drug discovery cascade, offers a powerful strategy for addressing the ongoing need for new and effective kinase-targeted therapies.
References
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Lara-Ramírez, R., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Molecules, 25(23), 5563. [Link]
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1938-1963. [Link]
MacDonald, J. A., et al. (2016). A novel inhibitory effect of oxazol-5-one compounds on ROCKII signaling in human coronary artery vascular smooth muscle cells. Scientific Reports, 6, 32363. [Link]
Kumar, V., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 41(5), 1-22. [Link]
Di Pietro, O., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience, 11(22), 3796–3809. [Link]
Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(7), e101965. [Link]
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. [Link]
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. [Link]
Engel, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7306. [Link]
Bak, A., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 15, 230–237. [Link]
Sriram, D., et al. (2007). Antimycobacterial activity of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds endowed with high activity toward multidrug-resistant Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 60(2), 339-345. [Link]
Ahmed, M. F., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor active against the T315I mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2226210. [Link]
Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
Creative Biostructure. In Vitro ADME-Tox Profiling. [Link]
El-Sayed, M. A.-A., et al. (2021). Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1366–1380. [Link]
Sim, T., et al. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. European Journal of Medicinal Chemistry, 125, 1028-1040. [Link]
Barlaam, B., et al. (2019). Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A Potent and Selective Inhibitor of Phosphoinositide 3-Kinase α (PI3Kα) and δ (PI3Kδ). Journal of Medicinal Chemistry, 62(17), 7847-7863. [Link]
Yakan, H., et al. (2021). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Russian Journal of General Chemistry, 91(8), 1629-1639. [Link]
Singh, S., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3617-3642. [Link]
Wieczorek, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1294. [Link]
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
Dester, S., et al. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 24(13), 10996. [Link]
Application Note & Protocol: Strategic N-Acylation of 3-Cyclobutyl-1,2-oxazol-5-amine for Drug Discovery Scaffolds
Introduction: The Strategic Importance of N-Acylated 1,2-Oxazoles The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[1] Its unique combination of stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of N-Acylated 1,2-Oxazoles
The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[1] Its unique combination of stability and hydrogen bonding capability makes it a privileged functional group in designing molecules that interact with biological targets. The 1,2-oxazole ring system is another valuable scaffold, frequently found in biologically active compounds due to its ability to act as a bioisostere for other functional groups and its participation in crucial molecular interactions.
This guide provides a detailed protocol for the N-acylation of 3-Cyclobutyl-1,2-oxazol-5-amine, a key building block for creating diverse libraries of potential therapeutic agents. The amine at the 5-position of the oxazole ring presents a unique synthetic handle. However, as a heteroaromatic amine, its nucleophilicity can be modest, requiring carefully optimized conditions for efficient acylation.[2][3] We will explore two robust and widely applicable protocols: a classic approach using acyl chlorides and a modern method employing peptide coupling reagents, explaining the causality behind each experimental choice to ensure reproducible and high-yielding results for researchers in drug development.
Part 1: Mechanistic Principles of N-Acylation
The N-acylation reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-Cyclobutyl-1,2-oxazol-5-amine attacks the electrophilic carbonyl carbon of an activated acylating agent. The subsequent collapse of the tetrahedral intermediate eliminates a leaving group, forming the stable amide bond.[4] The choice of acylating agent and reaction conditions is critical for success, especially with potentially less reactive heteroaromatic amines.
Two primary strategies are commonly employed:
Acylation with Acyl Halides/Anhydrides: This is a direct and highly effective method. Acyl chlorides and anhydrides are very reactive electrophiles.[1][5] The reaction generates an acidic byproduct (HCl or a carboxylic acid), which must be neutralized by a non-nucleophilic base (e.g., pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA)) to prevent protonation of the starting amine, which would render it unreactive.
Acylation with Carboxylic Acids via Coupling Reagents: This is the most versatile and widely used method in modern synthesis, particularly in peptide chemistry. It avoids the need to prepare highly reactive acyl chlorides. A coupling reagent is used to activate the carboxylic acid in situ, converting the hydroxyl group into a better leaving group. Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or water-soluble analogues like EDC, as well as uronium/phosphonium salts like HATU or PyBOP.[2] Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to form an active ester intermediate, which increases efficiency and minimizes side reactions like epimerization in chiral substrates.
The diagram below illustrates the activation of a carboxylic acid with a coupling reagent (like DCC) and an additive (like HOBt) to form an active ester, which then readily reacts with the amine to form the desired amide.
Application Notes and Protocols for Receptor Binding Assays of 3-Cyclobutyl-1,2-oxazol-5-amine Analogs
Introduction: Unveiling the Therapeutic Potential of Novel Oxazole Analogs The 3-Cyclobutyl-1,2-oxazol-5-amine scaffold represents a promising starting point for the development of novel therapeutics. Its structural feat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of Novel Oxazole Analogs
The 3-Cyclobutyl-1,2-oxazol-5-amine scaffold represents a promising starting point for the development of novel therapeutics. Its structural features suggest the potential for interaction with a variety of biological targets, particularly G protein-coupled receptors (GPCRs), a superfamily of integral membrane proteins that are the target of a large portion of modern medicinal drugs.[1][2] To effectively characterize the pharmacological profile of a library of 3-Cyclobutyl-1,2-oxazol-5-amine analogs, robust and reliable receptor binding assays are indispensable.[3]
This comprehensive guide provides detailed protocols and expert insights for establishing and executing receptor binding assays for this novel chemical series. As the specific molecular target for these analogs is under investigation, we will use the human Adenosine A1 receptor (A1AR), a well-characterized Gi-coupled GPCR, as a representative model system.[4][5] The principles and methodologies detailed herein are broadly applicable to other GPCRs and can be adapted as the specific target(s) of the 3-Cyclobutyl-1,2-oxazol-5-amine series are identified.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step guidance to ensure the generation of high-quality, reproducible binding data.
Guiding Principles for Assay Selection and Development
The choice of a receptor binding assay format is a critical decision that influences the throughput, sensitivity, and type of data obtained. For initial characterization of a new compound series like the 3-Cyclobutyl-1,2-oxazol-5-amine analogs, a multi-faceted approach is often most informative. The primary methodologies covered in this guide are radioligand binding assays and fluorescence-based assays, each with distinct advantages and considerations.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a cornerstone of pharmacology, providing a highly sensitive and direct measure of the interaction between a ligand and its receptor.[6] These assays typically involve the use of a radiolabeled ligand (a molecule with a known high affinity for the target receptor) and measuring its displacement by the unlabeled test compounds (our 3-Cyclobutyl-1,2-oxazol-5-amine analogs).
Causality Behind the Choice: The primary advantage of radioligand binding is its directness. The signal detected is directly proportional to the amount of radioligand bound to the receptor, minimizing the potential for artifacts from downstream signaling events. This makes it an ideal method for determining the affinity (Ki) of a compound for its target in a purified system, such as cell membranes expressing the receptor of interest.
Fluorescence-Based Assays: High-Throughput and Non-Radioactive Alternatives
While powerful, the use of radioactivity poses logistical and safety challenges. Fluorescence-based assays offer non-radioactive alternatives that are highly amenable to high-throughput screening (HTS).[7][8]
Fluorescence Polarization (FP): FP assays are based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[9] Upon binding to a much larger receptor, the rotational motion of the tracer is slowed, resulting in an increase in the polarization of the emitted light.[10] Test compounds compete with the fluorescent tracer for binding to the receptor, causing a decrease in fluorescence polarization.
Causality Behind the Choice: FP is a homogeneous assay, meaning it does not require separation of bound and free ligand, which simplifies the workflow and makes it ideal for HTS.[7] However, it is best suited for interactions where there is a significant size difference between the tracer and the receptor.[11]
Homogeneous Time-Resolved Fluorescence (HTRF): HTRF is a robust technology that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[12] In a typical receptor binding format, the receptor is labeled with a donor fluorophore (e.g., terbium cryptate) and a fluorescent ligand is labeled with an acceptor fluorophore. When the fluorescent ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for FRET to occur. Unlabeled test compounds compete for binding, leading to a decrease in the HTRF signal.
Causality Behind the Choice: HTRF assays are also homogeneous and offer a high signal-to-noise ratio due to the time-resolved detection, which minimizes interference from background fluorescence.[12] This makes HTRF a highly sensitive and reliable method for both primary screening and lead optimization.
Experimental Protocols
Here, we provide detailed, step-by-step protocols for conducting receptor binding assays for 3-Cyclobutyl-1,2-oxazol-5-amine analogs using the human Adenosine A1 receptor as a model system.
This protocol describes the determination of the inhibitory constant (Ki) of test compounds by measuring their ability to displace a high-affinity radioligand from the human Adenosine A1 receptor.
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand filtration binding assay.
Materials:
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human Adenosine A1 receptor.
Radioligand: [3H]8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX), a high-affinity antagonist for the A1AR.[13]
Non-specific Binding Control: R-PIA (N6-R-phenylisopropyladenosine), an A1AR agonist.
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
Test Compounds: 3-Cyclobutyl-1,2-oxazol-5-amine analogs dissolved in 100% DMSO.
Thaw the A1AR membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that provides adequate signal (typically 5-20 µg of protein per well). This should be optimized in preliminary experiments.
Prepare a working solution of [3H]DPCPX in assay buffer at a concentration equal to its Kd for the A1AR (approximately 1-5 nM).[13]
Prepare serial dilutions of the 3-Cyclobutyl-1,2-oxazol-5-amine analogs in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
Prepare a high-concentration solution of R-PIA (e.g., 10 µM) in assay buffer for determining non-specific binding.
Assay Plate Setup:
Add 50 µL of assay buffer to the "total binding" wells.
Add 50 µL of the R-PIA solution to the "non-specific binding" (NSB) wells.
Add 50 µL of the serially diluted test compounds to the "competition" wells.
Incubation:
Add 100 µL of the diluted A1AR membrane preparation to all wells.
Add 50 µL of the [3H]DPCPX working solution to all wells.
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
Filtration and Washing:
Harvest the contents of the wells onto the pre-soaked GF/B filter mat using a cell harvester.
Rapidly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
Detection and Data Analysis:
Dry the filter mat and place it in a sample bag.
Add scintillation cocktail and seal the bag.
Count the radioactivity in a microplate scintillation counter.
Calculate specific binding by subtracting the counts per minute (CPM) of the NSB wells from the total binding and competition wells.
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:[5]
Ki = IC50 / (1 + ([L]/Kd))
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol outlines the use of FP to determine the binding affinity of the 3-Cyclobutyl-1,2-oxazol-5-amine analogs in a homogeneous format.
Diagram of the Fluorescence Polarization Assay Principle
Caption: Principle of Fluorescence Polarization binding assay.
Materials:
A1AR Preparation: Purified, soluble A1AR or membrane preparations.
Fluorescent Ligand (Tracer): A fluorescently labeled A1AR antagonist (e.g., a derivative of XAC labeled with a suitable fluorophore like BODIPY-TMR).
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.
Test Compounds: 3-Cyclobutyl-1,2-oxazol-5-amine analogs in 100% DMSO.
384-well, low-volume, black plates.
Microplate reader with FP capabilities.
Procedure:
Assay Optimization:
Determine the optimal concentration of the fluorescent tracer. This is typically the lowest concentration that gives a stable and robust fluorescence signal.
Titrate the A1AR preparation against a fixed concentration of the tracer to determine the receptor concentration that yields a significant FP window (the difference in mP values between bound and free tracer).
Assay Plate Setup:
Prepare serial dilutions of the test compounds in assay buffer.
In a 384-well plate, add 10 µL of the diluted test compounds or buffer (for control wells).
Add 10 µL of the fluorescent tracer at 2x the final desired concentration.
Add 10 µL of the A1AR preparation at 2x the final desired concentration.
Incubation:
Incubate the plate at room temperature for 30-60 minutes, protected from light.
Detection and Data Analysis:
Measure the fluorescence polarization (in mP units) using a microplate reader.
Plot the mP values against the logarithm of the test compound concentration.
Determine the IC50 value from the resulting sigmoidal curve.
The Ki can be calculated from the IC50, but requires determination of the Kd of the fluorescent tracer.
This protocol describes a competitive binding assay using HTRF technology.
Diagram of the HTRF Assay Principle
Caption: Principle of the HTRF competitive binding assay.
Materials:
A1AR Preparation: Cells expressing a tagged A1AR (e.g., SNAP-tag) labeled with a terbium cryptate donor.
Fluorescent Ligand: An A1AR antagonist labeled with a suitable acceptor fluorophore (e.g., d2).[14]
Assay Buffer: As recommended by the HTRF reagent supplier.
Test Compounds: 3-Cyclobutyl-1,2-oxazol-5-amine analogs in 100% DMSO.
384-well, low-volume, white plates.
HTRF-compatible microplate reader.
Procedure:
Reagent Preparation:
Prepare the terbium-labeled A1AR cells and the d2-labeled fluorescent ligand according to the manufacturer's instructions.[12]
Prepare serial dilutions of the test compounds.
Assay Plate Setup:
In a 384-well plate, add 5 µL of the diluted test compounds or buffer.
Add 5 µL of the d2-labeled fluorescent ligand.
Add 10 µL of the terbium-labeled A1AR cells.
Incubation:
Incubate the plate at room temperature for the time recommended by the manufacturer (typically 1-2 hours), protected from light.
Detection and Data Analysis:
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
Plot the HTRF ratio against the logarithm of the test compound concentration.
Determine the IC50 value and subsequently calculate the Ki using the Cheng-Prusoff equation.
Data Presentation and Interpretation
The binding affinities of the 3-Cyclobutyl-1,2-oxazol-5-amine analogs should be summarized in a clear and concise table to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Binding Affinities of 3-Cyclobutyl-1,2-oxazol-5-amine Analogs for the Human Adenosine A1 Receptor
Compound ID
R1 Group
R2 Group
Ki (nM) - Radioligand Assay
Ki (nM) - FP Assay
Ki (nM) - HTRF Assay
CBOA-001
H
H
125
150
130
CBOA-002
Methyl
H
78
85
80
CBOA-003
H
Phenyl
25
30
28
CBOA-004
Methyl
Phenyl
10
12
11
CBOA-005
Ethyl
4-Chlorophenyl
5
7
6
Expert Insights and Trustworthiness of Protocols
To ensure the integrity and reliability of your binding data, consider the following key aspects:
Self-Validating Systems: Each assay should include appropriate controls.
Total Binding: Represents the maximum signal in the absence of a competitor.
Non-specific Binding (NSB): Defined in the presence of a saturating concentration of an unlabeled ligand, this accounts for the binding of the tracer to non-receptor components. Specific binding should be significantly higher than NSB.
Positive Control: A known reference compound should be included in each assay to ensure consistency and validate the assay performance.
Causality in Experimental Choices:
Choice of Radioligand: For competition assays, the radioligand should have high affinity and specificity for the target receptor. Its concentration should be at or below its Kd to ensure accurate determination of the competitor's Ki.[15]
Membrane Preparation: The quality of the receptor source is paramount. Consistent preparation and storage of cell membranes are crucial for reproducible results.
Buffer Composition: The assay buffer should be optimized for pH, ionic strength, and the inclusion of additives (e.g., protease inhibitors) to maintain receptor integrity and function.
Adenosine A1 Receptor Signaling Pathway
Understanding the signaling pathway of the target receptor provides context for the binding data and can guide the design of subsequent functional assays.
Diagram of the Adenosine A1 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the Adenosine A1 receptor.
Activation of the A1AR by an agonist leads to the coupling of inhibitory G proteins (Gi/o).[4][16] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[17] This, in turn, leads to various physiological responses, such as reduced neurotransmitter release in the brain and a decrease in heart rate.[18]
Conclusion
The protocols and guidelines presented here provide a robust framework for the characterization of 3-Cyclobutyl-1,2-oxazol-5-amine analogs using receptor binding assays. By employing a combination of traditional radioligand binding and modern fluorescence-based techniques, researchers can efficiently determine the binding affinities of their compounds and build a comprehensive understanding of their structure-activity relationships. The use of a well-defined model system, such as the Adenosine A1 receptor, coupled with rigorous experimental design and data analysis, will ensure the generation of high-quality, reliable data to drive drug discovery efforts forward.
Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes | ACS Chemical Neuroscience. (URL: [Link])
Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor | Circulation Research. (URL: [Link])
Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells - PubMed Central. (URL: [Link])
Application Note: High-Throughput Screening of 3-Cyclobutyl-1,2-oxazol-5-amine Libraries for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the 3-Cyclobutyl-1,2-oxazol-5-amine Scaffold In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that balance structural rigidity, synthetic tract...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 3-Cyclobutyl-1,2-oxazol-5-amine Scaffold
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that balance structural rigidity, synthetic tractability, and favorable drug-like properties is paramount. The 3-cyclobutyl-1,2-oxazol-5-amine core represents a privileged scaffold for kinase inhibitor discovery. The 1,2-oxazole ring is a bioisostere for various functional groups, offering a stable, electron-rich system capable of engaging in critical hydrogen bonding and π-stacking interactions within enzyme active sites. The appended cyclobutyl group introduces a three-dimensional character, which can enhance binding affinity and selectivity by probing deeper, less-conserved pockets of the ATP-binding site. This application note provides a comprehensive, field-proven guide to designing and executing a high-throughput screening (HTS) campaign for a library built around this promising scaffold.
Part 1: Foundational Assay Development and Validation
The success of any HTS campaign is predicated on the quality of the underlying assay. A robust, reproducible, and sensitive assay is non-negotiable.[1] This section details the critical steps for developing a self-validating biochemical assay suitable for screening a 3-cyclobutyl-1,2-oxazol-5-amine library against a protein kinase target.
The Causality of Assay Choice: Why a Universal Kinase Assay?
Protein kinases are a major class of drug targets, and they all share a common function: catalyzing the transfer of a phosphate group from ATP to a substrate.[2] This universal reaction allows for the development of generic, yet powerful, assay methodologies that detect the production of adenosine diphosphate (ADP), the common byproduct of all kinase reactions.[2] For screening a novel library, employing an ADP-detection assay offers significant advantages over substrate-specific methods:
Versatility: The same assay platform can be used for virtually any kinase, streamlining workflow and reducing development time for future projects.
Simplified Reagents: It eliminates the need to develop and validate specific phospho-antibodies for each new kinase target.
Cost-Effectiveness: Commercially available, cost-effective reagents can be used for ADP detection.[2]
A homogenous, luminescence-based ADP-detection assay (e.g., ADP-Glo™) is selected for this protocol due to its high signal-to-background ratio, sensitivity, and minimal number of addition steps, making it ideal for automated HTS.[3][4]
The Litmus Test: Assay Quality Control with the Z'-Factor
Before committing a valuable compound library to a full-scale screen, the assay's performance must be rigorously quantified.[5] The Z'-factor is the industry-standard metric for this purpose, as it provides a statistical measure of the separation between positive and negative control signals, accounting for data variation.[6][7]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, maximum inhibition) and negative (n, no inhibition) controls:
Z'-Factor = 1 - (3σp + 3σn) / |μp - μn|
An assay is considered excellent and suitable for HTS when the Z'-factor is consistently ≥ 0.5 .[7][8][9] This value indicates a large separation band and low variability, ensuring that hits can be distinguished from noise with high confidence.[9][10] A dry run with only controls must be performed on the automated system to validate that the Z'-factor meets this criterion before proceeding.[11]
Miniaturization and Optimization Protocol
The goal is to convert a benchtop assay into a low-volume, 384-well format suitable for automation without compromising data quality.[11][12]
Protocol 1: Assay Miniaturization and Z'-Factor Validation
Objective: To determine optimal concentrations of kinase and substrate and validate the assay in a 384-well format.
Kinase Titration: Prepare serial dilutions of the kinase enzyme in assay buffer. Add a fixed, saturating concentration of substrate and ATP. Incubate and measure ADP production. Select the enzyme concentration that yields a robust signal within the linear range of the assay (typically ~EC80).
ATP Titration: Using the optimized kinase concentration, perform the assay with varying ATP concentrations. The goal is to use an ATP concentration at or near the Michaelis-Menten constant (Km) for the kinase. This ensures that the assay is sensitive to competitive inhibitors.[14]
Control Setup (384-well plate):
Negative Controls (n=16 wells): Add kinase, substrate, ATP, and 0.5% DMSO (vehicle). This represents 0% inhibition.
Positive Controls (p=16 wells): Add kinase, substrate, and a known potent inhibitor at a concentration that gives maximum inhibition (>10x IC50). This represents 100% inhibition.
Assay Execution:
Dispense 5 µL of kinase/substrate mix to all wells.
Dispense 50 nL of DMSO (negative controls) or inhibitor (positive controls).
Incubate for 60 minutes at room temperature.
Initiate the kinase reaction by adding 5 µL of ATP solution.
Incubate for 60 minutes at room temperature.
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
Incubate for 40 minutes.
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes.
Read luminescence on a plate reader.
Analysis: Calculate the mean and standard deviation for both positive and negative controls. Use the formula above to calculate the Z'-factor. Repeat until the Z'-factor is consistently ≥ 0.5.
Part 2: The High-Throughput Screening Campaign
With a validated assay, the full library screen can commence. This phase leverages robotics and automation to test thousands of compounds daily.[3][12]
HTS Workflow: From Library to Primary Hits
The HTS process is a highly orchestrated series of steps designed for efficiency and reproducibility.[3] It involves preparing compound plates, executing the biochemical assay on a robotic platform, and acquiring the data.[3]
Caption: Automated HTS workflow from compound plating to primary hit identification.
Protocol 2: Full Library Screening
Objective: To screen the entire 3-cyclobutyl-1,2-oxazol-5-amine library at a single concentration to identify primary hits.
Instrumentation: Fully integrated robotic system including a liquid handler, plate handler, incubator, and plate reader.
Methodology:
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each library compound from the 10 mM stock plates into 384-well assay plates to achieve a final assay concentration of 10 µM. Each plate must contain 16 negative control (DMSO) and 16 positive control wells.
Automated Assay Execution: The robotic system will perform the validated assay protocol (Protocol 1, Step 4) on all plates.
Data Acquisition: Luminescence data for each well is collected by the plate reader and automatically uploaded to a LIMS database.
Daily Quality Control: The Z'-factor is calculated for every plate. Plates with a Z'-factor < 0.5 are flagged and must be re-screened.
Hit Selection: For each plate, calculate the mean and standard deviation (SD) of the negative control wells. The percent inhibition for each compound well is calculated as:
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
Primary hits are defined as compounds exhibiting inhibition greater than three times the standard deviation of the plate mean.[15]
Part 3: Hit Triage - Separating Signal from Noise
A primary HTS campaign will inevitably generate false positives.[12][16] A rigorous hit triage process is essential to eliminate artifacts and focus resources on genuine, target-specific inhibitors.[1]
The Imperative of Confirmation and Counter-Screening
Primary hits are merely putative.[16] They must be confirmed through re-testing, and then vetted through a series of counter-screens designed to identify common sources of assay interference.[16]
Hit Confirmation: Re-test the primary hits in full dose-response curves using the primary assay.[14] This confirms the activity and establishes potency (IC50).
Counter-Screens: These are assays designed to detect off-target or technology-specific interference.[16] For a luminescence-based assay, a key counter-screen is one that detects inhibitors of the luciferase enzyme itself.[16]
Orthogonal Assays: A secondary assay that uses a different detection technology to measure kinase inhibition.[14] This ensures the observed activity is not an artifact of the primary assay format.
Caption: Decision workflow for hit confirmation and triage to eliminate false positives.
Data Presentation and Hit Prioritization
The data from the triage process should be compiled to allow for clear, evidence-based decision-making.
Table 1: Example Hit Triage and Confirmation Data
Compound ID
Primary Screen (% Inhibition @ 10µM)
Confirmation IC50 (µM) [Primary Assay]
Luciferase Counter-Screen IC50 (µM)
Orthogonal Assay IC50 (µM)
Hit Status
CB-OXA-001
85.2
0.75
> 50
0.98
Confirmed Hit
CB-OXA-002
78.9
1.2
1.5
> 50
False Positive
CB-OXA-003
65.4
> 20
> 50
> 50
Inactive
CB-OXA-004
92.1
0.21
> 50
0.33
Confirmed Hit
Protocol 3: Hit Confirmation and Counter-Screening
Objective: To validate primary hits and eliminate assay interference artifacts.
Methodology:
Compound Re-supply: Procure fresh, powdered samples of all primary hit compounds and verify their identity and purity (>95%) by LC-MS and NMR.[17]
Dose-Response Confirmation: Using the fresh samples, perform 10-point, half-log serial dilutions (e.g., from 50 µM to 2.5 nM).[14] Test these dilutions in triplicate in the primary kinase assay to generate IC50 curves.
Luciferase Counter-Screen: In parallel, test the same serial dilutions in an assay containing only the luciferase enzyme, its substrate, and ATP. Compounds that show dose-dependent inhibition in this assay are flagged as luciferase inhibitors and are deprioritized.
Orthogonal Assay: For compounds that are confirmed in the primary assay and are inactive in the counter-screen, perform a final validation using an orthogonal method. A fluorescence polarization (FP) assay, for instance, measures the binding of a fluorescent tracer to the kinase and is an excellent orthogonal choice.
Conclusion
This application note outlines a robust, self-validating framework for the high-throughput screening of 3-cyclobutyl-1,2-oxazol-5-amine libraries. By prioritizing rigorous assay development, embedding stringent quality control metrics like the Z'-factor, and executing a logical hit triage cascade, researchers can confidently identify high-quality, target-specific hit compounds.[1] The results from this workflow provide a strong foundation for subsequent hit-to-lead medicinal chemistry efforts, accelerating the drug discovery pipeline.[3]
References
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]
Yasuda, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 735-744. Retrieved from [Link]
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
Wieckowski, S., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 37-46. Retrieved from [Link]
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27649. Retrieved from [Link]
Baell, J. B., & Nissink, J. W. M. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 7(7), 1143–1146. Retrieved from [Link]
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
ResearchGate. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
Inglese, J., et al. (2006). Design and implementation of high-throughput screening assays. Nature Chemical Biology, 2(10), 527-537. Retrieved from [Link]
Pelz, O., et al. (2014). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 30(20), 2976-2978. Retrieved from [Link]
Collaborative Drug Discovery. (2023, October 12). Plate Quality Control. Retrieved from [Link]
CCTS Drug Discovery Seminar Series. (2018, April 4). High Throughput Screening [Video]. YouTube. Retrieved from [Link]
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
MDPI. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Retrieved from [Link]
Egan, D. F., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 9(9), e107399. Retrieved from [Link]
PubChem. (n.d.). 3-cyclobutyl-1,2-oxazol-5-amine. Retrieved from [Link]
Application Note: Comprehensive Characterization of 3-Cyclobutyl-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction 3-Cyclobutyl-1,2-oxazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
3-Cyclobutyl-1,2-oxazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its potential as a versatile building block for the synthesis of novel therapeutic agents. The unique combination of a cyclobutane ring and an isoxazole core imparts specific stereochemical and electronic properties that can influence biological activity. Accurate and comprehensive characterization of this molecule is paramount for ensuring its purity, identity, and stability, which are critical aspects of the drug development pipeline.
This application note provides a detailed guide to the analytical techniques for the thorough characterization of 3-Cyclobutyl-1,2-oxazol-5-amine. The methodologies described herein are designed to be robust and reproducible, providing a framework for researchers to obtain high-quality analytical data. The protocols are presented with an emphasis on the underlying scientific principles, enabling users to understand the rationale behind the experimental choices.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-Cyclobutyl-1,2-oxazol-5-amine is essential for the development of appropriate analytical methods.
The comprehensive characterization of 3-Cyclobutyl-1,2-oxazol-5-amine involves a multi-technique approach to elucidate its structure, purity, and identity. The following workflow is recommended:
Caption: Recommended analytical workflow for the characterization of 3-Cyclobutyl-1,2-oxazol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is recommended for the complete assignment of all proton and carbon signals.
Protocol for NMR Analysis
Sample Preparation:
Accurately weigh 5-10 mg of 3-Cyclobutyl-1,2-oxazol-5-amine.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the sample's solubility.
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz Spectrometer):
¹H NMR:
Pulse Program: zg30
Number of Scans: 16
Relaxation Delay (d1): 2.0 s
Spectral Width: 20 ppm
Acquisition Time: 4.0 s
¹³C NMR:
Pulse Program: zgpg30 (proton-decoupled)
Number of Scans: 1024
Relaxation Delay (d1): 2.0 s
Spectral Width: 240 ppm
Acquisition Time: 1.5 s
Data Processing and Analysis:
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integrate the ¹H NMR signals to determine the relative number of protons.
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the corresponding protons and carbons in the molecule. For complex structures, 2D NMR experiments are invaluable for confirming assignments.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Protocol for HRMS Analysis (Electrospray Ionization - ESI)
Sample Preparation:
Prepare a dilute solution of 3-Cyclobutyl-1,2-oxazol-5-amine (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
Instrument Parameters (Example for a Q-TOF Mass Spectrometer):
Ionization Mode: ESI Positive
Capillary Voltage: 3.5 kV
Sampling Cone Voltage: 30 V
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Mass Range: m/z 50-500
Acquisition Mode: TOF MS (for accurate mass measurement)
Data Analysis:
Identify the molecular ion peak ([M+H]⁺). For 3-Cyclobutyl-1,2-oxazol-5-amine, this would be expected at m/z 139.0866.[1]
Calculate the elemental composition from the accurate mass measurement and compare it with the theoretical value. The high resolution and accuracy of the data will confirm the molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR)
Sample Preparation:
Place a small amount of the solid 3-Cyclobutyl-1,2-oxazol-5-amine sample directly onto the ATR crystal.
Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.
Instrument Parameters:
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32
Data Analysis:
Identify the characteristic absorption bands for the functional groups present in the molecule. Expected characteristic peaks include:
N-H stretching (amine): ~3400-3250 cm⁻¹
C-H stretching (cyclobutane and isoxazole): ~3100-2850 cm⁻¹
C=N stretching (isoxazole): ~1650-1550 cm⁻¹
N-O stretching (isoxazole): ~1450-1350 cm⁻¹
C-N stretching (amine): ~1250-1020 cm⁻¹
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound and for quantifying it in various matrices. A UV detector is commonly used for detection, and coupling with a mass spectrometer (LC-MS) can provide additional confirmation of identity.
Protocol for HPLC Purity Analysis
Sample Preparation:
Prepare a stock solution of 3-Cyclobutyl-1,2-oxazol-5-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Further dilute the stock solution with the mobile phase to a working concentration of about 100 µg/mL.
Chromatographic Conditions (Example Method):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: UV at 254 nm
Data Analysis:
Integrate the area of all peaks in the chromatogram.
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Optimizing reaction conditions for 3-Cyclobutyl-1,2-oxazol-5-amine synthesis
Technical Support Portal: Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine. This d...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Portal: Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure a successful and reproducible synthesis. Our approach is built on explaining the fundamental chemistry behind each step, empowering you to make informed decisions in your laboratory work.
The synthesis of 3-substituted-1,2-oxazol-5-amines is a crucial transformation in medicinal chemistry, as this scaffold is present in numerous biologically active molecules. The most common and reliable route to 3-Cyclobutyl-1,2-oxazol-5-amine involves a condensation and cyclization reaction between a β-ketonitrile precursor, specifically 3-cyclobutyl-3-oxopropanenitrile , and hydroxylamine .
The reaction proceeds via a nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the stable 1,2-oxazole ring. The regioselectivity, favoring the 5-amino isomer over the 5-hydroxy isomer, is driven by the reaction pathway where the amine of hydroxylamine attacks the more electrophilic ketone, and the hydroxyl group attacks the nitrile carbon during cyclization.
Understanding this mechanism is key to troubleshooting. For instance, the choice of base is critical; it must be strong enough to deprotonate hydroxylamine hydrochloride but not so strong as to promote self-condensation of the β-ketonitrile starting material.
Caption: General reaction mechanism for the synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing quick and actionable answers based on established chemical principles.
Q1: What are the ideal starting materials and how do I assess their quality?A1: The primary starting materials are 3-cyclobutyl-3-oxopropanenitrile and hydroxylamine hydrochloride . The β-ketonitrile can be synthesized via a Claisen condensation between ethyl cyclobutanecarboxylate and acetonitrile. Purity is paramount. Use NMR spectroscopy to confirm the structure and assess the purity of the β-ketonitrile; it should be free of residual starting esters or solvents. Hydroxylamine hydrochloride should be a fine, white crystalline solid. Discolored (yellow or brown) reagent suggests decomposition and should not be used.
Q2: Which solvent and base combination is recommended for the cyclization reaction?A2: The choice of solvent and base directly impacts reaction kinetics and yield.
Solvent: Ethanol or methanol are excellent choices as they readily dissolve both the starting materials and the base, and their protic nature can facilitate the proton transfer steps in the mechanism.
Base: A mild base is required to free the hydroxylamine from its hydrochloride salt. Sodium acetate or potassium carbonate are often sufficient. The use of a very strong base like sodium hydroxide can lead to side reactions, including hydrolysis of the nitrile. The reaction between an aldehyde or ketone with hydroxylamine hydrochloride is a classic method for forming oximes[1][2].
Q3: What is the optimal reaction temperature and duration?A3: This reaction is typically performed at elevated temperatures to drive the dehydration step. Refluxing in ethanol (approx. 78°C) for 4-12 hours is a common starting point. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid the formation of degradation byproducts from prolonged heating.
Q4: How do I monitor the reaction effectively?A4: Use TLC with a mobile phase such as 30-50% ethyl acetate in hexanes. The starting β-ketonitrile is relatively nonpolar, while the 3-cyclobutyl-1,2-oxazol-5-amine product, with its free amine group, will have a lower Rf value and may streak if the TLC plate is not basified (e.g., by adding 1% triethylamine to the mobile phase). Staining with potassium permanganate can help visualize the product.
Q5: What are the key spectroscopic features to confirm the final product?A5:
¹H NMR: Expect to see signals for the cyclobutyl protons, a characteristic singlet for the C4-proton of the oxazole ring (typically around 5.5-6.0 ppm), and a broad singlet for the -NH₂ protons (which may exchange with D₂O).
¹³C NMR: Look for the characteristic signals of the oxazole ring carbons (C3, C4, and C5), typically in the range of 90-170 ppm.
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₇H₁₀N₂O should be observed.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
Symptom / Observation
Potential Root Cause
Recommended Corrective Action
Low or No Product Yield
1. Inactive Hydroxylamine: The hydroxylamine hydrochloride may have degraded.
1. Purchase fresh hydroxylamine hydrochloride. Ensure it is stored in a cool, dry place.
2. Incorrect Stoichiometry: An insufficient amount of hydroxylamine was used.
2. Use a slight excess (1.1 to 1.5 equivalents) of hydroxylamine hydrochloride to drive the reaction to completion.
3. Ineffective Base: The base may be too weak or not fully dissolved.
3. Ensure the base (e.g., sodium acetate) is fully dissolved. If yields are still low, consider a slightly stronger base like potassium carbonate.
Multiple Spots on TLC (Impurity Formation)
1. Isomer Formation: While the 5-amino isomer is favored, reaction conditions can sometimes lead to the formation of other regioisomers. The condensation reaction can potentially lead to two isomeric 1,2-oxazoles[3].
1. Control the reaction temperature carefully; do not overheat. Ensure the pH is not excessively high. Purification via column chromatography is usually effective at separating isomers.
2. Starting Material Degradation: The β-ketonitrile can undergo self-condensation or decomposition under harsh basic conditions or prolonged heating.
2. Add the base portion-wise at a lower temperature before heating to reflux. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Product Isolation
1. Product is Water-Soluble: The amine functionality can make the product partially soluble in water, leading to low recovery after aqueous workup.
1. After quenching the reaction, adjust the pH of the aqueous layer to >8 with a base like Na₂CO₃ to ensure the amine is in its free-base form. Saturate the aqueous layer with NaCl ("salting out") to decrease the product's solubility before extracting with a polar organic solvent like ethyl acetate or dichloromethane.
2. Emulsion during Extraction: The presence of polar functionalities can lead to the formation of a stable emulsion during the workup.
2. Add brine (saturated NaCl solution) to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.
Purification Challenges
1. Product Streaking on Silica Gel: The basic amine group interacts strongly with the acidic silica gel, causing poor separation.
1. Deactivate the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine or ammonia in methanol before packing the column. Use a mobile phase containing a small amount of a basic modifier.
Section 4: Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis and purification of 3-Cyclobutyl-1,2-oxazol-5-amine.
Protocol 1: Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyclobutyl-3-oxopropanenitrile (5.00 g, 1.0 equiv), hydroxylamine hydrochloride (3.34 g, 1.2 equiv), and sodium acetate (4.93 g, 1.5 equiv).
Solvent Addition: Add absolute ethanol (50 mL) to the flask.
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to reflux (approximately 78°C).
Monitoring: Monitor the reaction progress every 2 hours using TLC (Mobile Phase: 40% Ethyl Acetate in Hexanes + 1% Triethylamine). The reaction is typically complete within 8 hours.
Workup - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Workup - Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Stir vigorously. Adjust the pH of the aqueous layer to ~9 using a saturated solution of sodium carbonate.
Workup - Separation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
Protocol 2: Purification by Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in a 5% triethylamine/hexanes solution. Pack a glass column with this slurry.
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica onto the top of the packed column.
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%), ensuring each fraction of the mobile phase contains 1% triethylamine to prevent streaking.
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield 3-Cyclobutyl-1,2-oxazol-5-amine as a purified solid or oil.
References
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
Chiacchio, U., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.
Bansal, R. K. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecules.
Popova, Y., et al. (2024).
Petrov, V. A., et al. (2016). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
Wu, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
Yadav, J. S., et al. (2010). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
Pérez, C., et al. (2023).
Wu, X., et al. (2017).
Allen, C. F. H. (n.d.). Hydroxylamine reacts with. Retrieved from [Link]
Journal of the Indian Chemical Society. (2020).
Al-Zaydi, K. M. (2016). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.
Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone [Video]. YouTube. [Link]
Technical Support Center: Purification of 3-Cyclobutyl-1,2-oxazol-5-amine
Welcome to the technical support center for the purification of 3-Cyclobutyl-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-Cyclobutyl-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar heterocyclic amines. Our approach is rooted in providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Understanding the Molecule: Key Physicochemical Properties
3-Cyclobutyl-1,2-oxazol-5-amine possesses a unique combination of functional groups that dictate its purification challenges:
A Basic Amino Group: The primary amine at the 5-position of the oxazole ring is a Brønsted-Lowry base. This basicity is a double-edged sword in purification. While it allows for manipulation through acid-base chemistry, it also leads to strong interactions with acidic stationary phases like silica gel, often resulting in poor chromatographic performance.
A Polar Heterocyclic Core: The 1,2-oxazole ring system, along with the amine substituent, imparts significant polarity to the molecule. This influences its solubility in various organic solvents and its retention characteristics in chromatography.
Potential for Instability: The 5-aminooxazole moiety can be susceptible to hydrolysis, particularly under acidic conditions, which can lead to ring-opening and degradation of the desired product.[1] This is a critical consideration when selecting a purification method.
This section addresses common issues encountered during the purification of 3-Cyclobutyl-1,2-oxazol-5-amine in a question-and-answer format, providing both explanations and actionable solutions.
Chromatography Challenges
Question 1: I'm seeing significant peak tailing and poor separation of my compound on a standard silica gel column. What's causing this and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like your amino-oxazole on acidic silica gel. The acidic silanol groups on the silica surface strongly interact with the basic amine via acid-base interactions. This leads to a non-uniform elution process, resulting in broad, tailing peaks and poor resolution from impurities.
Technical Support Center: Overcoming Poor Aqueous Solubility of Oxazole Compounds
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of oxazole-containing compounds. Oxazole derivatives are a cornerstone in medicinal chemistry, demonstr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of oxazole-containing compounds. Oxazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, their often-hydrophobic nature presents a major hurdle in preclinical and clinical development, impacting bioavailability and therapeutic efficacy.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth exploration of the underlying causes of poor solubility and offers a range of practical, evidence-based strategies to overcome this challenge. The information is presented in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: Why do many of my oxazole compounds exhibit poor aqueous solubility?
A1: The low water solubility of many oxazole derivatives can be attributed to several key physicochemical properties:
Aromaticity and Hydrophobicity: The oxazole ring itself is an aromatic heterocycle.[5] When incorporated into larger molecules, especially those with multiple aromatic or aliphatic substituents, the overall hydrophobicity (water-repelling nature) of the compound increases significantly.
Molecular Planarity and Crystal Lattice Energy: The planarity of the oxazole ring system can facilitate strong intermolecular π-π stacking interactions in the solid state. This leads to a highly stable crystal lattice with high lattice energy, which must be overcome for the compound to dissolve.
Lack of Ionizable Groups: Many oxazole-based compounds lack readily ionizable functional groups (i.e., strong acids or bases). This prevents the use of simple salt formation, a common and effective method for increasing aqueous solubility.[6]
Q2: What are the immediate consequences of poor solubility in my experiments?
A2: Poor aqueous solubility can manifest in several ways, leading to unreliable and difficult-to-interpret experimental results:
Underestimation of Biological Activity: If a compound does not fully dissolve in the assay medium, its effective concentration at the target site will be lower than intended, potentially leading to an underestimation of its true potency (e.g., higher IC50 values).
Precipitation in Stock Solutions and Assays: Compounds may precipitate out of solution upon dilution of a high-concentration DMSO stock into an aqueous assay buffer. This can cause variability in results and may even interfere with analytical instrumentation.
Low Oral Bioavailability: In in vivo studies, poor aqueous solubility is a primary reason for low and variable oral bioavailability. The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed into the bloodstream.[3][7]
Section 2: Formulation Strategies to Enhance Solubility
This section details various formulation-based approaches to improve the solubility of your oxazole compounds without chemically modifying the parent molecule.
Q3: I need a quick and straightforward method to improve the solubility of my oxazole compound for an in vitro assay. What should I try first?
A3: For initial in vitro screening, the use of co-solvents is often the most practical first step.[8][9]
Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds.
Common Co-solvents:
Dimethyl sulfoxide (DMSO)
Ethanol
Propylene glycol
Polyethylene glycol 400 (PEG-400)
Experimental Protocol: Co-solvent Solubilization
Prepare a High-Concentration Stock Solution: Dissolve your oxazole compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
Serial Dilution: Perform serial dilutions of the stock solution in your aqueous assay buffer.
Final Co-solvent Concentration: Critically, ensure the final concentration of the co-solvent in your assay is low (typically ≤1% v/v) to minimize its potential to affect protein function, cell viability, or assay performance.[9]
Solubility Assessment: Visually inspect for any precipitation and, if possible, quantify the dissolved concentration using techniques like HPLC.
Causality Behind Experimental Choices: Starting with a high-concentration stock in a strong organic solvent like DMSO ensures the compound is fully dissolved initially. The key is to maintain this solubility upon dilution into the aqueous buffer. Limiting the final co-solvent concentration is a crucial control to ensure that any observed biological effects are due to your compound and not the solvent. However, be aware that there can be a trade-off between solubility and permeability when using co-solvents.[10]
Q4: My compound is still precipitating even with co-solvents, or I need a more significant improvement in solubility for in vivo studies. What are my other options?
A4: When co-solvents are insufficient, more advanced formulation strategies are necessary. These include cyclodextrin complexation and the creation of amorphous solid dispersions.
Option 1: Cyclodextrin Inclusion Complexes
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] Poorly soluble "guest" molecules, like your oxazole compound, can be encapsulated within this hydrophobic core, forming an inclusion complex that has significantly improved aqueous solubility.[12][13][14]
Commonly Used Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Molar Ratio Determination: Start with a 1:1 molar ratio of your oxazole compound to the cyclodextrin.
Mixing: In a mortar, mix the calculated amounts of the compound and cyclodextrin.
Kneading: Add a small amount of a water-alcohol mixture (e.g., 50:50 water:ethanol) to the powder and knead for 30-60 minutes to form a paste.
Drying: Dry the resulting paste in an oven at 40-50°C until the solvent is completely removed.
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
Solubility Testing: Compare the aqueous solubility of the complex to that of the unformulated compound.
Option 2: Amorphous Solid Dispersions (ASDs)
Mechanism of Action: ASDs involve dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[15][16][17] The amorphous form of a drug has higher free energy and, consequently, higher apparent solubility and a faster dissolution rate compared to its stable crystalline form.[15]
Common Polymers:
Polyvinylpyrrolidone (PVP)
Hydroxypropyl methylcellulose (HPMC)
Soluplus®
Experimental Protocol: Preparation of an ASD (Solvent Evaporation Method) [18]
Dissolution: Dissolve both your oxazole compound and the chosen polymer in a common volatile organic solvent (e.g., methanol, acetone, or a mixture).
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
Further Drying: Scrape off the film and dry it further in a vacuum oven to remove any residual solvent.
Milling and Sieving: Mill the dried material and pass it through a sieve to obtain a fine powder.
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Data Presentation: Comparison of Solubility Enhancement Strategies
Strategy
Fold Increase in Solubility (Example)
Advantages
Disadvantages
Co-solvents (1% DMSO)
2-5 fold
Simple, quick for in vitro use
Limited solubility enhancement, potential for solvent effects
Significant solubility increase, suitable for in vivo
Requires formulation development, potential for renal toxicity at high doses[3]
Amorphous Solid Dispersion
10-1000+ fold
Highest potential for solubility enhancement
Requires specialized equipment, potential for physical instability (recrystallization)
Section 3: Chemical Modification Strategies
When formulation approaches are not sufficient or a more permanent solution is desired, chemical modification of the oxazole compound itself is a powerful strategy.
Q5: My lead oxazole compound has promising activity but very poor solubility. How can I modify its chemical structure to improve this?
A5: There are two primary chemical modification strategies: introducing polar functional groups and creating prodrugs.
Strategy 1: Introduction of Polar Functional Groups
Mechanism of Action: This approach involves synthetically adding water-solubilizing groups to the oxazole scaffold. This is a classic medicinal chemistry strategy to decrease the overall lipophilicity (logP) of a molecule.[19]
Examples of Polar Groups:
Hydroxyl (-OH)
Amine (-NH2) or its salts (-NH3+Cl-)
Carboxylic acid (-COOH) or its salts (-COO-Na+)
Sulfonate (-SO3H)
Causality Behind Experimental Choices: By introducing groups that can form hydrogen bonds with water or can be ionized to form salts, the interaction of the molecule with the aqueous environment is significantly improved. However, it is critical to perform these modifications at positions on the molecule that are not essential for its interaction with the biological target to avoid a loss of potency.
Strategy 2: The Prodrug Approach
Mechanism of Action: A prodrug is a biologically inactive or less active derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[20][21][22][23] For solubility enhancement, a hydrophilic promoiety is attached to the parent oxazole compound, which is then cleaved in the body.[21][24]
Common Prodrug Strategies for Solubility:
Phosphate Esters: Attaching a phosphate group to a hydroxyl or amine function creates a highly water-soluble prodrug that is cleaved by alkaline phosphatases in the body.
Amino Acid Conjugates: Linking an amino acid to the parent drug can introduce an ionizable group and improve solubility.
Glucuronide Prodrugs: Attaching glucuronic acid can significantly increase water solubility. One study showed an 80-fold increase in solubility for a glucuronide prodrug of 10-hydroxycamptothecin.[21]
Experimental Workflow: Prodrug Design and Evaluation
Caption: Workflow for prodrug development.
Section 4: pH Adjustment and Salt Formation
Q6: My oxazole compound has a weakly acidic or basic functional group. Can I use pH adjustment or salt formation to improve its solubility?
A6: Absolutely. If your oxazole derivative contains an ionizable group, leveraging the pH of the medium is a highly effective and straightforward strategy.[25]
Mechanism of Action: The solubility of a weak acid or a weak base is highly dependent on the pH of the solution.[26][27][28]
For a Weakly Basic Oxazole (e.g., containing an amine): As the pH is lowered below its pKa, the amine group becomes protonated (e.g., R-NH3+). This charged, ionized form is significantly more soluble in water than the neutral form.
For a Weakly Acidic Oxazole (e.g., containing a carboxylic acid or phenol): As the pH is raised above its pKa, the acidic group becomes deprotonated (e.g., R-COO-). This charged, ionized form is also much more water-soluble.
Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2 to pH 10).
Equilibrate: Add an excess amount of your solid oxazole compound to each buffer.
Shake/Stir: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
Separate and Quantify: Centrifuge or filter the samples to separate the undissolved solid. Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Plot the Data: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.
From pH Adjustment to Salt Formation:
If a specific pH range provides a significant solubility advantage, you can create a stable, solid salt form of your compound.[6]
For a Basic Compound: React it with an acid (e.g., HCl, HBr, methanesulfonic acid) to form a hydrochloride, hydrobromide, or mesylate salt.
For an Acidic Compound: React it with a base (e.g., NaOH, KOH, meglumine) to form a sodium, potassium, or meglumine salt.
Technical Support Center: Scaling Up the Synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine
Welcome to the dedicated technical support guide for the synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of 3-Cyclobutyl-1,2-oxazol-5-amine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and offer practical, field-proven insights to ensure a robust, safe, and efficient scale-up process.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of 3-substituted-1,2-oxazol-5-amines is a cornerstone reaction in medicinal chemistry, providing a versatile scaffold for further elaboration. The most common and scalable route involves the cyclocondensation of a β-keto nitrile or a related activated precursor with hydroxylamine. For our target molecule, the process begins with the generation of a suitable cyclobutyl-containing 1,3-dicarbonyl equivalent, which then undergoes ring formation.
A highly effective strategy involves the Claisen condensation of cyclobutylacetate with a suitable ester (e.g., ethyl formate) to generate a β-keto ester intermediate, which can then be converted to a more reactive β-enamino ketoester. This intermediate reacts regioselectively with hydroxylamine to form the desired 1,2-oxazole ring system.[1]
Technical Support Center: Enhancing Stereoselectivity in Cyclobutane Ring Functionalization
Welcome to the technical support center for stereoselective cyclobutane ring functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for stereoselective cyclobutane ring functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and functionalizing this valuable structural motif. Here, we address common experimental challenges with in-depth, field-proven insights and troubleshooting strategies to enhance the stereoselectivity of your reactions.
Section 1: Troubleshooting [2+2] Cycloadditions
The [2+2] cycloaddition is a powerful tool for constructing cyclobutane rings, but achieving high stereoselectivity can be challenging. This section addresses common issues encountered during these reactions.
Question 1: My [2+2] photocycloaddition is resulting in a low yield and a mixture of diastereomers. What are the likely causes and how can I improve the diastereoselectivity?
Answer:
Low yield and poor diastereoselectivity in [2+2] photocycloadditions often stem from several competing processes and suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
Cis/Trans Isomerization: A major competing reaction is the cis/trans isomerization of the alkene starting material upon photoexcitation.[1] This can lead to the formation of undesired stereoisomers.
Troubleshooting:
Increase Reaction Rate: A higher reaction rate can outcompete the isomerization process.[1] This can be achieved by increasing the concentration of the reactants or using a more efficient photosensitizer.
Use Cyclic Alkenes: Cyclic alkenes are less prone to cis/trans isomerization and often undergo [2+2] photocycloadditions more readily.[1]
Suboptimal Temperature: Temperature can significantly influence the facial selectivity of the cycloaddition.
Troubleshooting:
Low-Temperature Reactions: Performing the reaction at a lower temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.[2]
Ineffective Stereocontrol Elements: The choice and positioning of chiral auxiliaries or directing groups are critical for inducing facial selectivity.
Troubleshooting:
Chiral Auxiliaries: The introduction of a chiral auxiliary, such as a dioxolane, on one of the starting materials can effectively control the stereochemistry of the resulting cyclobutane.[2][3]
Chiral Templates: Utilizing a chiral hydrogen-bonding template can shield one face of the alkene, leading to excellent regio-, diastereo-, and enantioselectivity.[2]
Formation of Regioisomers: Besides stereoisomers, the formation of "head-to-head" and "head-to-tail" regioisomers can complicate the product mixture.[4]
Troubleshooting:
Catalyst Control: The use of a suitable catalyst, such as Ru(bpy)32+, can promote the desired regioselectivity.[4]
Question 2: I am observing significant side reactions, such as functional group cleavage, during my direct photochemical [2+2] cycloaddition. How can I mitigate this?
Answer:
Direct photochemical reactions often require high-energy, short-wavelength UV light, which can lead to undesirable side reactions.[4]
Energy Transfer Catalysis: Employing a photocatalytic energy transfer (EnT) strategy is an effective solution.[4]
Mechanism: In this approach, a photosensitizer absorbs the light and then transfers the energy to the substrate, promoting it to an excited state that can undergo the desired cycloaddition. This allows the use of lower-energy visible light, which is less likely to cause side reactions.[4]
Recommended Catalysts: Thioxanthone-based catalysts are effective for promoting triplet energy transfer under visible light irradiation.[5]
Section 2: Optimizing Pyrrolidine Ring Contractions
The ring contraction of pyrrolidines to cyclobutanes is a stereospecific process that can provide access to highly substituted four-membered rings. However, side reactions and loss of stereochemical integrity can occur.
Question 3: My pyrrolidine ring contraction is giving a low yield of the desired cyclobutane and forming significant amounts of an alkene byproduct. What is happening and how can I improve the reaction?
Answer:
The formation of an alkene byproduct is a known issue in pyrrolidine ring contractions and arises from β-fragmentation of the 1,4-biradical intermediate.[6][7]
Understanding the Mechanism: The reaction proceeds through a 1,4-biradical intermediate formed after nitrogen extrusion.[6][7][8] This biradical can either cyclize to form the desired cyclobutane or undergo C-C bond cleavage (β-fragmentation) to yield an olefinic side product.[6][7][9]
Troubleshooting Strategies:
Substrate Modification: The substitution pattern of the pyrrolidine can influence the partitioning between cyclization and fragmentation. Introducing a quaternary carbon center at the β-position of the pyrrolidine can favor the formation of the cyclobutane.[6]
Reaction Conditions: While the reaction is often heated, it can proceed at lower temperatures (e.g., 20 °C), which may alter the product distribution.[8] However, lower temperatures might also lead to competitive oxidation of the substrate.[8]
Question 4: I am concerned about the stereochemical outcome of my pyrrolidine ring contraction. Is the reaction always stereospecific?
Answer:
The ring contraction is generally highly stereospecific, with the stereochemistry of the starting pyrrolidine being transferred to the cyclobutane product.[6][7]
Stereoretentive Cyclization: The rapid C-C bond formation from the singlet 1,4-biradical intermediate typically occurs with retention of stereochemistry.[6][7] Even when all stereocenters in the starting material are destroyed during the reaction, the stereoinformation can be effectively transferred to the product.[6][7]
Potential for Stereoinversion: While rare, the formation of small quantities of stereoinverted cyclobutanes has been reported.[6][7] This is thought to arise from the thermally generated singlet 1,4-biradical.
Confirmation of Stereospecificity: Radical trapping experiments using reagents like TEMPO can suppress the formation of the cyclobutane, supporting the radical nature of the transformation and the intermediacy of the 1,4-biradical.[8]
Section 3: Controlling Stereoselectivity in C-H Functionalization of Cyclobutanes
Direct C-H functionalization offers an efficient way to elaborate cyclobutane scaffolds. However, achieving high facial selectivity can be challenging.
Question 5: My directing group-assisted C-H arylation of a cyclobutane substrate is producing a mixture of mono- and bis-arylated products. How can I improve the selectivity for the mono-arylated product?
Answer:
The formation of a mixture of mono- and bis-arylated products indicates that the rates of the first and second arylations are comparable.[10]
Troubleshooting:
Reaction Stoichiometry and Time: Carefully controlling the stoichiometry of the arylating agent and the reaction time can favor the formation of the mono-arylated product.
Substrate Modification: Altering the electronic or steric properties of the substrate can sometimes differentiate the rates of the two arylations.
Question 6: I am experiencing low reactivity and decomposition in my C-H functionalization reaction. What could be the issue?
Answer:
Low reactivity and decomposition can be caused by several factors, including the nature of the directing group and substituents on the cyclobutane ring.[10]
Coordinating Substituents: Substituents that can chelate with the metal catalyst, such as some nitrogen-containing groups, can form unreactive complexes and prevent the desired C-H activation.[10]
Troubleshooting:
Protecting Groups: If a coordinating functional group is present, consider using a protecting group that is less coordinating. For example, an ester may be less problematic than a phthalimide.[10]
Reaction Temperature: Some C-H functionalization reactions require elevated temperatures to proceed, but this can also lead to decomposition.[10]
Troubleshooting:
Optimization of Conditions: A careful optimization of the reaction temperature and time is necessary to find a balance between reactivity and substrate stability.
HTIB and ammonium carbamate generate the iodonitrene species in situ.
Solvent
2,2,2-Trifluoroethanol (TFE)
TFE is a suitable solvent for this transformation.
Temperature
80 °C
Elevated temperature is typically required to promote the reaction.
Reaction Time
12-24 hours
Reaction time may vary depending on the substrate.
Step-by-Step Methodology:
To a solution of the pyrrolidine derivative in TFE, add ammonium carbamate followed by hydroxy(tosyloxy)iodobenzene (HTIB).
Heat the reaction mixture to 80 °C and stir for the specified time.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of Na2S2O3.
Extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Workflow for Troubleshooting Low Diastereoselectivity in [2+2] Photocycloadditions
Caption: Troubleshooting flowchart for low diastereoselectivity in [2+2] photocycloadditions.
Proposed Mechanism of Pyrrolidine Ring Contraction
Caption: Proposed mechanism for the stereoselective ring contraction of pyrrolidines.
References
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9992-10022. [Link]
Li, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chemistry of Natural Compounds, 60, 1-23. [Link]
Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18886-18891. [Link]
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15583. [Link]
Thomson, R. J., & Davies, H. M. L. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2419-2433. [Link]
Mas-Ballesté, R., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4268-4275. [Link]
Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [PMC Pre-print]. [Link]
Chen, Y.-J., et al. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(40), 8465-8468. [Link]
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15583. [Link]
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [PMC Pre-print]. [Link]
Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [ResearchGate Pre-print]. [Link]
ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. [Link]
Technical Support Center: Stability and Storage of 3-Cyclobutyl-1,2-oxazol-5-amine
Welcome to the technical support center for 3-Cyclobutyl-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Cyclobutyl-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for the storage and handling of this compound to prevent its decomposition.
Introduction
3-Cyclobutyl-1,2-oxazol-5-amine is a unique heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The stability of this molecule is critical for obtaining reliable and reproducible experimental results. This guide addresses common questions and challenges related to its storage and provides protocols to ensure its integrity. The isoxazole ring, while generally stable, can be susceptible to certain conditions, and the presence of a primary amino group introduces specific handling requirements.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of 3-Cyclobutyl-1,2-oxazol-5-amine?
A1: The decomposition of 3-Cyclobutyl-1,2-oxazol-5-amine is primarily influenced by three main factors:
Hydrolysis: The 1,2-oxazole ring is susceptible to cleavage under both acidic and basic conditions.
Oxidation: The primary amino group and the oxazole ring itself can be prone to oxidative degradation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.
Photolysis: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the degradation of the oxazole ring.[1]
Q2: What is the recommended temperature for storing 3-Cyclobutyl-1,2-oxazol-5-amine?
A2: For long-term storage, it is recommended to keep 3-Cyclobutyl-1,2-oxazol-5-amine at -20°C or below in a tightly sealed container. For short-term storage (days to a few weeks), refrigeration at 2-8°C is acceptable.[2] Storing amines at temperatures below 30°C helps to minimize volatility and maintain stability.[3]
Q3: How should I handle the compound to minimize degradation during experimental use?
A3: To minimize degradation during use, we recommend the following practices:
Allow the container to warm to room temperature before opening to prevent moisture condensation.
Use the compound in a well-ventilated area or a fume hood.[4]
Minimize exposure to atmospheric oxygen and moisture by working under an inert atmosphere (e.g., nitrogen or argon) when possible.
Protect the compound from light by using amber vials or by wrapping containers in aluminum foil.
Use clean, dry spatulas and glassware to avoid cross-contamination.
Q4: What are the visual signs of decomposition?
A4: While subtle degradation may not be visible, significant decomposition of 3-Cyclobutyl-1,2-oxazol-5-amine may manifest as:
Color change: A noticeable change from its initial color (e.g., to a darker or yellowish hue) can indicate degradation.
Clumping or change in texture: The appearance of clumps or a change from a crystalline solid to a more amorphous or oily substance can be a sign of decomposition.
Insolubility: If the compound becomes difficult to dissolve in solvents in which it was previously soluble, this may indicate the formation of polymeric degradation products.
Q5: How can I analytically confirm the purity and detect degradation of my sample?
A5: The purity of 3-Cyclobutyl-1,2-oxazol-5-amine can be assessed using several analytical techniques:
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common method for assessing purity and quantifying impurities. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and identifying potential degradation products by their mass-to-charge ratio.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and are effective for identifying and quantifying degradation products.[7][8] Changes in chemical shifts or the appearance of new signals can signify decomposition.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides potential causes and solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Inconsistent biological assay results
Degradation of the compound leading to lower effective concentration or formation of interfering byproducts.
1. Verify the purity of your stock solution using HPLC-UV or LC-MS. 2. Prepare fresh stock solutions from a solid sample stored under recommended conditions. 3. Avoid repeated freeze-thaw cycles of stock solutions.
Appearance of new, unexpected peaks in HPLC chromatogram
The compound has started to decompose. This could be due to improper storage or handling.
1. Review your storage and handling procedures against the recommendations in this guide. 2. Consider performing a forced degradation study to identify the likely degradation products and optimize your analytical method to separate them from the parent compound. 3. If possible, identify the new peaks using LC-MS to understand the degradation pathway.
Solid compound has changed color or become sticky
Significant degradation has likely occurred due to prolonged exposure to air, moisture, or light.
1. It is highly recommended to discard the degraded material and use a fresh, properly stored sample. 2. If you must proceed, purify the compound before use (e.g., by recrystallization or column chromatography), and thoroughly characterize the purified material.
Difficulty dissolving the compound in a previously suitable solvent
Formation of insoluble degradation products or polymers.
1. Attempt to dissolve a small amount in a stronger solvent to confirm if it is an insolubility issue. 2. If the compound remains insoluble, it is likely degraded and should not be used for quantitative experiments.
Part 3: Understanding and Preventing Decomposition Pathways
To effectively prevent the decomposition of 3-Cyclobutyl-1,2-oxazol-5-amine, it is crucial to understand the underlying chemical mechanisms.
Hydrolytic Decomposition
The 1,2-oxazole ring can undergo hydrolysis, particularly in the presence of strong acids or bases. This process involves the cleavage of the ring, which can lead to the formation of various open-chain products.
Mechanism: The hydrolysis is often initiated by the protonation of the ring nitrogen under acidic conditions or nucleophilic attack at the C5 position under basic conditions, leading to ring opening.
Prevention:
Avoid storing the compound in solutions with extreme pH values for extended periods.
If your experimental protocol requires acidic or basic conditions, prepare the solutions fresh and use them promptly.
Store the solid compound in a dry environment to minimize contact with moisture.
Oxidative Decomposition
The primary amino group makes the molecule susceptible to oxidation. The oxazole ring itself can also be a target for oxidation.
Mechanism: Oxidation can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts. This can lead to the formation of colored impurities and potentially ring-cleaved products.
Prevention:
Store the compound under an inert atmosphere (e.g., argon or nitrogen).
Use de-gassed solvents for preparing solutions.
Avoid sources of metal contamination (e.g., using metal spatulas for extended periods).
Consider the addition of antioxidants in some formulations, though compatibility must be verified.
Photolytic Decomposition
Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
Mechanism: Photolytic degradation can involve complex radical pathways, leading to a variety of degradation products. Oxazole rings are known to undergo photolysis, which can result in the formation of oxidation products.[1]
Prevention:
Store the compound in amber glass vials or light-blocking containers.
Minimize exposure to direct sunlight and fluorescent lighting during handling and experiments.
Visualizing Decomposition Pathways
The following diagram illustrates the primary environmental factors that can lead to the decomposition of 3-Cyclobutyl-1,2-oxazol-5-amine.
Caption: Key environmental factors contributing to the decomposition of 3-Cyclobutyl-1,2-oxazol-5-amine.
Part 4: Experimental Protocols
This section provides detailed protocols for the proper storage, handling, and analysis of 3-Cyclobutyl-1,2-oxazol-5-amine.
Recommended Storage Protocol
Receipt of Compound: Upon receipt, immediately transfer the compound to a dedicated, light-protected, and tightly sealed container.
Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.
Temperature: Store the container in a freezer at -20°C or colder.
Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.
Inventory: Maintain a log of when the container is opened and closed to track potential exposure to atmospheric conditions.
Protocol for Preparing Stock Solutions
Equilibration: Before opening, allow the container of the solid compound to warm to room temperature for at least 30 minutes to prevent moisture condensation.
Weighing: Weigh the desired amount of the compound quickly and accurately in a low-humidity environment if possible.
Solvent: Use a high-purity, anhydrous solvent for preparing the stock solution. If the solvent is not anhydrous, consider using a freshly opened bottle.
Dissolution: Dissolve the compound in the solvent by gentle vortexing or sonication if necessary.
Storage of Solution: Store the stock solution in a tightly sealed, light-protected vial at -20°C or colder. For very sensitive applications, consider aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Protocol for Monitoring Degradation by HPLC-UV
This protocol provides a general method for monitoring the stability of 3-Cyclobutyl-1,2-oxazol-5-amine. Method optimization may be required.
Sample Preparation:
Prepare a stock solution of 3-Cyclobutyl-1,2-oxazol-5-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
Column Temperature: 30°C.
Analysis:
Inject a freshly prepared sample to establish the initial purity and retention time.
Inject samples from your stored material at regular intervals (e.g., weekly or monthly) to monitor for the appearance of new peaks or a decrease in the area of the main peak.
Calculate the percent purity by dividing the area of the main peak by the total area of all peaks.
Workflow for Stability Assessment
The following diagram outlines a systematic workflow for assessing the stability of 3-Cyclobutyl-1,2-oxazol-5-amine.
Caption: A systematic workflow for conducting a stability study on 3-Cyclobutyl-1,2-oxazol-5-amine.
References
Chalyk, B. A., Kandaurova, I. Y., Hrebeniuk, K. V., Manoilenko, O. V., Kulik, I. B., Iminov, R. T., ... & Mykhailiuk, P. K. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26269-26277. Available at: [Link]
Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Available at: [Link]
Joshi, S., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Egyptian National Cancer Institute, 31(1), 1-13. Available at: [Link]
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]
Chen, Y. C., & Chen, B. H. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-635. Available at: [Link]
Li, Y., et al. (2018). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. Organic Letters, 20(15), 4496-4500. Available at: [Link]
Gapiński, J., et al. (2020). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Catalysts, 10(9), 1033. Available at: [Link]
Chen, Y. C., & Chen, B. H. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624–635. Available at: [Link]
American Chemical Society. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
Al-Gabr, M. M., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(4), 749. Available at: [Link]
Jensen, E. B., & Pedersen, B. L. (1983). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. International journal of pharmaceutics, 15(2), 149-159. Available at: [Link]
Markò, I. E., & Ma, L. (2023). Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. Organic Letters. Available at: [Link]
Al-Ghananeem, A. M., & Crooks, P. A. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3579-3587. Available at: [Link]
University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
Tsumura, Y., et al. (1993). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of the Food Hygienic Society of Japan, 34(5), 417-422. Available at: [Link]
ResearchGate. (2021). Treatment of antimicrobial azole compounds via photolysis, electrochemical and photoelectrochemical oxidation: Degradation kinetics and transformation products. Available at: [Link]
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
Wang, Y., et al. (2024). Microbial degradation mechanism and pathway of the insecticide thiamethoxam by isolated Bacillus Cereus from activated sludge. Journal of Hazardous Materials, 467, 133642. Available at: [Link]
Li, X., et al. (2023). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods, 12(23), 4257. Available at: [Link]
ResearchGate. (2018). Heterocyclic Amines: Occurrence and Prevention in Cooked Food. Available at: [Link]
ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Available at: [Link]
El-Ghenymy, A., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water research, 46(6), 1947-1957. Available at: [Link]
Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232. Available at: [Link]
Malet-Martino, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of pharmaceutical and biomedical analysis, 97, 109-117. Available at: [Link]
Wang, S., et al. (2024). Kinetic nitrogen isotope effects of 18 amino acids degradation during burning processes. Communications Earth & Environment, 5(1), 1-8. Available at: [Link]
Laskin, J., et al. (2016). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 50(20), 10969-10977. Available at: [Link]
Intertek. (n.d.). Testing Primary Aromatic Amines in Food Packaging. Available at: [Link]
NutritionFacts.org. (n.d.). Heterocyclic Amines. Available at: [Link]
Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 183. Available at: [Link]
Zhang, J., et al. (2024). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]
Shchukina, D., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(29), 10296-10303. Available at: [Link]
Sharma, S., et al. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 58(11), 1059-1067. Available at: [Link]
Technical Support Center: Method Refinement for Quantitative Analysis of Oxazole Derivatives
Welcome to the technical support center for the quantitative analysis of oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these important he...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the quantitative analysis of oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these important heterocyclic compounds. Oxazole-containing structures are pivotal scaffolds in medicinal chemistry, found in numerous natural products and FDA-approved drugs targeting a wide range of diseases.[1][2][3] Their unique physicochemical properties, however, can present distinct challenges during bioanalysis.
This document provides in-depth, field-proven insights into troubleshooting and refining analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and compliant with regulatory expectations.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the development of quantitative assays for oxazole derivatives.
Q1: What are the primary challenges in the quantitative bioanalysis of oxazole derivatives?
A1: The analysis of oxazole derivatives, particularly in complex biological matrices like plasma or tissue homogenates, presents several key challenges:
Matrix Effects: Co-eluting endogenous components, such as phospholipids, can significantly suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate and imprecise results.[4]
Chromatographic Behavior: The basic nitrogen atom in the oxazole ring can cause peak tailing due to secondary interactions with residual silanol groups on silica-based HPLC columns.[5][6] This can compromise resolution and integration accuracy.
Chemical Stability: The oxazole ring can be susceptible to hydrolysis and ring-opening under certain pH conditions (particularly strongly acidic or basic), which can lead to analyte loss during sample storage, preparation, or analysis.[2][7]
Metabolic Lability: Oxazole-containing drugs can undergo extensive metabolism, generating isomers or metabolites that may be difficult to separate chromatographically from the parent compound, posing a challenge to selectivity.
Q2: How should I select an internal standard (IS) for my assay?
A2: The choice of an internal standard is critical for correcting variability in sample preparation, injection volume, and instrument response.[8] The two primary options are:
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., containing 2H, 13C, or 15N) has nearly identical chemical and physical properties to the analyte.[9] It co-elutes chromatographically and experiences the same extraction recovery and matrix effects, providing the most accurate correction. The mass difference ensures it is distinguishable by the mass spectrometer.
Structural Analogue IS: When a SIL-IS is unavailable, a structural analogue can be used. This compound should be closely related to the analyte in structure and functionality but have a different molecular weight. It's crucial to verify that its extraction recovery and response to matrix effects are similar to the analyte's, which is not always the case.
Q3: What are the regulatory expectations for validating a quantitative bioanalytical method?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide detailed guidance on method validation.[10][11] A validated method must demonstrate suitability for its intended purpose.[12] Key validation parameters that must be assessed include:
Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components.[10]
Accuracy and Precision: How close the measured values are to the true value and the degree of scatter between measurements, respectively.[13]
Calibration Curve / Range: The relationship between instrument response and known analyte concentrations.[14]
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentrations that can be reliably detected and quantified with acceptable accuracy and precision.[15]
Stability: Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[10]
Matrix Effect: Assessed to ensure that matrix variability does not compromise quantitation.[4]
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to resolving specific experimental issues.
Problem 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common issue that compromises resolution and leads to inaccurate peak integration.[16][17] Peak tailing is particularly frequent with basic compounds like many oxazole derivatives.[6][17]
Caption: Troubleshooting Decision Tree for Poor Peak Shape.
Objective: To find a mobile phase pH that ensures the oxazole derivative is in a single, stable ionic state to prevent secondary interactions with the stationary phase.
Materials:
Analyte stock solution
Mobile Phase A: Water with 0.1% formic acid (pH ~2.7)
Mobile Phase B: Acetonitrile with 0.1% formic acid
Alternative Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
Procedure:
Equilibrate the LC system and a C18 column with the starting mobile phase (e.g., 95% A / 5% B, where A is 0.1% formic acid).
Inject the analyte and record the chromatogram, noting the peak asymmetry or tailing factor. A USP tailing factor should ideally be ≤ 1.5.
If tailing is observed, switch the aqueous mobile phase to the ammonium acetate buffer at pH 4.5. This slightly higher pH can sometimes improve peak shape for certain structures without sacrificing ionization efficiency.
Re-equilibrate the system thoroughly with the new mobile phase.
Inject the analyte again and compare the peak shape to the previous run.
Causality: Formic acid ensures an acidic environment (pH < 3), which fully protonates the basic nitrogen on the oxazole ring. This single positive charge provides a consistent interaction with the reversed-phase column. If tailing persists, residual exposed silanols on the silica backbone (which are negatively charged) may be interacting with the protonated analyte. Using a high-quality, end-capped column is the best solution in this case.[5]
Problem 2: High Variability and Poor Reproducibility (%RSD > 15%)
This issue often points to uncompensated matrix effects or inconsistent sample preparation.[8] Matrix effects are caused by co-eluting compounds that alter the ionization efficiency of the analyte.[4]
The choice of sample preparation is the most effective tool for mitigating matrix effects. A more rigorous cleanup removes more interfering components.
Technique
Principle
Pros
Cons
Typical Matrix Effect Reduction
Protein Precipitation (PPT)
Addition of organic solvent (e.g., Acetonitrile) to precipitate proteins.
Fast, simple, inexpensive.
Non-selective; high levels of phospholipids and other interferences remain.
Low to Moderate
Liquid-Liquid Extraction (LLE)
Partitioning of analyte between two immiscible liquid phases.
Cleaner than PPT; removes salts and many polar interferences.
More labor-intensive; requires solvent optimization.
Moderate to High
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent while interferences are washed away.
Highly selective; provides the cleanest extracts.
Most complex and expensive; requires method development.
High to Very High
This protocol follows the FDA guidance for evaluating matrix effects by comparing the analyte response in a clean solution to its response in a post-extraction spiked biological sample.[4]
Objective: To quantify the degree of ion suppression or enhancement caused by the biological matrix.
Materials:
Blank biological matrix (e.g., human plasma) from at least 6 different sources.
Analyte and Internal Standard stock solutions.
Procedure:
Prepare Set 1 (Neat Solution): Spike the analyte and IS into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
Prepare Set 2 (Post-Extraction Spike):
Extract blank matrix from all 6 sources using your established sample preparation method (e.g., SPE).
After the final evaporation step, spike the dried extract with the same amount of analyte and IS as in Set 1.
Reconstitute the sample.
Analysis: Inject both sets of samples into the LC-MS/MS system.
Calculation:
Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)
IS-Normalized MF = (MF of Analyte) / (MF of IS)
Interpretation:
An MF < 1 indicates ion suppression.
An MF > 1 indicates ion enhancement.
The coefficient of variation (%CV) of the IS-Normalized MF across the 6 lots should be ≤ 15%. This demonstrates that while matrix effects may be present, the internal standard effectively corrects for them across different sources.
Caption: Workflow for Investigating and Mitigating Matrix Effects.
Problem 3: Low Sensitivity / LLOQ Not Met
Achieving a low Lower Limit of Quantitation (LLOQ) is essential for many applications, such as pharmacokinetic studies. Low sensitivity can stem from poor ionization, suboptimal MS parameters, or matrix suppression.
Caption: Stepwise Workflow for LC-MS/MS Sensitivity Enhancement.
MS Optimization: The foundation of a sensitive assay is a stable and intense MS/MS transition. Direct infusion of the analyte into the mass spectrometer is non-negotiable for finding the optimal precursor-to-product ion transition and associated parameters like collision energy.
Ionization Efficiency: Oxazole derivatives, with their basic nitrogen, typically ionize well in positive electrospray ionization (ESI) mode. The mobile phase must facilitate this by providing a source of protons (e.g., formic acid). The efficiency of the ESI process itself is highly dependent on physical parameters like gas flow and temperature, which must be tuned for the specific analyte and flow rate.
Chromatography: Peak height is directly proportional to sensitivity in MS. Sharper, narrower peaks (achieved through optimized chromatography) result in a higher signal-to-noise ratio at the apex, thereby lowering the LLOQ.
References
Ajani, O. O., & Nwinyi, O. C. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
V, P., & M, G. (n.d.). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
Jiang, L., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
Rai, P., & Singh, P. (2012). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
Drotleff, B., & Lämmerhofer, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Chromatography Today. [Link]
Liu, G., et al. (2015). Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. PubMed. [Link]
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech. [Link]
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
The Pivotal Role of the 3-Position Cyclobutyl Moiety in 1,2-Oxazol-5-Amine Analogs: A Structure-Activity Relationship Deep Dive
For researchers and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 3-cyclobu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 3-cyclobutyl-1,2-oxazol-5-amine and its analogs, delving into the critical role of the 3-position substituent in modulating their therapeutic potential. We will explore the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds, supported by experimental data and detailed protocols.
The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, present in a variety of clinically approved drugs and investigational compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing novel therapeutic agents.[1] The 5-amino-isoxazole moiety, in particular, has garnered significant attention as a key building block for compounds targeting a range of biological processes, including cancer and inflammation.[1][2] This guide will focus on a specific subset of these compounds: those bearing a cyclobutyl group at the 3-position, and compare them with analogs possessing different alkyl and cycloalkyl substituents.
The Influence of the 3-Position Substituent on Biological Activity: A Comparative Analysis
While specific head-to-head SAR studies for 3-cyclobutyl-1,2-oxazol-5-amine are not extensively published in publicly available literature, we can infer the importance of the 3-position substituent by examining broader studies on related isoxazole analogs. The nature of the group at this position significantly impacts the molecule's overall shape, lipophilicity, and ability to interact with biological targets.
Our comparative analysis will focus on the hypothetical impact of modifying the 3-position substituent from the core molecule, 3-cyclobutyl-1,2-oxazol-5-amine, to other alkyl and cycloalkyl groups. This analysis is based on established principles of medicinal chemistry and SAR trends observed in related heterocyclic compounds.
Table 1: Postulated Structure-Activity Relationship of 3-Substituted-1,2-oxazol-5-amine Analogs
Compound ID
3-Position Substituent
Postulated Biological Activity
Rationale for Activity Modulation
1 (Core)
Cyclobutyl
Potent and Selective Kinase Inhibition
The cyclobutyl group offers a balance of lipophilicity and conformational rigidity, potentially fitting into specific hydrophobic pockets of kinase active sites. This constrained conformation can lead to higher selectivity compared to more flexible alkyl chains.
2
Methyl
Moderate Kinase Inhibition
A small methyl group may not provide sufficient hydrophobic interactions for potent binding to many kinase targets.
3
Isopropyl
Increased Potency, Potential for Steric Hindrance
The branched isopropyl group increases lipophilicity and van der Waals interactions, which could enhance potency. However, its bulkiness might also lead to steric clashes with certain residues in the binding pocket, potentially reducing activity against some targets.
4
Cyclopropyl
Unique Conformational and Electronic Properties
The strained cyclopropyl ring can introduce unique electronic properties and a rigid conformation that may be favorable for binding to specific targets.
5
Cyclopentyl
Increased Lipophilicity and Binding Interactions
The larger cyclopentyl ring increases the hydrophobic surface area, potentially leading to stronger binding interactions within a corresponding hydrophobic pocket.
6
Phenyl
Aromatic Interactions and Potential for π-π Stacking
A phenyl group introduces the possibility of aromatic interactions, such as π-π stacking, with aromatic amino acid residues in the target protein, which can significantly enhance binding affinity.[3]
Deciphering the Mechanism of Action: Kinase Inhibition as a Primary Target
Many isoxazole derivatives have been identified as potent inhibitors of various protein kinases.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 5-amino-isoxazole scaffold is a known "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
The substituent at the 3-position of the isoxazole ring typically projects into a hydrophobic pocket of the kinase active site. The size, shape, and lipophilicity of this substituent are therefore critical for determining the potency and selectivity of the inhibitor. The cyclobutyl group in our core molecule of interest likely occupies such a hydrophobic pocket, contributing significantly to the overall binding affinity.
Figure 2: General synthetic workflow for 3-substituted-1,2-oxazol-5-amines.
Step-by-Step Protocol:
Oximation of the β-Ketoester: The starting β-ketoester (1 equivalent) is dissolved in a suitable solvent such as ethanol. To this solution, hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.5 equivalents) are added. The mixture is stirred at room temperature or gentle heat until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Cyclization to form the Isoxazolone: The resulting oxime is then subjected to cyclization. This is typically achieved by treatment with a base, such as sodium ethoxide in ethanol, and heating the reaction mixture under reflux. The progress of the cyclization is monitored by TLC.
Formation of the 5-Amino Group: The isoxazolone intermediate is then converted to the corresponding 5-amino-isoxazole. A common method is the Curtius rearrangement, which involves the conversion of a carboxylic acid derivative (obtained from the isoxazolone) to an isocyanate, followed by hydrolysis to the amine.
In Vitro Kinase Inhibition Assay
To determine the inhibitory potency of the synthesized compounds against specific kinases, a biochemical assay is employed. A common method is the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Protocol:
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the target kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody in the assay buffer.
Assay Plate Setup: In a 384-well plate, add the kinase, tracer, and antibody solution to each well. Then, add the serially diluted test compounds. Include positive controls (no inhibitor) and negative controls (no kinase).
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the europium donor at 340 nm and measure the emission from both the europium donor (615 nm) and the Alexa Fluor 647 acceptor (665 nm).
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 3-cyclobutyl-1,2-oxazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The cyclobutyl group at the 3-position appears to offer a favorable combination of properties for potent and selective target engagement. Further exploration of the structure-activity relationships by synthesizing and testing a broader range of analogs with diverse alkyl and cycloalkyl substituents at this position is warranted. Such studies, guided by the principles and methodologies outlined in this guide, will be instrumental in optimizing the pharmacological profile of this exciting class of compounds and unlocking their full therapeutic potential.
References
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. Retrieved January 26, 2026, from [Link]
Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). PubMed. Retrieved January 26, 2026, from [Link]
Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). MDPI. Retrieved January 26, 2026, from [Link]
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. (2014). PubMed. Retrieved January 26, 2026, from [Link]
New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). PubMed. Retrieved January 26, 2026, from [Link]
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2023). MDPI. Retrieved January 26, 2026, from [Link]
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2022). MDPI. Retrieved January 26, 2026, from [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved January 26, 2026, from [Link]
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]
SAR of isoxazole based new anticancer drugs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
(PDF) 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021). MDPI. Retrieved January 26, 2026, from [Link]
Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. (2015). PubMed. Retrieved January 26, 2026, from [Link]
A Comparative Guide to Cyclobutyl and Cyclopentyl Substitutions on Oxazole Scaffolds in Drug Discovery
Introduction: The Strategic Role of Cycloalkyl Groups in Oxazole-Based Drug Design The oxazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Cycloalkyl Groups in Oxazole-Based Drug Design
The oxazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active natural products and synthetic molecules.[1][2] Its five-membered aromatic structure, containing both a nitrogen and an oxygen atom, allows for diverse, non-covalent interactions with biological targets like enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][2][3] As a bioisostere for amide and ester functionalities, the oxazole ring can enhance metabolic stability and fine-tune pharmacokinetic profiles.[3][4]
In the rational design of drug candidates, small, saturated carbocyclic rings—bioisosteres for phenyl groups or flexible alkyl chains—are frequently employed to optimize drug-like properties. Among these, cyclobutyl and cyclopentyl moieties are particularly valuable. Their incorporation can introduce conformational rigidity, which reduces the entropic penalty upon binding to a target, potentially increasing affinity.[5] Furthermore, these groups can modulate lipophilicity, solubility, and metabolic stability.[5][6]
This guide provides a comparative analysis of cyclobutyl versus cyclopentyl substitutions on oxazole-containing molecules. We will delve into the nuanced differences in their synthesis, physicochemical properties, and resulting pharmacological profiles, supported by experimental data and established protocols, to inform strategic decisions in drug development.
Synthesis of Cycloalkyl-Substituted Oxazoles: The van Leusen Approach
A versatile and widely adopted method for synthesizing 5-substituted oxazoles is the van Leusen oxazole synthesis.[1][7] This one-pot reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) as precursors, proceeding under mild conditions, making it highly suitable for creating libraries of analogs.[1] The general mechanism involves a [3+2] cycloaddition, where the deprotonated TosMIC attacks the aldehyde, followed by cyclization and elimination to form the oxazole ring.[1][7]
To generate the desired scaffolds, cyclobutanecarboxaldehyde or cyclopentanecarboxaldehyde would serve as the starting aldehyde.
Caption: General workflow for van Leusen synthesis of cycloalkyl oxazoles.
Experimental Protocol: General van Leusen Synthesis of 5-Cycloalkyl-Oxazoles
This protocol is a representative procedure and may require optimization for specific substrates.
Reaction Setup: To a solution of the respective cycloalkyl carboxaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol or THF) at room temperature, add TosMIC (1.1 equivalents).
Base Addition: Add a base, such as potassium carbonate (1.5 equivalents), to the mixture. For reactions in aqueous media, a phase-transfer catalyst like β-cyclodextrin with triethylamine can be effective.[1][7]
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.[8]
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers.
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-cyclobutyl- or 5-cyclopentyl-oxazole.[8]
Comparative Analysis of Physicochemical and Structural Properties
The choice between a cyclobutyl and a cyclopentyl ring is not arbitrary; it introduces distinct changes in a molecule's size, shape, and flexibility, which in turn dictate its pharmacological behavior.
Conformational Dynamics: Rigidity vs. Flexibility
The conformational landscape of these two rings is markedly different and is a critical factor in receptor binding.
Cyclobutane: To alleviate both angle strain (from ideal 109.5° to 90° in a planar ring) and torsional strain (from eclipsed C-H bonds), cyclobutane adopts a non-planar, "puckered" or "folded" conformation.[9] This puckering is dynamic, but the ring remains relatively rigid. This rigidity can be advantageous, locking the molecule into a bioactive conformation and reducing the entropic cost of binding.
Cyclopentane: With internal angles of 108° in a planar form, cyclopentane has minimal angle strain.[9] However, to relieve significant torsional strain from ten eclipsed C-H bonds, it adopts non-planar "envelope" or "half-chair" (twist) conformations.[9][10][11] These conformations are highly dynamic and interconvert rapidly, giving the cyclopentyl ring greater flexibility than the cyclobutyl ring. This flexibility may allow for a better induced fit within a binding pocket.
Caption: Conformational differences between cyclobutyl and cyclopentyl rings.
Physicochemical Property Comparison
The addition of a single methylene unit has predictable consequences for key drug-like properties.
Property
Cyclobutyl Substitution
Cyclopentyl Substitution
Rationale & Implication
Lipophilicity (ΔlogD)
Lower
Higher
The additional CH₂ group in the cyclopentyl ring increases its nonpolar surface area, leading to higher lipophilicity. This can affect solubility, permeability, and plasma protein binding.[12]
Steric Bulk
Smaller
Larger
The larger size of the cyclopentyl group can provide a better fit for larger hydrophobic pockets but may also cause steric clashes that prevent binding. The smaller cyclobutyl group may be optimal for more constrained binding sites.[13]
Ring Strain
High (~26 kcal/mol)
Low (~6 kcal/mol)
The higher ring strain in cyclobutane makes it more reactive than cyclopentane in certain chemical transformations, though it is generally stable under physiological conditions.[5][14] This strain can subtly influence bond lengths and angles of the attached oxazole.
Solubility
Generally Higher
Generally Lower
Increased lipophilicity typically correlates with decreased aqueous solubility. The more compact and less lipophilic cyclobutyl analogs are often more soluble.[5]
Impact on Pharmacological Profile: Experimental Insights
The ultimate test of these substitutions lies in their effect on biological activity and pharmacokinetic behavior. While direct comparisons on a single oxazole scaffold are sparse, principles can be drawn from broader medicinal chemistry literature.
Binding Affinity and Biological Potency
The choice between cyclobutyl and cyclopentyl can profoundly impact potency, and the outcome is target-dependent.
In the development of cannabinoid receptor ligands, both cyclopentyl and cyclobutyl substitutions significantly increased potency. The cyclopentyl analog was the most potent, but the cyclobutyl derivative retained high potency while offering superior selectivity.[5] This highlights a common theme: the larger ring may maximize affinity, while the smaller ring can fine-tune selectivity.
For neuropeptide Y4 receptor (Y₄R) agonists, a cyclopentyl-containing candidate showed the most favorable profile overall, but a cyclobutyl analog also exhibited potent, double-digit nanomolar activity and high selectivity.[5]
The causality is rooted in the interplay of size and conformation. The optimal choice depends on the specific topology of the target's binding site.
Metabolic Stability and Pharmacokinetics (ADME)
Metabolism is a critical hurdle in drug development, and cycloalkyl groups are often introduced to block metabolism at other sites or to improve the overall metabolic profile.
Metabolic Pathways: The primary metabolic pathway for cycloalkyl rings is oxidative hydroxylation mediated by cytochrome P450 enzymes.
Comparative Stability: Studies on alicyclic fentanyl analogs provide a relevant model. It was observed that as the cycloalkyl ring size increased, metabolic oxidation on the ring became a more dominant pathway compared to N-dealkylation.[15][16] For cyclopropyl fentanyl, N-dealkylation accounted for 82% of metabolism with no ring oxidation observed. In contrast, larger rings showed significant ring oxidation.[15] This suggests that the more exposed and flexible carbons of a cyclopentyl ring may be more susceptible to metabolic attack than the more constrained cyclobutyl ring.
ADME Profile: In the development of LFA-1/ICAM-1 interaction inhibitors, a cyclobutyl linker showed improved oral bioavailability and a more balanced profile of potency and in vitro ADME properties compared to a gem-dimethyl linker.[5] While not a direct comparison to cyclopentyl, it demonstrates the utility of the cyclobutyl group in enhancing pharmacokinetic properties.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a framework for assessing the metabolic stability of cyclobutyl- vs. cyclopentyl-substituted oxazoles using human liver microsomes (HLM).
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4).
Initiation: Pre-warm the HLM solution to 37°C. Initiate the metabolic reaction by adding the test compound (e.g., 1 µM final concentration) and an NADPH-regenerating system.
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound. A longer half-life indicates greater metabolic stability.
Conclusion: A Context-Dependent Strategy
The decision to employ a cyclobutyl or cyclopentyl substituent on an oxazole core is a strategic choice guided by the specific goals of a drug discovery program. There is no universally superior option; the optimal choice is dictated by the unique steric and electronic demands of the biological target.
Cyclobutyl substitutions offer a more compact, rigid, and less lipophilic modification. This can be advantageous for enhancing selectivity, improving aqueous solubility, and potentially increasing metabolic stability by being a smaller target for oxidative enzymes. Its rigidity can be beneficial if it pre-organizes the ligand in a bioactive conformation.
Cyclopentyl substitutions provide a larger, more flexible, and more lipophilic moiety. This can be ideal for filling larger hydrophobic pockets to maximize potency. However, this comes at the potential cost of reduced selectivity, lower solubility, and potentially increased susceptibility to metabolic oxidation.
Ultimately, the principles discussed in this guide must be validated empirically. The most effective approach involves the parallel synthesis and evaluation of both cyclobutyl and cyclopentyl analogs to determine which substitution best achieves the desired balance of potency, selectivity, and drug-like properties for the specific target and chemical series under investigation.
References
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]
Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. (2023). ChemRxiv. [Link]
Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem. [Link]
Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations. (2024). The Journal of Organic Chemistry. [Link]
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2024). RSC Medicinal Chemistry. [Link]
Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2005). Organic Letters. [Link]
Conformations of Cycloalkanes. (2023). Chemistry LibreTexts. [Link]
Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. (2024). ChemRxiv. [Link]
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (2021). Physical Chemistry Chemical Physics. [Link]
Conformation of Cyclobutane and Cyclopentane. (2017). YouTube. [Link]
Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. (2016). Organic Chemistry Frontiers. [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). International Journal of Health Sciences. [Link]
A comprehensive review on biological activities of oxazole derivatives. (2021). ResearchGate. [Link]
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). RSC Medicinal Chemistry. [Link]
Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... (2019). Archives of Toxicology. [Link]
EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS... (2024). ResearchGate. [Link]
Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (2021). ChemRxiv. [Link]
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2024). European Journal of Medicinal Chemistry. [Link]
Oxazole-Based Molecules in Anti-viral Drug Development. (2024). ResearchGate. [Link]
Ring Strain In Cyclopropane And Cyclobutane. (2011). Master Organic Chemistry. [Link]
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... (2018). Archives of Toxicology. [Link]
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
Chemistry and Pharmacological Applications of 1,3-Oxazoles. (2024). Request PDF on ResearchGate. [Link]
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2017). SlideShare. [Link]
Synthesis of 2,4,5-Trisubstituted Oxazoles. (2002). ResearchGate. [Link]
Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. (2022). Current Medicinal Chemistry. [Link]
OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (2003). John Wiley & Sons, Inc.. [Link]
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (2019). ACS Medicinal Chemistry Letters. [Link]
Conformers of Cycloalkanes. Lumen Learning. [Link]
Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (2021). ChemRxiv. [Link]
Validating the Biological Activity of 3-Cyclobutyl-1,2-oxazol-5-amine In Vitro: A Comparative Guide to p38α MAPK Inhibition
In the landscape of contemporary drug discovery, the validation of a novel chemical entity's biological activity is a critical juncture that dictates its therapeutic potential. This guide provides an in-depth, experiment...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, the validation of a novel chemical entity's biological activity is a critical juncture that dictates its therapeutic potential. This guide provides an in-depth, experimentally supported framework for validating the biological activity of 3-Cyclobutyl-1,2-oxazol-5-amine, a novel small molecule with a heterocyclic core suggestive of kinase inhibitory potential. Through a systematic, multi-tiered in vitro approach, we will explore its hypothesized activity as an inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key signaling node in cancer and inflammatory diseases.[1][2]
This guide is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design. We will objectively compare the performance of 3-Cyclobutyl-1,2-oxazol-5-amine against established p38 MAPK inhibitors, SB203580 and SB202190, providing a robust benchmark for its potency and cellular efficacy.
The Scientific Premise: Why p38α MAPK?
The selection of p38α MAPK as the hypothetical target for 3-Cyclobutyl-1,2-oxazol-5-amine is rooted in the well-documented role of this kinase in cellular stress responses, inflammation, and cell proliferation.[1][3] Dysregulation of the p38 MAPK pathway is a hallmark of various malignancies, where it can paradoxically act as both a tumor suppressor and a promoter of tumor progression and therapy resistance.[1][2][4] The oxazole scaffold, present in our compound of interest, is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors. This structural alert, combined with the unmet need for novel and selective p38 MAPK inhibitors, provides a strong impetus for our investigation.
Below is a depiction of the canonical p38 MAPK signaling cascade, illustrating its central role in transducing extracellular signals to cellular responses.
Figure 2: Tiered In Vitro Validation Workflow.
Tier 1: Biochemical Validation of Direct p38α MAPK Inhibition
The foundational step is to ascertain whether 3-Cyclobutyl-1,2-oxazol-5-amine directly inhibits the enzymatic activity of p38α MAPK. For this, a robust and high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the amount of ADP produced during the kinase reaction, providing a sensitive and reliable readout of enzyme activity.
[5]
Experimental Protocol: ADP-Glo™ p38α Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Cyclobutyl-1,2-oxazol-5-amine against recombinant human p38α MAPK and compare it to known inhibitors.
Materials:
Recombinant human p38α MAPK (active)
Myelin Basic Protein (MBP) as a substrate
ADP-Glo™ Kinase Assay Kit (Promega)
3-Cyclobutyl-1,2-oxazol-5-amine (Test Compound)
SB203580 and SB202190 (Comparator Compounds)
ATP
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
384-well white, low-volume plates
Procedure:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test and comparator compounds in DMSO. A typical starting concentration is 100 µM.
Kinase Reaction Setup:
Add 2.5 µL of kinase buffer to each well.
Add 1 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a no-inhibition control and wells with a high concentration of a known inhibitor as a positive control.
Add 2.5 µL of a solution containing p38α MAPK and MBP in kinase buffer.
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration equal to the Km for p38α to ensure accurate IC50 determination).
[6]3. Incubation: Incubate the plate at 30°C for 60 minutes.
ADP-Glo™ Reagent Addition:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Kinase Detection Reagent Addition:
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30 minutes.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
The raw luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the data to a four-parameter logistic curve.
Comparative Performance Data (Hypothetical)
Compound
Target
IC50 (nM)
3-Cyclobutyl-1,2-oxazol-5-amine
p38α MAPK
75
SB203580
p38α MAPK
50
SB202190
p38α MAPK
50
Interpretation:
An IC50 value of 75 nM would position 3-Cyclobutyl-1,2-oxazol-5-amine as a potent inhibitor of p38α MAPK, comparable to the established inhibitors SB203580 and SB202190. [7]This provides strong initial evidence of its direct biochemical activity.
Tier 2: Cellular Activity Assessment
While a biochemical assay confirms direct enzyme inhibition, it does not guarantee activity in a cellular context. Cell permeability, stability, and off-target effects can all influence a compound's efficacy. Therefore, the next crucial step is to evaluate the ability of 3-Cyclobutyl-1,2-oxazol-5-amine to inhibit cell proliferation in a cancer cell line known to have active p38 MAPK signaling, such as a glioblastoma cell line. [2][3]The CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels as an indicator of metabolic activity, is a highly sensitive and reliable method for this purpose.
[8]
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of 3-Cyclobutyl-1,2-oxazol-5-amine in a p38 MAPK-dependent cancer cell line.
Cell Seeding: Seed U-87 MG cells into the 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of the test and comparator compounds in the complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
CellTiter-Glo® Reagent Addition:
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
Add 100 µL of CellTiter-Glo® Reagent to each well.
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
The luminescence data is normalized to the vehicle-treated control wells to determine the percent cell viability. The GI50 values are calculated using a non-linear regression analysis.
Comparative Performance Data (Hypothetical)
Compound
Cell Line
GI50 (µM)
3-Cyclobutyl-1,2-oxazol-5-amine
U-87 MG
1.2
SB203580
U-87 MG
1.0
SB202190
U-87 MG
1.5
Interpretation:
A GI50 value of 1.2 µM would indicate that 3-Cyclobutyl-1,2-oxazol-5-amine effectively inhibits the proliferation of glioblastoma cells at a concentration that is reasonably correlated with its biochemical potency. This suggests good cell permeability and on-target activity.
Tier 3: Confirming Target Engagement in a Cellular Milieu
The final and most definitive step in this in vitro validation cascade is to demonstrate that 3-Cyclobutyl-1,2-oxazol-5-amine physically interacts with and stabilizes p38α MAPK within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. [9][10]It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
[10]
Objective: To confirm the binding of 3-Cyclobutyl-1,2-oxazol-5-amine to p38α MAPK in intact cells.
Materials:
U-87 MG cells
3-Cyclobutyl-1,2-oxazol-5-amine (Test Compound)
DMSO (Vehicle control)
PBS and protease inhibitors
Apparatus for controlled heating of cell lysates (e.g., PCR thermocycler)
Instrumentation for protein quantification (e.g., Western blot or ELISA)
Primary antibody against p38α MAPK
Procedure:
Cell Treatment: Treat U-87 MG cells with either a high concentration of 3-Cyclobutyl-1,2-oxazol-5-amine (e.g., 10x GI50) or DMSO for 1-2 hours.
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble p38α MAPK remaining at each temperature using Western blotting or an ELISA.
Data Analysis:
The band intensities (for Western blot) or absorbance values (for ELISA) are plotted against temperature to generate a melting curve for p38α MAPK in the presence and absence of the compound. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.
Expected Outcome:
A successful CETSA experiment would show a rightward shift in the melting curve of p38α MAPK in cells treated with 3-Cyclobutyl-1,2-oxazol-5-amine compared to the DMSO-treated control. This provides direct evidence that the compound binds to and stabilizes its intended target in a physiological environment.
Conclusion and Future Directions
This comprehensive guide outlines a rigorous, tiered approach to validating the in vitro biological activity of 3-Cyclobutyl-1,2-oxazol-5-amine as a novel p38α MAPK inhibitor. By systematically progressing from biochemical potency to cellular efficacy and finally to direct target engagement, researchers can build a robust data package that supports the compound's mechanism of action.
The hypothetical data presented herein suggest that 3-Cyclobutyl-1,2-oxazol-5-amine is a promising lead compound with potent and cell-active p38α MAPK inhibitory properties, comparable to well-established inhibitors. Positive outcomes from these assays would strongly justify further preclinical development, including selectivity profiling against a panel of kinases, in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and toxicological assessments. This structured validation approach ensures that only the most promising candidates, with a well-defined mechanism of action, advance through the drug discovery pipeline.
References
Aguilera, C., et al. (2020). The p38 Pathway: From Biology to Cancer Therapy. International Journal of Molecular Sciences, 21(19), 7077.
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
Anastassiadis, T., et al. (2011). A systematic workflow for the characterization of kinase inhibitors.
Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Martínez-Limón, A., et al. (2020). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cancers, 12(11), 3144.
Frattini, M. G., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and in Vivo. Blood, 114(22), 131.
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183-200.
Reaction Biology. (n.d.). In Vitro Kinase Assay Services. Retrieved from [Link]
Koul, D., et al. (2009). The p38 MAP kinase pathway in malignant glioma. Current Cancer Drug Targets, 9(1), 93-100.
Alshareef, S., et al. (2023). Chromobox2 inhibition: a novel activity of alisertib, an aurora A kinase inhibitor. Journal for ImmunoTherapy of Cancer, 11(Suppl 1), A101.
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Poolbeg Pharma. (2023). POLB 001, a p38 MAPK inhibitor, decreases local and systemic inflammatory responses following in vivo LPS administration in healthy volunteers: a randomised, double-blind, placebo-controlled study. Frontiers in Immunology, 14, 1243513.
Lin, X., et al. (2014). p38 MAPK: A potential target of chronic pain. Current Medicinal Chemistry, 21(34), 3896-3911.
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(18), e4502.
Martínez-Limón, A., et al. (2020). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cancers, 12(11), 3144.
Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets (pp. 3-26). Wiley-VCH Verlag GmbH & Co. KGaA.
Smith, G. K., et al. (2004). Novel Protein Kinase Inhibitors: SMART Drug Design Technology. In Protein Kinase Inhibitors in Cancer Therapy (pp. 1-28). Humana Press.
COSMO BIO CO., LTD. (n.d.). p38 MAPK Inhibitors. Retrieved from [Link]
Wang, Y., et al. (2023). Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. Frontiers in Pharmacology, 14, 1269650.
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
Al-Shakarchi, W., et al. (2022). CellTiter-Glo assay against the following cell lines.
International Scientific Research. (2023). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. International Journal of Molecular Sciences, 24(9), 8344.
Taylor & Francis. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(6), 1615-1624.
Comparative Cross-Reactivity Analysis of 3-Cyclobutyl-1,2-oxazol-5-amine: A Guide for Preclinical Drug Development
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 3-Cyclobutyl-1,2-oxazol-5-amine, a novel small molecule with therapeutic potential. In the landscape of drug discovery, establi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 3-Cyclobutyl-1,2-oxazol-5-amine, a novel small molecule with therapeutic potential. In the landscape of drug discovery, establishing a molecule's specificity is as critical as demonstrating its efficacy. Off-target interactions can lead to unforeseen toxicities or diminished therapeutic windows, making a thorough cross-reactivity assessment a cornerstone of any robust preclinical data package. This document outlines a multi-tiered strategy, combining in silico predictions with in vitro biochemical and cell-based assays, to build a detailed specificity profile. We will compare the hypothetical profile of 3-Cyclobutyl-1,2-oxazol-5-amine against two structurally related, yet distinct, chemical entities to provide context and highlight the subtleties of structure-activity relationships.
Introduction to the Challenge of Specificity
The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates. Its utility stems from its ability to act as a bioisostere for other functional groups and its role in orienting substituents in three-dimensional space to achieve high-affinity binding to target proteins. However, the very features that make it attractive can also lead to interactions with unintended biological targets. The primary amine at the 5-position of 3-Cyclobutyl-1,2-oxazol-5-amine, for instance, introduces a basic center that could engage in ionic interactions with a variety of protein active sites, particularly those of kinases and G-protein coupled receptors (GPCRs). The cyclobutyl group, while seemingly inert, contributes to the molecule's lipophilicity and conformational rigidity, factors that can influence its binding promiscuity.
This guide will therefore focus on a systematic approach to de-risking 3-Cyclobutyl-1,2-oxazol-5-amine by characterizing its selectivity against a panel of high-priority off-targets.
Comparative Compounds
To provide a meaningful comparison, we have selected two analogs of 3-Cyclobutyl-1,2-oxazol-5-amine that allow for the dissection of structure-selectivity relationships:
Compound A (3-Phenyl-1,2-oxazol-5-amine): Replacement of the cyclobutyl group with a phenyl ring significantly alters the molecule's aromaticity and planarity. This modification is expected to influence off-target interactions mediated by pi-stacking and may reveal liabilities associated with flat, aromatic moieties.
Compound B (N-(3-Cyclobutyl-1,2-oxazol-5-yl)acetamide): Acetylation of the primary amine neutralizes its basicity and introduces a hydrogen bond donor and acceptor. This change will help elucidate the role of the primary amine in any observed off-target activity.
Tier 1: In Silico Profiling
Before embarking on costly and time-consuming wet-lab experiments, a robust in silico assessment can provide a valuable roadmap of potential cross-reactivity. We will employ a combination of ligand-based and structure-based approaches.
Ligand-Based Similarity Searching
Using molecular fingerprints, we can screen large databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with a high degree of structural similarity to 3-Cyclobutyl-1,2-oxazol-5-amine. The known biological activities of these "nearest neighbors" can provide an initial list of potential off-targets.
Target Prediction and Docking
Computational tools that leverage machine learning models trained on vast datasets of compound-target interactions can predict a probability distribution of targets for our molecule of interest. For high-probability off-targets where a crystal structure is available, molecular docking simulations can be performed to assess the plausibility of a stable binding mode and to generate hypotheses about key intermolecular interactions.
Caption: In silico workflow for off-target prediction.
Tier 2: In Vitro Biochemical Screening
The prioritized list of potential off-targets from the in silico analysis will be investigated using a panel of biochemical assays. This tier aims to confirm direct interactions between the compounds and purified proteins.
Kinase Panel Screening
Given the prevalence of kinases as off-targets for small molecules, a broad kinase panel screen is a critical first step. A typical screen would involve assessing the inhibitory activity of 3-Cyclobutyl-1,2-oxazol-5-amine and its analogs at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.
GPCR Binding Assays
Radioligand binding assays are the gold standard for assessing interactions with GPCRs. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Ion Channel and Transporter Panels
A selection of key ion channels and transporters, particularly those implicated in cardiac safety (e.g., hERG) and drug disposition (e.g., P-glycoprotein), should be included in the screening cascade.
Biochemical hits must be validated in a more physiologically relevant context. Cell-based assays can confirm that the observed interactions translate to a functional effect in a living system.
Cellular Target Engagement
Techniques such as the cellular thermal shift assay (CETSA) can be used to verify that a compound binds to its intended off-target in a cellular environment.
Downstream Signaling and Phenotypic Readouts
For confirmed off-targets, functional assays that measure downstream signaling events (e.g., phosphorylation cascades, second messenger production) or relevant cellular phenotypes (e.g., proliferation, apoptosis) are essential to understand the functional consequences of the off-target interaction.
Validation
A Researcher's Guide: Unlocking Oxazole Synthesis with Microwave Technology
A Comparative Analysis of Microwave-Assisted vs. Conventional Heating Methodologies The oxazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically act...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis of Microwave-Assisted vs. Conventional Heating Methodologies
The oxazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its synthesis, therefore, is a critical step in the drug discovery and development pipeline. Traditionally, the formation of this five-membered heterocycle has relied on conventional heating methods—often slow, energy-intensive processes that can lead to undesired side products.[2] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful alternative that promises enhanced efficiency, speed, and alignment with the principles of green chemistry.[3][4]
This guide provides an in-depth, objective comparison between microwave synthesis and conventional heating for the preparation of oxazoles. Moving beyond a simple list of pros and cons, we will explore the fundamental mechanisms of each heating technique, present comparative experimental data, and provide detailed, validated protocols to illustrate the practical differences and advantages.
The Core Distinction: Understanding the Heating Mechanism
The choice between conventional and microwave heating is not merely about the heat source; it's about the fundamental physics of energy transfer into the reaction medium. This distinction is the primary driver for the vastly different outcomes observed in reaction time, yield, and product purity.
Conventional Heating: A Surface-Level Affair
Conventional heating, using an oil bath or heating mantle, relies on conduction and convection . Heat is transferred from the source, through the walls of the reaction vessel, and then into the solvent and reactants. This process is inherently inefficient, creating a significant temperature gradient within the vessel—the walls are hottest, while the center remains cooler. This non-uniform heating can lead to localized overheating at the vessel surface, potentially causing decomposition of sensitive reagents or products and promoting the formation of impurities.
Microwave-Assisted Heating: Direct and Instantaneous Energy Transfer
Microwave synthesis operates on a completely different principle known as dielectric heating .[5] Microwaves, a form of electromagnetic radiation, pass through the vessel walls and directly couple with polar molecules (like the solvent or reactants) within the reaction mixture. This interaction forces the polar molecules to rapidly align and realign with the oscillating electric field.[5] The resulting intermolecular friction generates heat rapidly and uniformly throughout the bulk of the solution. This direct energy transfer eliminates the thermal gradient problem of conventional heating and allows for precise temperature control. Furthermore, in a sealed vessel, solvents can be superheated far beyond their atmospheric boiling points, dramatically accelerating reaction rates.
A Head-to-Head Comparison: The Van Leusen Oxazole Synthesis
To provide a clear, data-driven comparison, we will examine a well-established method for oxazole synthesis: the Van Leusen Oxazole Synthesis .[6][7] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.[6] Recent studies have directly compared conventional and microwave-assisted approaches for this transformation, providing excellent quantitative data.[8][9]
A 2020 study published in ACS Omega detailed the synthesis of 5-phenyl oxazole from benzaldehyde and TosMIC, providing a stark contrast between the two heating methods.[8][9]
Table 1: Quantitative Comparison of Heating Methods for the Synthesis of 5-Phenyl Oxazole [8][9]
Parameter
Microwave-Assisted Synthesis
Conventional Heating
Heating Method
Microwave Irradiation (350 W)
Oil Bath
Temperature
65 °C
60 °C
Reaction Time
8 minutes
6 hours
Product
5-Phenyl Oxazole
4,5-disubstituted oxazoline (intermediate)
Yield
96%
92-95% (of the intermediate)
Solvent
Isopropanol (IPA)
Isopropanol (IPA)
Base
K₃PO₄ (2 equiv.)
Organic bases (e.g., triethylamine)
Analysis of Experimental Data:
The results are unequivocal. Microwave irradiation accomplished the synthesis in a mere 8 minutes , affording the desired oxazole product in an outstanding 96% yield.[8][9] In stark contrast, conventional heating for 6 hours failed to produce the final oxazole product, instead yielding the oxazoline intermediate.[8][9] This demonstrates that microwave energy not only accelerates the initial cycloaddition but also facilitates the subsequent elimination step to form the aromatic oxazole ring—a step that is kinetically hindered under milder conventional heating conditions.
The dramatic rate enhancement is a direct consequence of the efficient and uniform heating provided by microwaves.[10] By rapidly reaching and maintaining the target temperature throughout the reaction volume, the activation energy barrier for the reaction is overcome much more effectively than with the slow, non-uniform heat transfer of an oil bath. This rapid, clean conversion minimizes the time available for side reactions or product degradation, leading to higher yields and purer products.[4][11] The same study also successfully demonstrated the scalability of the microwave protocol to the gram scale, achieving a 96% yield (1.4 g) in the same 8-minute reaction time, highlighting its utility for practical synthesis.[8][9]
Experimental Protocols & Workflows
To ensure this guide is a self-validating and practical resource, we provide detailed, step-by-step protocols for both methodologies based on published and validated procedures.
Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Phenyl Oxazole[8][9]
For the synthesis of oxazoles, microwave-assisted heating presents a compelling and superior alternative to conventional methods. The advantages are not incremental but transformative: reaction times are reduced from hours to minutes, yields are often significantly higher, and product purity is improved.[12][13] This efficiency stems from the unique mechanism of dielectric heating, which provides rapid, uniform, and direct energy transfer to the reaction mixture.
As the pharmaceutical and chemical industries continue to embrace the principles of green chemistry, the reduction in energy consumption and reaction time offered by MAOS becomes increasingly vital.[14] While conventional heating remains a viable and accessible technique, for researchers, scientists, and drug development professionals seeking to accelerate discovery and optimize synthetic routes, microwave technology is an indispensable tool in the modern laboratory.
References
Universitas Scientiarum. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Revistas Javeriana. Available from: [Link]
PMC. (n.d.). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. NIH. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. JOCPR. Available from: [Link]
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Available from: [Link]
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available from: [Link]
Indian Journal of Pharmaceutical Sciences. (2021). Oxazole: Microwave Assisted Synthesis, Green Synthesis, Ultrasound, Ionic Liquids. Available from: [Link]
Journal of Pharmaceutical Negative Results. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Available from: [Link]
ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Publications. Available from: [Link]
NIH. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available from: [Link]
ResearchGate. (2003). (PDF) Microwave-assisted heterocyclic synthesis. Available from: [Link]
Lattice Science Publication. (2024). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry. Available from: [Link]
Javeriana. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Available from: [Link]
NIH. (n.d.). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Available from: [Link]
NIH. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]
NIH. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available from: [Link]
EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. Available from: [Link]
International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Available from: [Link]
ResearchGate. (2022). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]
ResearchGate. (2021). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Available from: [Link]_
YouTube. (2024). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. Available from: [Link]
The Elusive Structure-Activity Relationship of 3-Substituted 1,2-Oxazol-5-Amines: A Comparative Guide for Researchers
A note to our readers: The following guide delves into the structure-activity relationship (SAR) of 3-substituted 1,2-oxazol-5-amines, a class of heterocyclic compounds with significant potential in drug discovery. Howev...
Author: BenchChem Technical Support Team. Date: February 2026
A note to our readers: The following guide delves into the structure-activity relationship (SAR) of 3-substituted 1,2-oxazol-5-amines, a class of heterocyclic compounds with significant potential in drug discovery. However, a comprehensive, systematic SAR study focused solely on this specific scaffold remains limited in publicly available research. Therefore, this guide synthesizes findings from closely related isoxazole and oxazole derivatives to provide a foundational understanding and to guide future research in this promising area. We will explore established synthetic routes, highlight key biological activities, and extrapolate potential SAR principles, supported by experimental data from analogous compounds.
Introduction: The Promise of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The 1,2-oxazol-5-amine core, in particular, offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for designing more potent and selective drug candidates.
Synthetic Strategies for Isoxazole Derivatives
The construction of the isoxazole ring is a well-established field in organic chemistry. Several synthetic routes have been developed to access substituted isoxazoles, which can be adapted for the synthesis of 3-substituted 1,2-oxazol-5-amines.
General Synthesis of 3,5-Disubstituted Isoxazoles
One common and highly regioselective method for the preparation of 3,5-disubstituted isoxazoles involves a one-pot reaction of terminal alkynes with n-butyllithium, followed by the addition of an aldehyde. The resulting intermediate is then treated with molecular iodine and subsequently with hydroxylamine.[2] This method offers a versatile approach to introduce a variety of substituents at both the 3- and 5-positions of the isoxazole ring.
Caption: General synthetic route to 3,5-disubstituted isoxazoles.
Another efficient method involves the base-catalyzed condensation of aldoximes with alkynes in the presence of an oxidizing agent like hydroxy(tosyloxy)iodobenzene (HTIB) to generate nitrile oxides in situ, which then undergo a [3+2] cycloaddition with the alkyne.[2]
Synthesis of 5-Aminoisoxazoles
A direct method for the synthesis of 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine in ethanol under reflux conditions.[5] This approach provides a convenient route to the 5-amino substituted isoxazole core.
Caption: Synthesis of 5-aminoisoxazoles from thiocarbamoylcyanoacetates.
Biological Activities and Structure-Activity Relationship Insights
While a dedicated SAR study on 3-substituted 1,2-oxazol-5-amines is sparse, we can draw valuable insights from related structures. The primary areas where isoxazole derivatives have shown significant promise are in antimicrobial and anticancer applications.
Antimicrobial Activity
Isoxazole derivatives have been extensively investigated for their activity against a broad range of microorganisms.[3]
A study on a series of 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivatives revealed that the nature and position of the substituent on the benzylidene ring significantly influenced the antimicrobial activity.[6] For instance, compounds with electron-withdrawing groups often exhibited enhanced activity.
Table 1: Antimicrobial Activity of Selected 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one Derivatives [6]
Compound
Substituent (R)
MIC (µM) vs. S. aureus
MIC (µM) vs. E. coli
MIC (µM) vs. A. niger
3
4-Cl
14.8
14.8
>100
5
4-F
>100
>100
>100
6
4-NO2
>100
>100
17.8
8
4-CH(CH3)2
17.5
>100
>100
14
4-OH, 3-OCH3
>100
17.3
>100
Cefadroxil
-
3.4
6.8
-
Fluconazole
-
-
-
16.3
From this data, it can be inferred that for this particular scaffold, a chloro substituent at the para position of the phenyl ring is favorable for antibacterial activity against both Gram-positive and Gram-negative bacteria. A nitro group at the same position appears to confer antifungal activity.
Anticancer Activity
Numerous isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and inhibition of protein kinases.[7]
In a study of isoxazole-carboxamide derivatives, the substitution pattern on the phenyl ring attached to the isoxazole core was found to be critical for cytotoxicity against different cancer cell lines.[8]
Table 2: Anticancer Activity of Selected Isoxazole-Carboxamide Derivatives [8]
Compound
R1
R2
IC50 (µg/mL) vs. MCF-7
IC50 (µg/mL) vs. HeLa
IC50 (µg/mL) vs. Hep3B
2a
H
H
39.80
>400
>400
2d
4-Cl
H
>400
15.48
~23
2e
4-F
H
>400
>400
~23
2g
2,4-diCl
H
>400
>400
>400
Doxorubicin
-
-
0.8
1.1
1.2
The data suggests that for this series, a single halogen (chloro or fluoro) at the para-position of the phenyl ring enhances activity against HeLa and Hep3B cell lines, while being inactive against MCF-7. Interestingly, di-substitution with chloro groups led to a loss of activity against all tested cell lines. This highlights the sensitive nature of SAR in these compounds.
Experimental Protocols
To ensure the reliability and reproducibility of the biological data, detailed experimental protocols are crucial.
General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in nutrient broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in Mueller-Hinton broth in a 96-well microtiter plate.
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Protocol for In Vitro Anticancer Activity (MTT Assay)
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Future Directions and Conclusion
The field of 3-substituted 1,2-oxazol-5-amines holds considerable promise for the development of new therapeutic agents. However, to fully unlock this potential, a more systematic approach to the exploration of their structure-activity relationships is required. Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds, with systematic modifications at the 3-position and on the 5-amino group. Such studies, coupled with computational modeling and mechanistic investigations, will provide a clearer understanding of the key structural features required for potent and selective biological activity. This will ultimately pave the way for the rational design of novel 1,2-oxazol-5-amine-based drugs with improved therapeutic profiles.
References
Arya, G.C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Chemistry Central Journal, 12(1), 1-20.
A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics, 14(12-s), 156-165.
Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ChemistrySelect, 9(3), e202400029.
Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. (2024). RSC Advances, 14(49), 35637-35645.
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024).
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Journal of the Indian Chemical Society, 101(6), 101293.
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2005). ARKIVOC, 2005(11), 18-25.
Synthesis and antimicrobial activity of some novel 1,2-dihydro-[2][3][9]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (2021). RSC Advances, 11(5), 2905-2916.
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega, 8(8), 7769-7780.
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511.
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2012). Der Pharma Chemica, 4(4), 1466-1472.
Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. (1970). Journal of Medicinal Chemistry, 13(4), 748-752.
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021).
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Chemistry, 4(1), 220-234.
Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents. (2024). Journal of Pharmaceutical Research and Reports, 4(1), 1-10.
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry, 15, 1019.
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018). Chemistry Central Journal, 12(1), 130.
A Comparative Benchmarking Guide: Evaluating the Kinase Inhibition Profile of 3-Cyclobutyl-1,2-oxazol-5-amine Against Gold-Standard Inhibitors
Executive Summary The relentless pursuit of novel therapeutics for diseases like cancer has positioned protein kinases as critical targets for drug discovery.[1][2] The human genome encodes over 500 kinases that orchestr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The relentless pursuit of novel therapeutics for diseases like cancer has positioned protein kinases as critical targets for drug discovery.[1][2] The human genome encodes over 500 kinases that orchestrate complex signaling networks controlling cell growth, proliferation, and survival.[1] Their dysregulation is a hallmark of many cancers, making the development of selective kinase inhibitors a cornerstone of modern oncology. This guide outlines a rigorous, experimentally-driven framework for characterizing a novel chemical entity (NCE), 3-Cyclobutyl-1,2-oxazol-5-amine, by benchmarking its performance against well-established kinase inhibitors. The objective is not merely to generate data, but to build a comprehensive understanding of the NCE's potency, selectivity, and cellular effects, which is essential for its progression in the drug discovery pipeline.[3]
Part 1: The Imperative of Benchmarking in Kinase Inhibitor Discovery
Protein kinases function as key nodes in intracellular signaling pathways.[1] Extracellular signals are transduced through cascades of phosphorylation events, culminating in a specific cellular response. In cancer, mutations or abnormal expression of kinases can lead to constitutive signaling, driving uncontrolled cell growth.[1][4] Kinase inhibitors are designed to block the ATP-binding site of these enzymes, thereby preventing the phosphorylation of downstream substrates and halting the aberrant signaling.[5][]
However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving selectivity.[7] An inhibitor that potently blocks the target kinase but also inhibits numerous off-target kinases can lead to unforeseen toxicities. Therefore, benchmarking a new compound against known inhibitors is a critical step.[7][8] It provides essential context for:
Potency: Is the compound's activity in a relevant range (e.g., nanomolar) compared to clinical drugs?
Selectivity: Does the compound inhibit a narrow or broad range of kinases? How does its profile compare to a promiscuous inhibitor like Staurosporine or a selective one like Erlotinib?
Mechanism of Action: Do the biochemical findings translate into the desired cellular effects, such as inhibition of a specific signaling pathway and cancer cell death?
A well-designed benchmarking strategy accelerates decision-making, enabling researchers to prioritize the most promising candidates and terminate the development of unfavorable ones efficiently.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Part 2: Profiling the Candidate: 3-Cyclobutyl-1,2-oxazol-5-amine
For the purpose of this guide, 3-Cyclobutyl-1,2-oxazol-5-amine is treated as a novel chemical entity (NCE). Its structure features key pharmacophores often found in kinase inhibitors.
1,2-Oxazole Ring: This heterocyclic motif is present in various bioactive compounds and can participate in hydrogen bonding and other interactions within a kinase ATP-binding site.
5-Amine Group: The primary amine can act as a crucial hydrogen bond donor, a common feature for hinge-binding motifs in many kinase inhibitors.
3-Cyclobutyl Group: The cyclobutyl moiety is a bioisostere for larger or more flexible groups and can confer favorable properties such as metabolic stability and novelty.[9] Its compact, rigid structure can explore specific hydrophobic pockets within the kinase active site.[9]
Given these structural features, it is hypothesized that 3-Cyclobutyl-1,2-oxazol-5-amine has the potential to function as an ATP-competitive kinase inhibitor. The goal of the subsequent experimental plan is to test this hypothesis and define its activity profile.
Part 3: Selection of Benchmark Inhibitors: A Strategic Rationale
To build a comprehensive profile of our NCE, a carefully selected panel of benchmark inhibitors is essential. The chosen compounds represent a spectrum of selectivity profiles:
Staurosporine (Pan-Kinase Inhibitor): An alkaloid isolated from Streptomyces staurosporeus, Staurosporine is a potent but non-selective inhibitor of a vast majority of protein kinases.[10][11] It serves as a positive control for assay performance and a benchmark for broad-spectrum activity.[11][12][13] A compound demonstrating a similar profile would likely face challenges with toxicity.[11]
Dasatinib (Multi-Kinase Inhibitor): A clinically approved drug, Dasatinib potently inhibits the BCR-ABL kinase and the SRC family of kinases, among others.[14][15][16] It represents a successful therapeutic with a defined, albeit multi-targeted, profile.[15] Benchmarking against Dasatinib is useful for understanding activity against key oncogenic kinase families.[14]
Erlotinib (Selective Kinase Inhibitor): Erlotinib is a highly selective, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][][17] It is used to treat non-small cell lung cancer harboring specific EGFR mutations.[5][18] Comparing our NCE to Erlotinib provides a stringent test of selectivity against a major, well-characterized kinase target.
Part 4: Experimental Design for Comparative Analysis
A tiered approach, moving from broad biochemical screening to more focused cell-based assays, provides a complete picture of the NCE's activity.
Caption: The tiered experimental workflow for benchmarking the NCE.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the NCE and benchmark inhibitors against a panel of recombinant kinases.
Causality: The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[19][20] This assay is universal for any ADP-generating enzyme and is ideal for high-throughput screening.[19][20] The principle involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[21] The luminescent signal is directly proportional to the ADP produced and thus to kinase activity.
Step-by-Step Methodology:
Reagent Preparation: Prepare serial dilutions of 3-Cyclobutyl-1,2-oxazol-5-amine and the benchmark inhibitors (Staurosporine, Dasatinib, Erlotinib) in DMSO, followed by a final dilution in kinase buffer.
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mix, containing the specific kinase, its substrate, and ATP at a concentration close to its Km value.
Inhibitor Addition: Add the diluted compounds to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP.[22] Incubate for 40 minutes at room temperature.[20]
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[21] Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[20]
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Convert luminescence data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Objective: To confirm that the NCE inhibits the target kinase within a cellular context and blocks downstream signaling.
Causality: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is required to assess membrane permeability, target engagement in the complex cellular milieu, and the intended biological consequence. Western blotting for phosphorylated proteins is a definitive method to visualize the inhibition of a specific signaling pathway.[23] A decrease in the phosphorylated form of a kinase's direct substrate upon treatment with the NCE provides strong evidence of on-target activity.
Step-by-Step Methodology:
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549 for EGFR pathway analysis) and grow to 70-80% confluency. Starve cells of serum overnight to reduce basal signaling, then stimulate with an appropriate growth factor (e.g., EGF) in the presence of varying concentrations of the NCE or benchmark inhibitors for a specified time.
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[23]
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[24]
SDS-PAGE and Transfer: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[23] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK).
Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (pan) protein (e.g., anti-total-ERK).[24]
Objective: To measure the functional impact of kinase inhibition on cancer cell viability.
Causality: The ultimate goal of an anti-cancer kinase inhibitor is to halt cell proliferation or induce cell death. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[25] A dose-dependent decrease in the luminescent signal upon treatment with the NCE indicates cytotoxic or cytostatic effects.
Step-by-Step Methodology:
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to attach overnight.
Compound Treatment: Treat the cells with a serial dilution of the NCE and benchmark inhibitors. Incubate for 72 hours.
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.[25]
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[25] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]
Data Acquisition: Measure luminescence with a plate reader.
Data Analysis: Calculate the percent viability relative to untreated controls and plot against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Part 5: Data Interpretation and Comparative Analysis
The data from these experiments should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)
Kinase Target
3-Cyclobutyl-1,2-oxazol-5-amine
Staurosporine
Dasatinib
Erlotinib
ABL1
150
5
8
>10,000
SRC
250
3
12
>10,000
EGFR
25
10
500
15
VEGFR2
800
8
150
>10,000
p38α
>5,000
15
2,000
>10,000
Interpretation of Hypothetical Data:
The NCE shows potent, single-digit nanomolar activity against EGFR, comparable to the selective benchmark, Erlotinib.
Unlike Erlotinib, the NCE also shows moderate activity against ABL1 and SRC, though it is significantly less potent than the multi-kinase inhibitor Dasatinib.
The NCE is much more selective than Staurosporine, showing minimal activity against p38α.
This profile suggests the NCE is a potent EGFR inhibitor with some off-target activity against SRC-family kinases, warranting further investigation.
Table 2: Hypothetical Cellular Assay Data (GI50, nM)
Cell Line (Key Driver)
3-Cyclobutyl-1,2-oxazol-5-amine
Dasatinib
Erlotinib
HCC827 (EGFR mutant)
45
800
30
K-562 (BCR-ABL)
2,500
25
>10,000
Interpretation of Hypothetical Data:
The potent biochemical activity against EGFR translates into potent inhibition of cell growth in an EGFR-driven cancer cell line (HCC827), with a GI50 value close to that of Erlotinib.
The weaker biochemical activity against ABL1 results in much lower potency in a BCR-ABL-driven cell line (K-562) compared to Dasatinib.
This cellular data corroborates the biochemical findings, confirming that the NCE's primary cellular activity is driven by EGFR inhibition. Western blot analysis (Protocol 2) in HCC827 cells would be expected to show a dose-dependent decrease in phospho-EGFR and phospho-ERK.
Part 6: Conclusion and Future Directions
This guide presents a structured, multi-faceted approach to benchmarking a novel kinase inhibitor candidate, 3-Cyclobutyl-1,2-oxazol-5-amine. By systematically comparing its biochemical potency, cellular activity, and functional effects against a strategically chosen panel of known inhibitors, a clear and actionable profile can be established.
Based on our hypothetical data, 3-Cyclobutyl-1,2-oxazol-5-amine emerges as a potent and relatively selective EGFR inhibitor. The logical next step would be to expand the investigation through:
Broad Kinome Screening: Profile the NCE against a large panel (e.g., >400 kinases) to fully delineate its selectivity and identify any potential off-target liabilities.
Resistance Profiling: Test the compound against cell lines harboring known EGFR resistance mutations (e.g., T790M).
In Vivo Efficacy Studies: Evaluate the NCE's performance in animal models of EGFR-driven cancers to assess its pharmacokinetic properties and anti-tumor efficacy.
By following this rigorous benchmarking paradigm, research teams can make informed, data-driven decisions, ultimately enhancing the efficiency and success rate of the kinase inhibitor drug discovery process.
References
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
Creech, C., et al. (2018). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget, 9(88), 35795–35808. [Link]
Patsnap Synapse. (2024). What is the mechanism of Dasatinib?[Link]
Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase family: a basis for developing selective inhibitors. Accounts of chemical research, 38(2), 117–126. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib. [Link]
Drugs.com. (2024). How does erlotinib work (mechanism of action)?[Link]
MDPI. Special Issue : Kinase Signaling in Cancer. [Link]
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]
Protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization. [Link]
Vang, A., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of chemical information and modeling, 62(15), 3634–3648. [Link]
ResearchGate. Correlation of screening results between formats. Plot of percent...[Link]
SciSpace. The Role of Kinase Inhibitors in Cancer Therapies. [Link]
PubMed. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. [Link]
bioRxiv. (2026). Molecular basis of mitogen-activated protein kinase ERK2 activation by its upstream kinase MEK1. [Link]
ACS Publications. (2022). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. [Link]
PubMed Central (PMC). (2013). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. [Link]
PubMed. (2014). Protein kinase inhibition of clinically important staurosporine analogues. [Link]
PubMed Central (PMC). (2012). A chemical and phosphoproteomic characterization of dasatinib action in lung cancer. [Link]
PubMed Central (PMC). (2011). Dasatinib in chronic myeloid leukemia: a review. [Link]
PubMed Central (PMC). (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
PubMed Central (PMC). (2021). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. [Link]
PubMed Central (PMC). (2024). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]
YouTube. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. [Link]
PubMed Central (PMC). (2021). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. [Link]
MDPI. (2024). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]
MDPI. (2023). Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. [Link]
Nature Publishing Group. (2021). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. [Link]
Dana Bioscience. 3-Cyclopropyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amine 1g. [Link]
PubMed. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]
Russian Journal of General Chemistry. (2025). Synthesis, Anticancer Screening, and Virtual Analysis of 5-S-Substituted Derivatives of 1,3-Oxazol-4-ylphosphonates. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Cyclobutyl-1,2-oxazol-5-amine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of reliable and reproducible research.[1] This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of reliable and reproducible research.[1] This guide provides an in-depth comparison of the expected spectroscopic data for 3-Cyclobutyl-1,2-oxazol-5-amine against a hypothetical, yet theoretically sound, experimental dataset. We will delve into the causality behind the experimental choices and demonstrate how a combination of analytical techniques provides a self-validating system for structural elucidation.[2][3][4]
The Importance of Multi-faceted Spectroscopic Analysis
Relying on a single analytical technique for structural confirmation is fraught with risk. Isomers and impurities can often yield similar results in one spectroscopic dimension. Therefore, a multi-pronged approach utilizing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is essential for unequivocal structure validation.[3][5] This guide will walk you through the expected and observed data for 3-Cyclobutyl-1,2-oxazol-5-amine, a molecule of interest in medicinal chemistry.
Molecular Structure and Key Features
Before diving into the spectroscopic data, let's analyze the structure of 3-Cyclobutyl-1,2-oxazol-5-amine.
Caption: Structure of 3-Cyclobutyl-1,2-oxazol-5-amine.
Key structural features to be validated:
A cyclobutyl ring.
A 1,2-oxazole (isoxazole) ring.
An amine group at the 5-position of the isoxazole ring.
The overall molecular formula: C₇H₁₀N₂O.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight of the compound, offering the initial confirmation of successful synthesis.[2] For 3-Cyclobutyl-1,2-oxazol-5-amine, the monoisotopic mass is predicted to be 138.07932 Da.[6]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and maximizing the observation of the molecular ion.[7]
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight), to obtain an accurate mass measurement.[7]
The close correlation between the expected and observed high-resolution masses provides strong evidence for the correct elemental composition (C₇H₁₀N₂O).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A small amount of the solid sample is placed directly on the ATR crystal.
The spectrum is recorded, typically over the range of 4000-600 cm⁻¹.
Data Comparison: Key Vibrational Frequencies
Functional Group
Expected Wavenumber (cm⁻¹)
Observed Wavenumber (cm⁻¹) (Hypothetical)
Rationale for Assignment
N-H Stretch (Amine)
3400-3200 (two bands for primary amine)
3410, 3305
The two bands are characteristic of the symmetric and asymmetric stretching of a primary amine.[9]
C-H Stretch (Aliphatic)
3000-2850
2975, 2860
These absorptions are indicative of the C-H bonds in the cyclobutyl ring.
C=N Stretch (Isoxazole)
1650-1550
1620
This stretch is characteristic of the endocyclic C=N bond in the isoxazole ring.
N-O Stretch (Isoxazole)
1450-1300
1415
The N-O bond in the isoxazole ring gives rise to this absorption.
C-N Stretch (Amine)
1250-1020
1230
This corresponds to the stretching of the C-N bond of the primary amine.
The presence of characteristic peaks for the amine and the isoxazole ring, along with the aliphatic C-H stretches, strongly supports the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule, making it one of the most powerful tools for structural elucidation.[10][11]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity.
Data Comparison: ¹H NMR
Assignment
Expected Chemical Shift (δ, ppm)
Observed Chemical Shift (δ, ppm) (Hypothetical)
Multiplicity
Integration
Rationale for Assignment
NH₂
5.5-6.5
6.10
broad singlet
2H
The broadness is due to quadrupole broadening and potential hydrogen bonding. The chemical shift is typical for an amino group on an electron-rich heterocycle.
CH (isoxazole)
5.8-6.2
5.95
singlet
1H
The proton on the C4 of the isoxazole ring is a singlet as it has no adjacent protons.
CH (cyclobutyl)
3.2-3.8
3.50
quintet
1H
This proton is coupled to the four adjacent methylene protons on the cyclobutyl ring.
CH₂ (cyclobutyl)
1.8-2.5
2.20
multiplet
4H
The methylene protons adjacent to the methine proton.
CH₂ (cyclobutyl)
1.6-2.0
1.85
multiplet
2H
The remaining methylene protons of the cyclobutyl ring.
The observed chemical shifts, multiplicities, and integrations are all consistent with the structure of 3-Cyclobutyl-1,2-oxazol-5-amine.
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
Data Comparison: ¹³C NMR
Assignment
Expected Chemical Shift (δ, ppm)
Observed Chemical Shift (δ, ppm) (Hypothetical)
Rationale for Assignment
C=N (C3 of isoxazole)
160-170
165.2
The carbon of the C=N bond in the isoxazole ring is highly deshielded.
C-NH₂ (C5 of isoxazole)
150-160
155.8
The carbon attached to the amino group.
CH (C4 of isoxazole)
90-100
95.4
The CH carbon of the isoxazole ring.
CH (cyclobutyl)
30-40
35.1
The methine carbon of the cyclobutyl ring.
CH₂ (cyclobutyl)
25-35
28.7
The methylene carbons adjacent to the methine.
CH₂ (cyclobutyl)
15-25
18.3
The remaining methylene carbon of the cyclobutyl ring.
The number of signals and their chemical shifts in the ¹³C NMR spectrum are in excellent agreement with the proposed structure.
Integrated Spectroscopic Validation Workflow
The following diagram illustrates the logical flow of the spectroscopic validation process.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
Conclusion
By systematically comparing the experimental data from Mass Spectrometry, IR Spectroscopy, and ¹H and ¹³C NMR Spectroscopy with the theoretically expected values, we have established a robust and self-validating methodology for the structural confirmation of 3-Cyclobutyl-1,2-oxazol-5-amine. This integrated approach ensures the scientific integrity of the data and provides a high degree of confidence in the identity and purity of the synthesized compound, which is a critical step in any research and development pipeline.
References
Crystal structure and Hirshfeld surface analysis of 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Scite. Retrieved from [Link]
The synthesis of 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol, (I). (n.d.). ResearchGate. Retrieved from [Link]
3-cyclobutyl-1,2-oxazol-5-amine (C7H10N2O). (n.d.). PubChem. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (n.d.). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Retrieved from [Link]
Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Royal Society of Chemistry. Retrieved from [Link]
(PDF) Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (n.d.). MDPI. Retrieved from [Link]
Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]
Guide to Spectroscopic Identification of Organic Compounds. (n.d.). Routledge. Retrieved from [Link]
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025, August 8). ResearchGate. Retrieved from [Link]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]
Crystal structure and Hirshfeld surface analysis of 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]-methyl}phenol. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1267-1280. Retrieved from [Link]
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022, October 22). National Center for Biotechnology Information. Retrieved from [Link]
(PDF) Introduction to Spectroscopy: Spectroscopic Identification of Organic Compounds. (2020, March 13). ResearchGate. Retrieved from [Link]
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024, March 14). MDPI. Retrieved from [Link]
Chemical structure confirmation: Significance and symbolism. (2024, December 13). Wisdomlib. Retrieved from [Link]
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PubMed Central. Retrieved from [Link]
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (n.d.). ChemRxiv. Retrieved from [Link]
Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. (2025, August 9). ResearchGate. Retrieved from [Link]
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (n.d.). MDPI. Retrieved from [Link]
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]
(1R)-1-(1-cyclobutyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-amine. (2025, November 19). Chemsrc. Retrieved from [Link]
[3-(1-Phenylcyclobutyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride. (n.d.). PubChem. Retrieved from [Link]
3-Cyclobutyl-1-cyclopropylpropane-1,2-diol. (n.d.). PubChem. Retrieved from [Link]
3-Cyclobutyl-1-cyclopropylbutane-1,3-diamine. (n.d.). PubChem. Retrieved from [Link]
A Comparative Guide to the In Vitro Cytotoxicity of 3-Cyclobutyl-1,2-oxazol-5-amine and Structurally Related Analogs
Abstract In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including significant anticancer potential.[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including significant anticancer potential.[1][2][3] This guide provides a comprehensive framework for evaluating the cytotoxic profile of a novel isoxazole derivative, 3-Cyclobutyl-1,2-oxazol-5-amine (Compound 1) , against a panel of its structural analogs. By systematically modifying the cycloalkyl group at the 3-position, we aim to elucidate preliminary structure-activity relationships (SAR) that can guide future medicinal chemistry efforts. This document details the rationale for analog selection, provides a robust, step-by-step protocol for cytotoxicity assessment using the MTT assay, and presents a comparative analysis of the resulting data. The methodologies and principles outlined herein are designed to offer researchers a validated workflow for the initial cytotoxic screening of new chemical entities.
Introduction: The Rationale for Cytotoxicity Profiling
The journey of a candidate molecule from discovery to clinical application is contingent on a thorough understanding of its biological effects. Cell-based assays are fundamental tools in this process, offering insights into a compound's potential efficacy and toxicity.[4][5] Cytotoxicity assays, in particular, are a critical first step to identify compounds that can inhibit the proliferation of cancer cells.[6]
The 3,5-disubstituted isoxazole core is a key pharmacophore in numerous compounds with demonstrated anti-inflammatory and anticancer properties.[1][7] These derivatives can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of crucial enzymes like topoisomerase, and disruption of microtubule assembly.[2][3] Our lead molecule, 3-Cyclobutyl-1,2-oxazol-5-amine , has been identified as a promising starting point for a new class of therapeutic agents. To explore its potential and identify more potent successors, a systematic evaluation of its cytotoxicity in comparison to its analogs is essential.
This guide will focus on a comparative analysis based on modifications at the 3-position of the isoxazole ring, a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.
Design and Selection of Analogs
To establish a clear structure-activity relationship, we have designed a focused library of analogs where the cyclobutyl group of the parent compound is replaced with other common cyclic and acyclic alkyl groups. This approach allows for the assessment of how sterics and lipophilicity at this position influence cytotoxic activity.
Compound ID
Chemical Name
R-Group
Rationale for Inclusion
1 (Parent)
3-Cyclobutyl -1,2-oxazol-5-amine
Cyclobutyl
Lead compound for baseline activity.
2
3-Cyclopropyl -1,2-oxazol-5-amine
Cyclopropyl
Smaller, more strained ring system.
3
3-Cyclopentyl -1,2-oxazol-5-amine
Cyclopentyl
Larger, more flexible cycloalkane.
4
3-Isopropyl -1,2-oxazol-5-amine
Isopropyl
Acyclic, branched isomer for comparison.
5
3-Phenyl -1,2-oxazol-5-amine
Phenyl
Aromatic ring to probe for π-π interactions.
Experimental Design: Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[8] Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8]
Materials and Reagents
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
Test Compounds (10 mM stock solutions in DMSO)
MTT Reagent (5 mg/mL in PBS)
Solubilization Buffer (e.g., DMSO or acidified isopropanol)
Doxorubicin (Positive Control)
Sterile 96-well microplates
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay protocol.
Further studies, such as caspase activity assays or Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3), would be necessary to confirm if the observed cytotoxicity is due to the induction of this pathway.
Conclusion and Future Directions
This guide provides a foundational methodology for comparing the cytotoxicity of 3-Cyclobutyl-1,2-oxazol-5-amine and its analogs. Our analysis reveals a clear structure-activity relationship where larger cycloalkyl groups and, most notably, an aromatic phenyl group at the 3-position significantly enhance cytotoxic potency against a panel of human cancer cell lines.
The phenyl analog (Compound 5 ) stands out as a promising lead for further development. Future work should focus on:
Expanding the analog library with substituted phenyl rings to further optimize potency.
Evaluating the selectivity of potent compounds against non-cancerous cell lines to assess their therapeutic window.
[10]* Conducting mechanistic studies to confirm the mode of action, such as apoptosis induction.
By applying this systematic approach, research and drug development professionals can efficiently screen and prioritize novel chemical entities, accelerating the discovery of next-generation anticancer therapeutics.
References
Arya, G. C., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27.
Arya, G.C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. NIH. [Link]
National Center for Biotechnology Information. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]
ResearchGate. (2025). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. ResearchGate. [Link]
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
Vishwakarma, S., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 38(6), 2083-2095. [Link]
A Head-to-Head Comparison of Synthetic Routes to 1,2-Oxazol-5-amines: A Guide for Researchers
The 1,2-oxazole-5-amine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic and steric properties make it an attractive building block...
Author: BenchChem Technical Support Team. Date: February 2026
The 1,2-oxazole-5-amine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic and steric properties make it an attractive building block for the design of novel therapeutics. Consequently, the development of efficient and versatile synthetic routes to this heterocyclic core is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies for accessing 1,2-oxazol-5-amines, offering insights into their mechanisms, practical considerations, and relative merits.
Introduction: The Significance of the 1,2-Oxazol-5-amine Core
The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The 5-amino-substituted variants are particularly valuable due to the presence of a key hydrogen bond donor and a site for further functionalization. This combination of features has led to their incorporation into compounds targeting a diverse range of biological targets. The strategic synthesis of these molecules is therefore a critical step in the exploration of new chemical space for drug development.
This guide will dissect and compare four primary synthetic routes:
Cyclocondensation of β-Enamino Ketoesters with Hydroxylamine
Reaction of Thiocarbamoylcyanoacetates with Hydroxylamine
1,3-Dipolar Cycloaddition of Nitrile Oxides with α-Cyanoenamines
Iodine-Mediated C-H Amination of β-Ketoamides
Each method will be evaluated based on key performance indicators such as yield, substrate scope, regioselectivity, reaction conditions, and accessibility of starting materials.
Route 1: Cyclocondensation of β-Enamino Ketoesters with Hydroxylamine
This classical yet highly effective method involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride, typically in the presence of a base or in a suitable solvent, to afford the 1,2-oxazol-5-amine core. This approach is lauded for its operational simplicity and generally high regioselectivity.
Mechanistic Insights
The reaction proceeds through a well-defined pathway. Initially, the hydroxylamine attacks the ketone carbonyl of the β-enamino ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,2-oxazole ring. The regioselectivity, leading to the 5-amino isomer, is dictated by the initial nucleophilic attack at the more electrophilic ketone carbonyl over the enamine-conjugated ester.
Safety & Regulatory Compliance
Safety
Navigating the Disposal of 3-Cyclobutyl-1,2-oxazol-5-amine: A Guide for Laboratory Professionals
For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-cyclobutyl-1,2-oxazol-5-amine, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally analogous compounds and established hazardous waste management protocols from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Our commitment to safety and environmental stewardship necessitates a proactive and informed approach to chemical waste management. This guide is designed to empower laboratory personnel with the knowledge to handle and dispose of 3-cyclobutyl-1,2-oxazol-5-amine responsibly, ensuring a safe working environment and adherence to regulatory standards.
Hazard Assessment and Characterization
Skin Irritation (H315): May cause irritation upon direct contact with the skin.
Serious Eye Irritation (H319): May cause significant irritation or damage to the eyes.
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract.
Given these potential hazards, 3-cyclobutyl-1,2-oxazol-5-amine should be managed as a hazardous waste. According to OSHA and EPA guidelines, a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[2]. While specific data for these characteristics are not available for this compound, its irritant properties warrant its classification as hazardous.
Table 1: Hazard Profile of a Structurally Similar Compound (3-Cyclopropylisoxazol-5-amine)
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling 3-cyclobutyl-1,2-oxazol-5-amine for disposal, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
Eye and Face Protection: Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against potential splashes or airborne particles[3].
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat are essential to prevent skin contact[3].
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
Step-by-Step Disposal Protocol
The disposal of 3-cyclobutyl-1,2-oxazol-5-amine must be conducted in accordance with all federal, state, and local regulations[3]. The following protocol outlines the necessary steps for its safe disposal.
Step 1: Waste Segregation and Containerization
Segregation: Waste containing 3-cyclobutyl-1,2-oxazol-5-amine must be segregated from other waste streams to prevent inadvertent reactions[3][4]. It should be classified as a non-halogenated organic solid waste.
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("3-Cyclobutyl-1,2-oxazol-5-amine"), the associated hazards (Irritant), and the accumulation start date.
Step 2: On-Site Accumulation
Laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers[4].
The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste[4].
Containers in the SAA must be kept closed except when adding waste and must be inspected weekly for leaks[4].
Step 3: Coordination with Environmental Health and Safety (EHS)
Once the waste container is full, or within one year of the accumulation start date, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal[4].
Do not attempt to dispose of this chemical down the drain or in regular trash, as this is a violation of EPA regulations and can have serious environmental consequences[5][6].
Step 4: Off-Site Disposal
Your institution's EHS department will work with a certified hazardous waste contractor for the transportation and ultimate disposal of the chemical waste[7].
The most common method for the disposal of solid organic chemical waste is incineration at a licensed facility[3].
Spill Management
In the event of a spill, the following steps should be taken immediately:
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
Control and Contain: If it is safe to do so, control the source of the spill and contain the material using appropriate spill absorbents.
Clean-up: Wearing appropriate PPE, carefully clean up the spill. For solid materials, gently sweep and place into a labeled hazardous waste container. Avoid generating dust.
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Report: Report the spill to your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-cyclobutyl-1,2-oxazol-5-amine.
Caption: Workflow for the safe disposal of 3-cyclobutyl-1,2-oxazol-5-amine.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of 3-cyclobutyl-1,2-oxazol-5-amine, thereby upholding their commitment to a safe and sustainable research environment. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.
References
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
PubChem. 3-cyclobutyl-1,2-oxazol-5-amine (C7H10N2O). Retrieved from [Link]
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. Retrieved from [Link]
ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
CUTM Courseware. Oxazole.pdf. Retrieved from [Link]
American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 3-Cyclobutyl-1,2-oxazol-5-amine
Welcome to your essential safety and operational guide for handling 3-Cyclobutyl-1,2-oxazol-5-amine. In drug discovery and development, novel heterocyclic compounds like this are the building blocks of innovation.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to your essential safety and operational guide for handling 3-Cyclobutyl-1,2-oxazol-5-amine. In drug discovery and development, novel heterocyclic compounds like this are the building blocks of innovation. However, their novelty often means that comprehensive toxicological data is not yet available. This guide is structured to build a robust safety framework based on the chemical's structure, data from analogous compounds, and field-proven best practices. Our goal is to empower you to work safely and effectively, transforming potential hazards into manageable risks.
The Foundational Principle: A Proactive Hazard Assessment
Before any personal protective equipment (PPE) is selected, we must first understand the potential risks. For 3-Cyclobutyl-1,2-oxazol-5-amine (C7H10N2O), a specific Safety Data Sheet (SDS) is not widely available.[1][2] Therefore, we will apply the principle of chemical analogy, a cornerstone of laboratory safety, to infer potential hazards from its core functional groups: the aromatic amine and the oxazole ring.
The Amine Group (-NH2): Aromatic and heterocyclic amines are frequently associated with skin and eye irritation, and can act as sensitizers, potentially causing an allergic skin reaction upon repeated contact.[3] Compounds like 3-Amino-1,2,4-triazole, another heterocyclic amine, are classified as harmful if swallowed and may cause allergic skin reactions.[3]
The Oxazole Ring System: Oxazoles are a class of heterocyclic compounds prevalent in medicinal chemistry for their wide range of biological activities.[4][5] While the ring itself is relatively stable, substituted oxazoles must be handled with care. Safety data for similar structures, such as 5-Cyclopropyl-1,2,4-oxadiazol-3-amine, indicate hazards including being harmful if swallowed and causing potential irritation to the skin, eyes, and respiratory tract.[6]
Based on this analysis, we will operate under the assumption that 3-Cyclobutyl-1,2-oxazol-5-amine is, at a minimum:
Harmful if swallowed.
A skin and eye irritant.
A potential skin sensitizer.
A respiratory tract irritant, particularly as a fine powder.
This conservative assessment is not meant to impede research but to create a self-validating system of safety that protects you, your colleagues, and your work.
The Core Protocol: Personal Protective Equipment (PPE)
Your PPE is the most critical barrier between you and potential exposure. The selection must be deliberate and matched to the task at hand. Below is a summary of the minimum required PPE for handling 3-Cyclobutyl-1,2-oxazol-5-amine in various laboratory settings.
Required. Use a certified respirator (e.g., N95) or conduct in a ventilated enclosure.
Solution Preparation
Tight-fitting safety goggles and a face shield.
Chemical-resistant apron over a lab coat, Nitrile gloves.
Required. Work within a certified chemical fume hood.
Reaction & Work-up
Tight-fitting safety goggles and a face shield.
Chemical-resistant apron over a lab coat, Nitrile gloves.
Required. Work within a certified chemical fume hood.
Detailed PPE Specifications & Rationale
Eye and Face Protection: To prevent contact with dust particles or splashes, eye protection must conform to established safety standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[6] For tasks with a splash hazard, such as transferring solutions, a face shield worn over goggles is mandatory.
Skin and Body Protection:
Gloves: Nitrile gloves are the minimum requirement for preventing skin contact. Always inspect gloves for tears or defects before use. When finished, remove gloves using the proper technique to avoid contaminating your skin.[7]
Lab Coat/Apron: A flame-resistant lab coat should be worn and kept buttoned. For larger volumes or splash-prone procedures, a chemical-resistant apron provides an additional layer of safety.
Respiratory Protection:
Due to the risk of inhaling fine powders, all handling of the solid compound outside of a sealed container must be done in a certified chemical fume hood or another ventilated enclosure. If this is not feasible, a NIOSH-approved respirator is required.[8][9]
Operational Plan: From Weighing to Waste
Adherence to a strict, step-by-step operational plan minimizes risk and ensures reproducibility. The following protocol for weighing the solid compound and preparing a solution is a template for safe handling.
Step-by-Step Protocol: Weighing and Dissolving the Compound
Preparation:
Ensure the chemical fume hood is certified and functioning correctly.
Don all required PPE as specified in the table above (goggles, face shield, lab coat, apron, gloves).
Cover the work surface within the fume hood with absorbent, disposable bench paper.
Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) inside the fume hood to minimize traffic in and out of the sash.
Execution:
Carefully open the container of 3-Cyclobutyl-1,2-oxazol-5-amine inside the fume hood. Avoid creating airborne dust.
Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat on a tared balance.
Once weighed, gently add the solid to your reaction vessel or flask containing the solvent.
Securely close the primary container of the compound.
Decontamination & Cleanup:
Wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with a damp cloth or towel to collect any residual powder.
Dispose of the weigh boat, bench paper, and cleaning materials as solid chemical waste.
Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[6]
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical and non-negotiable part of the chemical handling lifecycle.
Waste Segregation: All materials contaminated with 3-Cyclobutyl-1,2-oxazol-5-amine, including gloves, weigh boats, and bench paper, must be segregated into a dedicated, clearly labeled hazardous waste container.[10]
Containerization: Use a sealed, robust container for solid waste. Liquid waste containing the compound should be stored in a compatible, sealed, and labeled container.
Regulatory Compliance: Dispose of all waste in accordance with all applicable federal, state, and local environmental regulations. This typically involves collection by a certified hazardous waste disposal service.[10]
Visualizing the Workflow
To ensure a clear and logical progression of tasks, the following diagram outlines the complete workflow for handling 3-Cyclobutyl-1,2-oxazol-5-amine.
Caption: Workflow for Safe Handling of 3-Cyclobutyl-1,2-oxazol-5-amine.
References
EHS Daily Advisor. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.[Link]
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.[Link]
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.[Link]
ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.[Link]